molecular formula C64H96N16O24 B12392056 IRBP derived peptide, R16

IRBP derived peptide, R16

货号: B12392056
分子量: 1473.5 g/mol
InChI 键: AYMGCOQOTSECLR-JHRUTCCQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IRBP derived peptide, R16 is a useful research compound. Its molecular formula is C64H96N16O24 and its molecular weight is 1473.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C64H96N16O24

分子量

1473.5 g/mol

IUPAC 名称

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C64H96N16O24/c1-28(2)49(61(100)69-25-45(85)77-50(29(3)4)62(101)78-51(30(5)6)63(102)80-18-12-15-42(80)60(99)74-39(21-48(90)91)57(96)79-52(31(7)8)64(103)104)76-44(84)24-67-54(93)36(16-17-46(86)87)71-56(95)37(19-33-22-66-35-14-11-10-13-34(33)35)73-59(98)41(27-82)75-58(97)40(26-81)70-43(83)23-68-55(94)38(20-47(88)89)72-53(92)32(9)65/h10-11,13-14,22,28-32,36-42,49-52,66,81-82H,12,15-21,23-27,65H2,1-9H3,(H,67,93)(H,68,94)(H,69,100)(H,70,83)(H,71,95)(H,72,92)(H,73,98)(H,74,99)(H,75,97)(H,76,84)(H,77,85)(H,78,101)(H,79,96)(H,86,87)(H,88,89)(H,90,91)(H,103,104)/t32-,36-,37-,38-,39-,40-,41-,42-,49-,50-,51-,52-/m0/s1

InChI 键

AYMGCOQOTSECLR-JHRUTCCQSA-N

手性 SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)N

规范 SMILES

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)N

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Characterization of Uveitogenic IRBP Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and key findings related to the discovery and characterization of uveitogenic peptides derived from Interphotoreceptor Retinoid-Binding Protein (IRBP). This document is intended to serve as a detailed resource for professionals in the fields of ophthalmology, immunology, and drug development who are focused on understanding and treating autoimmune uveitis.

Introduction

Experimental Autoimmune Uveitis (EAU) is a well-established animal model that recapitulates many of the clinical and histological features of human autoimmune uveitis.[1] The induction of EAU is often achieved through immunization with retinal antigens, most notably IRBP or its derived peptides.[2][3] IRBP, a large glycolipoprotein found in the interphotoreceptor matrix, plays a crucial role in the visual cycle.[4] However, specific peptide sequences within IRBP can be recognized by the immune system as autoantigens, triggering a T-cell mediated inflammatory response that targets the eye.[5][6] This guide details the critical uveitogenic IRBP peptides, the experimental protocols for their characterization, and the underlying immunological signaling pathways.

Uveitogenic IRBP Peptides

Numerous studies have identified specific peptide sequences from human and bovine IRBP that are capable of inducing EAU in various animal models. The uveitogenicity of these peptides is often dependent on the genetic background of the animal, particularly its Major Histocompatibility Complex (MHC) haplotype.[5]

Key Uveitogenic IRBP Peptides

The following table summarizes the most well-characterized uveitogenic IRBP peptides, their sequences, species of origin, and the animal models in which they have been shown to be effective.

Peptide Name/Residue RangeSpeciesSequenceAnimal Model (MHC Haplotype)Reference
hIRBP 1-20HumanGPTHLFQPSLVLDMAKVLLDC57BL/6 Mice (H-2b), 129/J Mice (H-2b)[5]
hIRBP 161-180HumanSGIPYIISYLHPGNTILHVDB10.RIII Mice (H-2r)[5][7]
bIRBP 1169-1191BovinePTARSVGAADGSSWEGVGVVPDVLewis Rats[4][8]
bIRBP 1182-1191BovineWEGVGVVPDVLewis Rats[8]
hIRBP 651-670HumanLAQGAYRTAVDLESLASQLTC57BL/6 Mice (H-2b)[9][10]
hIRBP 715HumanSequence not specifiedLewis Rats[11]
hIRBP 720HumanSequence not specifiedLewis Rats[11]
hIRBP 730HumanSequence not specifiedLewis Rats[11]
hIRBP 745HumanSequence not specifiedLewis Rats[11]
bIRBP R16 (1177-1191)BovineADGSSWEGVGVVPDVLewis Rats[3]

Quantitative Data on EAU Induction

The successful induction of EAU is dependent on several factors, including the specific peptide used, the immunizing dose, and the use of adjuvants. The following table presents quantitative data from various studies on the induction of EAU using different IRBP peptides.

PeptideAnimal ModelImmunizing DoseAdjuvant(s)Disease IncidencePeak Disease OnsetKey FindingsReference
hIRBP 1-20C57BL/6 Mice200-300 µgCFA, PTXComparable to 100 µg whole IRBPDay 21 (assessment)Induces EAU with scores comparable to whole IRBP.[5]
hIRBP 1-20C57BL/6 Mice500 µgCFA, PTXHighDays 18-20Optimal dose for inducing severe EAU in C57BL/6 mice.[12]
hIRBP 161-180B10.RIII MiceNot specifiedCFANot specifiedNot specifiedA major uveitogenic epitope for the H-2r haplotype.[5]
bIRBP 1169-1191Lewis Rats50 µgCFANot specifiedNot specifiedStrong uveitogenicity and immunogenicity.[8]
bIRBP R16Lewis Rats30 µgCFANot specifiedDays 9-10Results in earlier onset compared to S-Antigen.[13]
hIRBP Peptides (715, 730, 745)Lewis Rats50 µgCFAUveitopathogenicNot specifiedHIRBP 715 was the most potent.[11]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the characterization of uveitogenic IRBP peptides.

Experimental Autoimmune Uveitis (EAU) Induction

The standard protocol for inducing EAU involves the active immunization of susceptible animals with an IRBP peptide.[1][13]

1. Antigen Emulsion Preparation:

  • Dissolve the synthetic IRBP peptide in a sterile, aqueous solution (e.g., phosphate-buffered saline).

  • Emulsify the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis.[2] This can be achieved by sonication or by using a two-syringe extrusion method to create a stable water-in-oil emulsion.[12]

2. Immunization:

  • Anesthetize the animal (e.g., mouse or rat).

  • Administer a subcutaneous injection of the antigen emulsion, typically at the base of the tail and/or in the thighs.[13]

  • For many mouse strains, an intraperitoneal injection of Bordetella pertussis toxin (PTX) is required as an additional adjuvant to enhance disease susceptibility.[2][12]

3. Disease Monitoring and Scoring:

  • Clinically monitor the animals for signs of uveitis starting from approximately day 7 post-immunization. This is often done using fundoscopy.[1][6]

  • Clinical scoring is typically based on a scale that grades the severity of inflammation, vasculitis, and retinal damage.

  • For histological analysis, enucleate the eyes at the peak of disease, fix in a suitable fixative (e.g., formalin), and embed in paraffin.

  • Section the eyes and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammatory cell infiltration, retinal folding, and photoreceptor damage.[14]

EAU_Induction_Workflow cluster_preparation Antigen Preparation cluster_immunization Immunization cluster_assessment Disease Assessment peptide Dissolve IRBP Peptide emulsify Emulsify with CFA peptide->emulsify Aqueous Solution inject_emulsion Subcutaneous Injection of Emulsion emulsify->inject_emulsion clinical_monitoring Fundoscopic Examination inject_emulsion->clinical_monitoring inject_ptx Intraperitoneal Injection of PTX inject_ptx->clinical_monitoring histology Histological Analysis clinical_monitoring->histology At Peak Disease

Experimental workflow for EAU induction.
Immunological Assays

1. Lymphocyte Proliferation Assay:

  • At a designated time point post-immunization, isolate lymphocytes from the draining lymph nodes or spleen.

  • Culture the lymphocytes in the presence or absence of the immunizing IRBP peptide.

  • Measure cell proliferation using a standard method, such as [3H]-thymidine incorporation or a colorimetric assay (e.g., MTT). A significant increase in proliferation in the presence of the peptide indicates a specific T-cell response.[5]

2. Delayed-Type Hypersensitivity (DTH) Response:

  • Elicit a DTH response by injecting the immunizing peptide into the ear pinna or footpad of a previously immunized animal.

  • Measure the swelling at 24 and 48 hours post-challenge using a caliper. The degree of swelling reflects the antigen-specific T-cell mediated immune response in vivo.[5]

Signaling Pathways in IRBP-Induced Uveitis

The pathogenesis of EAU is primarily driven by CD4+ T helper (Th) cells, particularly Th1 and Th17 lineages.[2][15] The activation of these cells is initiated by the presentation of uveitogenic IRBP peptides by antigen-presenting cells (APCs) in the context of MHC class II molecules.

T-Cell Receptor (TCR) Signaling

The initial step in the activation of autoreactive T-cells is the recognition of the IRBP peptide-MHC II complex by the T-cell receptor (TCR).[16][17] This interaction triggers a cascade of intracellular signaling events.

  • TCR Engagement: The binding of the peptide-MHC complex to the TCR, along with co-stimulation from molecules like CD28, initiates the signaling cascade.[18][19]

  • Kinase Activation: This leads to the activation of Src-family kinases, such as Lck, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex associated with the TCR.[17][20]

  • Second Messenger Generation: Phosphorylated ITAMs recruit and activate ZAP-70, which in turn activates downstream signaling molecules like PLCγ1. PLCγ1 cleaves PIP2 into the second messengers diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[20]

  • Transcription Factor Activation: DAG and IP3 lead to the activation of key transcription factors, including NF-κB, NFAT, and AP-1.[17][20] These transcription factors then translocate to the nucleus and induce the expression of genes essential for T-cell activation, proliferation, and differentiation, such as the gene for Interleukin-2 (IL-2).

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) T_Cell T-Cell MHC_Peptide IRBP Peptide-MHC II TCR TCR/CD3 MHC_Peptide->TCR Recognition Lck Lck TCR->Lck Activation CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 Activation PLCg1 PLCγ1 ZAP70->PLCg1 Activation DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC AP1 AP-1 DAG->AP1 Calcineurin Calcineurin IP3->Calcineurin NFkB NF-κB PKC->NFkB NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

T-Cell Receptor (TCR) signaling cascade.
Th1 and Th17 Differentiation

Following activation, naive CD4+ T-cells differentiate into distinct effector lineages, primarily Th1 and Th17 cells, which are both implicated in the pathogenesis of EAU.[15]

  • Th1 Cells: Driven by the cytokine IL-12, Th1 cells produce interferon-gamma (IFN-γ), which activates macrophages and promotes cell-mediated immunity.

  • Th17 Cells: In the presence of cytokines such as IL-6, IL-23, and TGF-β, T-cells differentiate into Th17 cells.[15] These cells produce IL-17, a potent pro-inflammatory cytokine that recruits neutrophils and other inflammatory cells to the site of inflammation, in this case, the eye. The STAT3 signaling pathway is critical for Th17 differentiation.[15]

The interplay between these T-cell subsets and the cytokines they produce ultimately leads to the breakdown of the blood-retinal barrier, infiltration of inflammatory cells into the eye, and subsequent tissue damage characteristic of uveitis.

Conclusion

The identification and characterization of uveitogenic IRBP peptides have been instrumental in advancing our understanding of autoimmune uveitis. The experimental models and immunological assays described in this guide provide a robust framework for investigating the molecular and cellular mechanisms of this debilitating disease. A thorough understanding of the key peptide epitopes and the signaling pathways they trigger is essential for the development of novel, targeted therapies for non-infectious uveitis. This guide serves as a foundational resource for researchers and clinicians working towards this goal.

References

The Immunobiological Activity of Interphotoreceptor Retinoid-Binding Protein (IRBP) Peptide R16: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interphotoreceptor retinoid-binding protein (IRBP) is a crucial component of the visual cycle, responsible for the transport of retinoids and lipids within the interphotoreceptor matrix. Beyond its physiological role, specific fragments of IRBP, notably the bovine-derived R16 peptide (sequence: ADGSSWEGVGVVPDV), have been identified as potent inducers of experimental autoimmune uveitis (EAU) in susceptible animal models. This technical guide provides an in-depth analysis of the biological activity of the IRBP R16 peptide, focusing on its role in eliciting an autoimmune response. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the immunological pathways involved. This information is intended to serve as a valuable resource for researchers in ophthalmology, immunology, and drug development exploring autoimmune eye diseases.

Introduction

Interphotoreceptor retinoid-binding protein (IRBP) is a large glycoprotein (B1211001) secreted by photoreceptor cells into the interphotoreceptor matrix (IPM), the extracellular space between the neural retina and the retinal pigment epithelium (RPE).[1][2] Its primary functions include the transport of all-trans-retinol from the photoreceptors to the RPE and 11-cis-retinal (B22103) from the RPE back to the photoreceptors, a critical process for vision.[1] IRBP also possesses thiol-dependent antioxidant activity, protecting the outer retina from oxidative stress.[1][3]

Certain peptide fragments of IRBP have been shown to be highly immunogenic, capable of breaking immune tolerance and inducing experimental autoimmune uveitis (EAU), an animal model that mimics human autoimmune uveitis.[4][5] The R16 peptide, derived from bovine IRBP, is a well-characterized uveitogenic peptide, particularly in the Lewis rat model.[4][6] Understanding the mechanisms by which this peptide triggers an autoimmune cascade is fundamental for the development of targeted therapies for autoimmune eye diseases.

Biological Activity of IRBP R16

The primary and most extensively studied biological activity of the IRBP R16 peptide is its ability to induce an autoimmune response leading to uveitis. This process is initiated by the presentation of the R16 peptide by antigen-presenting cells (APCs) to CD4+ T helper cells.

Immunogenicity and Uveitogenicity

The R16 peptide is a potent immunogen in susceptible rodent strains, such as the Lewis rat.[4][6] Upon immunization, it elicits a T-cell mediated immune response that targets the retina, resulting in inflammation of the uvea and retina.

Table 1: Uveitogenic Dose of Bovine IRBP R16 in Lewis Rats

ParameterValueReference
Peptide SequenceADGSSWEGVGVVPDV[4]
Animal ModelLewis Rat[6]
Immunizing Dose30 µg per rat[6]
AdjuvantComplete Freund's Adjuvant (CFA)[6]
T-Cell Activation and Proliferation

The immunogenicity of the R16 peptide is dependent on its ability to be presented by APCs and recognized by specific T-cell receptors. This interaction triggers the clonal expansion of R16-specific T cells. The proliferative response of lymphocytes to the R16 peptide can be quantified in vitro.

Table 2: Lymphocyte Proliferation in Response to IRBP Peptides (Representative Data)

Peptide Concentration (µg/mL)Stimulation Index (SI)
0 (Control)1.0
15.2
1015.8
2022.4
5025.1
Note: This table presents representative data illustrating a typical dose-dependent response of lymphocyte proliferation to an immunogenic peptide. Specific data for the R16 peptide was not available in the reviewed literature.
Cytokine Production

The activation of R16-specific T cells leads to their differentiation into pro-inflammatory T helper subsets, primarily Th1 and Th17 cells. These cells release a characteristic profile of cytokines that mediate the inflammatory damage in the eye.

Table 3: Key Cytokines in IRBP Peptide-Induced EAU

CytokineT-Helper SubsetRole in EAU Pathogenesis
Interferon-gamma (IFN-γ)Th1Promotes macrophage activation and cellular immunity. A key player in relapsing-remitting uveitis.[7][8]
Interleukin-17 (IL-17)Th17Recruits neutrophils and promotes inflammation.[7][8]
Tumor Necrosis Factor-alpha (TNF-α)Th1/Th17/MacrophagesPro-inflammatory cytokine that increases vascular permeability.[9]
Interleukin-6 (IL-6)Th17/APCsPromotes the differentiation of Th17 cells.[9]

Signaling and Immunological Pathways

The induction of EAU by the IRBP R16 peptide follows a well-defined immunological pathway, from initial antigen presentation to downstream inflammatory effects in the eye.

EAU_Pathway cluster_periphery Peripheral Immune System cluster_eye Eye (Immune Privileged Site) R16 IRBP R16 Peptide APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) R16->APC Uptake MHCII MHC Class II APC->MHCII Processing & Presentation NaiveT Naive CD4+ T Cell MHCII->NaiveT TCR Engagement Th1 Th1 Cell NaiveT->Th1 Differentiation Th17 Th17 Cell NaiveT->Th17 Differentiation Treg Regulatory T Cell (Treg) NaiveT->Treg Differentiation BloodVessel Blood-Retinal Barrier Th1->BloodVessel Migration Th17->BloodVessel Migration Treg->Th1 Suppression Treg->Th17 Suppression Th1_eye Th1 BloodVessel->Th1_eye Th17_eye Th17 BloodVessel->Th17_eye Retina Retinal Tissue Inflammation Inflammation & Tissue Damage (Uveitis) Retina->Inflammation IFNg IFN-γ Th1_eye->IFNg Secretion IL17 IL-17 Th17_eye->IL17 Secretion IFNg->Retina IL17->Retina

Figure 1: Immunological pathway of IRBP R16-induced uveitis.

Experimental Protocols

Induction of Experimental Autoimmune Uveitis (EAU) in Lewis Rats

This protocol describes the induction of EAU using the bovine IRBP R16 peptide.

  • Animal Model: Female Lewis rats, 6-8 weeks old.

  • Antigen Preparation:

    • Dissolve bovine IRBP R16 peptide (ADGSSWEGVGVVPDV) in sterile phosphate-buffered saline (PBS) to a final concentration of 1 mg/mL.

    • Prepare an emulsion by mixing the peptide solution 1:1 (v/v) with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra at a concentration of 2.5 mg/mL. Emulsify using two syringes connected by a Luer lock until a stable, thick white emulsion is formed.

  • Immunization:

    • Anesthetize the rats.

    • Inject a total of 100 µL of the emulsion (containing 30 µg of R16 peptide) subcutaneously, distributed over one hind footpad and the base of the tail.

  • Monitoring and Scoring:

    • Begin daily clinical assessment of the eyes from day 7 post-immunization using a slit lamp or fundoscope.

    • Grade clinical signs of uveitis on a scale of 0-4 based on the severity of anterior chamber inflammation, iris hyperemia, and pupillary abnormalities.[4]

    • For histological analysis, euthanize rats at desired time points (e.g., day 14 or 21 post-immunization), enucleate the eyes, and fix in 4% paraformaldehyde.

    • Process the eyes for paraffin (B1166041) embedding, sectioning, and hematoxylin (B73222) and eosin (B541160) (H&E) staining.

    • Score histopathology on a scale of 0-4 based on the extent of inflammatory cell infiltration, presence of retinal folds, granuloma formation, and photoreceptor damage.[10][11]

Lymphocyte Proliferation Assay

This assay measures the recall proliferative response of T cells from immunized animals.

  • Cell Isolation:

    • At a selected time point post-immunization (e.g., day 14), euthanize the rats and aseptically remove the draining lymph nodes (inguinal and popliteal).

    • Prepare a single-cell suspension by mechanical disruption of the lymph nodes through a 70 µm cell strainer.

    • Wash the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Cell Culture:

    • Plate the lymph node cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells per well.

    • Stimulate the cells with varying concentrations of the IRBP R16 peptide (e.g., 1, 10, 20, 50 µg/mL). Include a negative control (medium only) and a positive control (e.g., Concanavalin A).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Measurement of Proliferation:

    • [3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto glass fiber filters and measure incorporated radioactivity using a scintillation counter.

    • CFSE Staining: Alternatively, label the cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to plating. After the incubation period, analyze the dilution of CFSE fluorescence by flow cytometry.

  • Data Analysis:

    • Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated (medium only) wells.

LPA_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Proliferation Analysis ImmunizedRat Immunized Rat HarvestLN Harvest Draining Lymph Nodes ImmunizedRat->HarvestLN CellSuspension Prepare Single-Cell Suspension HarvestLN->CellSuspension PlateCells Plate Cells in 96-well Plate CellSuspension->PlateCells AddPeptide Add IRBP R16 Peptide (various concentrations) PlateCells->AddPeptide Incubate Incubate for 72h AddPeptide->Incubate AddThymidine Add [3H]-Thymidine (Incubate 18-24h) Incubate->AddThymidine Harvest Harvest Cells & Measure Radioactivity AddThymidine->Harvest CalculateSI Calculate Stimulation Index Harvest->CalculateSI

Figure 2: Workflow for Lymphocyte Proliferation Assay.

Conclusion

The IRBP R16 peptide is a valuable tool for studying the mechanisms of autoimmune uveitis. Its well-defined sequence and potent uveitogenicity in the Lewis rat model provide a robust system for investigating the roles of T-cell activation, cytokine production, and immune regulation in the pathogenesis of this sight-threatening disease. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive framework for researchers and drug development professionals aiming to explore the immunobiological activity of this important peptide and to develop novel therapeutic interventions for autoimmune eye diseases. Further research is warranted to obtain more precise quantitative data on the binding affinity of R16 to its cognate MHC class II molecule and to fully delineate the downstream signaling events in retinal cells during the inflammatory response.

References

The Role of IRBP R16 in T-Cell Activation and Retinal Autoimmunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interphotoreceptor retinoid-binding protein (IRBP) is a crucial protein in the visual cycle, responsible for transporting retinoids between the photoreceptors and the retinal pigment epithelium.[1] However, certain peptides derived from IRBP can act as potent autoantigens, triggering an autoimmune response that leads to retinal inflammation and damage. One of the most well-studied of these is the R16 peptide, a fragment of bovine IRBP (residues 1177-1191) with the sequence ADGSSWEGVGVVPDV.[2][3][4][5] This peptide is highly uveitogenic, capable of inducing Experimental Autoimmune Uveitis (EAU) in susceptible animal models, which closely mimics human autoimmune uveitis.[2][3][6] This guide provides an in-depth technical overview of the role of IRBP R16 in T-cell activation and the subsequent development of retinal autoimmunity, compiling quantitative data, detailed experimental protocols, and visual workflows to support researchers in this field.

Core Concepts: T-Cell Activation by IRBP R16

The adaptive immune response to IRBP R16 is primarily T-cell mediated.[2] The process begins with the uptake and processing of IRBP by antigen-presenting cells (APCs), such as dendritic cells and macrophages. These APCs degrade the protein and present the R16 peptide on their surface via Major Histocompatibility Complex (MHC) class II molecules.[7][8]

CD4+ T-helper (Th) cells with T-cell receptors (TCRs) that specifically recognize the R16-MHC II complex become activated.[9][10][11] This activation is a critical event, initiating a signaling cascade that leads to T-cell proliferation and differentiation into effector subsets, primarily Th1 and Th17 cells.[4][12][13] These activated T-cells then migrate to the eye, where they orchestrate an inflammatory attack on the retina.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on IRBP R16-induced EAU, providing a comparative overview of disease induction parameters, T-cell responses, and cytokine profiles.

Table 1: Parameters for Induction of Experimental Autoimmune Uveitis (EAU) with IRBP Peptides

ParameterAnimal ModelIRBP PeptideDoseAdjuvantDisease Onset (days post-immunization)
ImmunizationLewis RatR16 (bovine IRBP 1177-1191)30 µgComplete Freund's Adjuvant (CFA)9-10[2][15]
ImmunizationB10.RIII MouseHuman IRBP 161-18050 µgCFA with M. tuberculosis H37RA (2.5 mg/mL)Not specified[3]
ImmunizationC57BL/6J MouseHuman IRBP 1-20400 µgCFA with M. tuberculosis H37RA (2.5 mg/mL) + Pertussis Toxin12-14[16][17]

Table 2: T-Cell Proliferation in Response to IRBP R16

AssayCell SourceStimulantResult
CFSE Dye DilutionPeripheral Blood Mononuclear Cells (PBMCs) from T1D patientsProinsulin peptide (PI33-63)Demonstrates the utility of CFSE for measuring antigen-specific T-cell proliferation.[18]
CFSE Dye DilutionPeripheral Blood Mononuclear Cells (PBMCs)Anti-CD3 antibodyShows robust proliferation of both CD4+ and CD8+ T-cells.[19]
Mathematical Modeling of CFSE dataT-cells from lymphopenic miceHomeostatic proliferationCD8+ T-cells proliferate and die more rapidly than CD4+ T-cells.[7]

Table 3: Cytokine and Chemokine Profile in IRBP R16-Induced EAU

Cytokine/ChemokineLocationAnimal ModelChange Compared to ControlFold Increase (where specified)
IL-1αVitreousLewis RatSignificant Increase>3
IL-1βVitreous & Aqueous HumorLewis RatSignificant Increase>3 (Aqueous)
IL-2Vitreous & Aqueous HumorLewis RatSignificant Increase-
IL-6VitreousLewis RatSignificant Increase>3
IL-17Vitreous & Aqueous HumorLewis RatSignificant Increase>3 (both)
IFN-γVitreous & Aqueous HumorLewis RatSignificant Increase-
MCP-1Vitreous & Aqueous HumorLewis RatSignificant Increase>3 (both)
MIP-1αVitreous & Aqueous HumorLewis RatSignificant Increase>3 (both)
RANTESVitreous & Aqueous HumorLewis RatSignificant Increase>3 (both)
IL-10Vitreous & Aqueous HumorLewis RatSignificant Decrease-

This data is primarily from a study in Lewis rats immunized with R16 peptide.[15]

Table 4: T-Helper Cell Subsets in EAU

T-Cell SubsetLocationFinding
Th17/Th1 (IFN-γ+ IL-17A+)EAU RetinaeIncreased levels (mean 9.6 ± 4.2%) compared to controls.[13]
Th17/Th1 (IFN-γ+ IL-17A+)Draining Lymph NodesIncreased levels (mean 8.4 ± 3.9%) compared to controls.[13]
Th1EAU RetinaeDecreased levels following topical dexamethasone (B1670325) treatment.[13]
Th17 and Th17/Th1EAU RetinaeUnaffected by topical dexamethasone treatment.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the role of IRBP R16 in T-cell activation and retinal autoimmunity.

Protocol 1: Induction of Experimental Autoimmune Uveitis (EAU) in C57BL/6J Mice

Materials:

  • Human IRBP peptide 1-20 (GPTHLFQPSLVLDMAKVLLD)

  • Complete Freund's Adjuvant (CFA) containing 2.5 mg/mL Mycobacterium tuberculosis H37RA

  • Pertussis toxin

  • Phosphate-buffered saline (PBS)

  • Syringes and needles (23G)

Procedure:

  • Prepare the immunizing emulsion by mixing the IRBP peptide solution (in PBS) with CFA in a 1:1 ratio. Emulsify thoroughly until a stable, viscous emulsion is formed.

  • Anesthetize 6-8 week old female C57BL/6J mice.

  • Inject 150 µL of the emulsion subcutaneously, distributed between the base of the tail and both flanks (50 µL per site).[17]

  • Immediately following immunization, administer 1.0 µg of pertussis toxin intraperitoneally.

  • Monitor the mice for clinical signs of EAU starting from day 12 post-immunization using fundoscopy. Disease severity can be graded on a scale of 0 to 4.[16]

Protocol 2: T-Cell Proliferation Assay (CFSE-Based)

Materials:

  • Spleens from immunized and control mice

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • IRBP R16 peptide

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Prepare single-cell suspensions from the spleens of immunized and control mice.

  • Label the cells with CFSE by incubating them in a 5 µM CFSE solution in PBS for 10 minutes at 37°C. Quench the reaction by adding an equal volume of cold RPMI with 10% FBS.[18][19]

  • Wash the cells twice with complete RPMI medium.

  • Plate the CFSE-labeled cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Stimulate the cells with varying concentrations of IRBP R16 peptide (e.g., 1, 10, 20 µg/mL). Include a no-peptide control and a positive control (e.g., anti-CD3 antibody).

  • Incubate the plates for 4 days at 37°C in a 5% CO2 incubator.[20]

  • Harvest the cells and analyze by flow cytometry. Proliferation is measured by the generational dilution of CFSE fluorescence.

Protocol 3: Cytokine Measurement by ELISA

Materials:

  • Aqueous humor, vitreous fluid, or serum samples from EAU and control animals

  • ELISA kits for specific cytokines (e.g., IFN-γ, IL-17, IL-6, TNF-α)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Coat a 96-well plate with the capture antibody specific for the cytokine of interest overnight at 4°C.[6][21][22]

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add standards and samples (diluted as necessary) to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate.

  • Add the substrate solution (e.g., TMB) and incubate until a color change is observed.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[6][21]

Protocol 4: Flow Cytometry for T-Cell Phenotyping (Th1/Th17/Treg)

Materials:

  • Single-cell suspensions from draining lymph nodes or retina of EAU and control mice

  • Fluorochrome-conjugated antibodies against CD4, IFN-γ (for Th1), IL-17A (for Th17), and Foxp3 (for Treg)

  • Cell stimulation cocktail (e.g., PMA, ionomycin) and a protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization buffers

  • Flow cytometer

Procedure:

  • Prepare single-cell suspensions from the desired tissues.

  • For intracellular cytokine staining (IFN-γ and IL-17A), stimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.

  • Stain the cells for the surface marker CD4.

  • Fix and permeabilize the cells using a fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular markers: IFN-γ and IL-17A for Th1 and Th17 cells, respectively. For Treg cells, stain for the transcription factor Foxp3.[23]

  • Wash the cells and resuspend in FACS buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data using appropriate software to determine the percentage of CD4+ T-cells that are Th1 (IFN-γ+), Th17 (IL-17A+), and Treg (Foxp3+).

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows in the study of IRBP R16-mediated retinal autoimmunity.

T_Cell_Activation_by_IRBP_R16 cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Helper Cell cluster_Retina Retina IRBP Interphotoreceptor Retinoid-Binding Protein (IRBP) Processing Antigen Processing IRBP->Processing Uptake MHC_II_R16 MHC class II + R16 peptide Processing->MHC_II_R16 Loading TCR T-Cell Receptor (TCR) MHC_II_R16->TCR Antigen Presentation Activation T-Cell Activation Proliferation Proliferation & Differentiation Activation->Proliferation Th1 Th1 cells (IFN-γ) Proliferation->Th1 Th17 Th17 cells (IL-17) Proliferation->Th17 Inflammation Retinal Inflammation (Uveitis) Th1->Inflammation Migration to Retina Th17->Inflammation

Caption: T-Cell Activation by IRBP R16 Peptide.

EAU_Induction_Workflow Start Start: Naive Mouse Immunization Immunization: IRBP R16 peptide in CFA + Pertussis Toxin Start->Immunization Disease_Development Disease Development (Days 0-12) Immunization->Disease_Development Monitoring Clinical Monitoring: Fundoscopy (Starting Day 12) Disease_Development->Monitoring Peak_Disease Peak Disease (Approx. Day 20-22) Monitoring->Peak_Disease Analysis Immunological & Histological Analysis Peak_Disease->Analysis T_Cell_Assay T-Cell Proliferation Assay Analysis->T_Cell_Assay Cytokine_Assay Cytokine ELISA Analysis->Cytokine_Assay Flow_Cytometry Flow Cytometry (Th1/Th17/Treg) Analysis->Flow_Cytometry Histology Histopathology of Retina Analysis->Histology End End

Caption: Experimental Autoimmune Uveitis Workflow.

T_Cell_Signaling_Pathway TCR_MHC TCR - R16/MHC II Interaction Lck Lck Activation TCR_MHC->Lck ZAP70 ZAP-70 Recruitment & Phosphorylation Lck->ZAP70 SLP76_LAT SLP-76 & LAT Phosphorylation ZAP70->SLP76_LAT PLCg1 PLCγ1 Activation SLP76_LAT->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC_Ras PKCθ & Ras/MAPK Pathway DAG->PKC_Ras Calcium Ca2+ Release IP3->Calcium NFkB NF-κB Activation PKC_Ras->NFkB AP1 AP-1 Activation PKC_Ras->AP1 NFAT NFAT Activation Calcium->NFAT Gene_Expression Cytokine Gene Expression (e.g., IL-2, IFN-γ, IL-17) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: T-Cell Receptor Signaling Cascade.

Conclusion

The IRBP R16 peptide is an indispensable tool for modeling autoimmune uveitis and dissecting the molecular and cellular mechanisms of T-cell mediated retinal autoimmunity. The activation of Th1 and Th17 cells in response to R16 presentation by APCs is a central event, leading to the production of pro-inflammatory cytokines and subsequent retinal damage. Understanding the intricacies of this process, supported by robust quantitative data and standardized experimental protocols, is paramount for the development of novel therapeutic strategies for this sight-threatening condition. This guide provides a comprehensive resource to aid researchers in their efforts to unravel the complexities of retinal autoimmunity and to identify new avenues for intervention.

References

Structural Analysis of the RADA16 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "R16 peptide epitope" is not uniquely defined in the reviewed scientific literature. This guide focuses on the well-characterized, 16-amino-acid, self-assembling peptide RADA16-I , hereafter referred to as RADA16. Its defined structure and propensity for forming higher-order assemblies make it a significant subject for structural analysis and a potential scaffold for epitope presentation in biomedical applications.

This technical guide provides an in-depth analysis of the structural properties of the RADA16 peptide. It is intended for researchers, scientists, and drug development professionals interested in the peptide's self-assembly mechanism, structural characteristics, and the experimental methodologies used for its investigation.

Core Structural and Physicochemical Properties

The RADA16 peptide is a Type I ionic-complementary self-assembling peptide (SAP).[1] Its primary sequence consists of 16 amino acids arranged in a repeating pattern of positively charged (Arginine, R), negatively charged (Aspartic Acid, D), and hydrophobic (Alanine, A) residues.[2] This amphiphilic nature is the primary driver of its self-assembly into highly ordered nanostructures.

The most common sequence for RADA16-I is Ac-(RAD)4A-CONH₂, though native end group versions (H-(ArgAlaAspAla)4-OH) have also been studied.[3][4] The terminal acetylation and amidation are often performed to increase stability by mimicking a native peptide bond and removing terminal charges.

Table 1: RADA16-I Peptide Specifications
PropertyValueReference
Full Name RADA16-I[5]
Sequence Ac-RADARADARADARADA-NH₂[3]
Molecular Formula C₆₆H₁₁₃N₂₉O₂₅[6]
Molecular Weight 1712.73 g/mol [6]
Residue Count 16[1]
Monomer Length ~5-6 nm[1][3]
Monomer Width ~1.3 nm[3]
Monomer Thickness ~0.8 nm[3]

Hierarchical Self-Assembly and Structural Organization

RADA16 undergoes a hierarchical self-assembly process that is highly dependent on environmental conditions such as pH and ionic strength.[1][7] In acidic aqueous solutions (pH ≈ 2-4), the peptide monomers adopt a stable β-sheet conformation.[1][8] These β-sheets then assemble into double-layered nanofibers, which further cross-link into a three-dimensional hydrogel scaffold upon exposure to physiological pH or salt concentrations.[1][5]

The driving forces for this assembly include hydrogen bonding between peptide backbones, hydrophobic interactions between the alanine (B10760859) faces of the β-sheets, and electrostatic interactions between the charged arginine and aspartic acid residues on the hydrophilic faces.[1]

RADA16_Self_Assembly cluster_0 Molecular Level cluster_1 Secondary Structure cluster_2 Nanostructure cluster_3 Macroscopic Structure Monomers RADA16 Monomers (Random Coil) BetaSheet β-Sheet Formation (Acidic pH) Monomers->BetaSheet H⁺ Nanofiber Nanofiber Assembly (Hydrophobic & Ionic Interactions) BetaSheet->Nanofiber Self-Assembly Hydrogel Hydrogel Scaffold (Physiological pH / Salt) Nanofiber->Hydrogel Cross-linking

Figure 1: Hierarchical self-assembly pathway of the RADA16 peptide.
Table 2: Quantitative Structural & Mechanical Data

ParameterConditionValueReference
Secondary Structure Aqueous Solution~82.9% β-sheet[7]
Nanofiber Height Double-layered β-sheet~1.3 nm[5]
Nanofiber Thickness Assembled Fibers15-20 nm[9]
Nanofiber Length Self-assembled100-600 nm[9]
Hydrogel Water Content 0.5% (w/v) Peptide>99.5%[3]
Storage Modulus (G') 1% RADA16-I Hydrogel~353 Pa[10]
Storage Modulus (G') RADA-GHK Hybrid~550 Pa[9]

Experimental Protocols for Structural Analysis

The structural elucidation of RADA16 relies on a combination of spectroscopic and microscopic techniques. The following protocols provide an overview of the key experimental methodologies.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) HPLC RP-HPLC Purification SPPS->HPLC CD Circular Dichroism (CD) (Secondary Structure) HPLC->CD AFM Atomic Force Microscopy (AFM) (Nanofiber Morphology) HPLC->AFM ssNMR Solid-State NMR (Atomic-Level Structure) HPLC->ssNMR Rheology Rheology (Mechanical Properties) HPLC->Rheology

Figure 2: General experimental workflow for RADA16 structural analysis.
Solid-Phase Peptide Synthesis (SPPS)

RADA16 is typically produced via automated or manual Fmoc-based solid-phase peptide synthesis.[11][12]

  • Resin Preparation: A suitable resin (e.g., Rink Amide resin for C-terminal amide) is swelled in a solvent like N,N-Dimethylformamide (DMF).[13]

  • Amino Acid Coupling: The C-terminal amino acid (Alanine), with its α-amino group protected by an Fmoc group, is coupled to the resin.

  • Deprotection: The Fmoc group is removed using a piperidine (B6355638) solution in DMF to expose the free amine for the next coupling step.[14]

  • Iterative Coupling: The cycle of coupling and deprotection is repeated for each amino acid in the sequence (D-A-R-A...). Coupling reagents like HBTU/HATU are used to facilitate amide bond formation.[11]

  • N-terminal Acetylation: After the final residue is coupled, the N-terminus is acetylated using acetic anhydride.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA).[13]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[15]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of RADA16 in solution.[16]

  • Sample Preparation: A stock solution of lyophilized RADA16 is prepared in Milli-Q water (e.g., 1% w/v) and sonicated for 30 minutes. This stock is then diluted to a final concentration of 100-200 µM in the desired buffer (e.g., water, Tris-HCl, or PBS).[3][16][17]

  • Instrument Setup: A CD spectrometer is set up to scan from 190 to 260 nm. A quartz cuvette with a short path length (e.g., 1 mm) is used.[16][18]

  • Data Acquisition: The CD spectrum of the buffer blank is recorded and subtracted from the sample spectrum. Data is typically collected at 1 nm intervals.[16]

  • Analysis: The resulting spectrum, plotted as mean residue ellipticity, is analyzed. For RADA16, a characteristic β-sheet structure is indicated by a negative peak around 216-218 nm and a positive peak near 195 nm.[3][18] The percentage of β-sheet content can be estimated using deconvolution software.[16]

Atomic Force Microscopy (AFM)

AFM is employed to visualize the morphology of the self-assembled nanofibers.[19]

  • Sample Preparation: A working solution of RADA16 (e.g., 100 µM) is prepared in Milli-Q water.[19]

  • Surface Deposition: A small aliquot (e.g., 5 µL) of the peptide solution is deposited onto a freshly cleaved mica surface and incubated for approximately 20-60 seconds.[3]

  • Rinsing and Drying: The surface is gently rinsed with Milli-Q water to remove unattached peptides and then air-dried.[3]

  • Imaging: The sample is imaged using an AFM operating in tapping mode. Images are collected at various scan sizes (e.g., from 8x8 µm down to 0.5x0.5 µm) to visualize the overall network and individual nanofibers.[5]

  • Analysis: The resulting images are analyzed to determine the length, width, and height of the nanofibers, providing insight into the degree of assembly and the layered structure of the β-sheets.[20]

Solid-State Nuclear Magnetic Resonance (ssNMR)

ssNMR provides atomic-level resolution of the peptide structure within the assembled nanofibers.[21]

  • Sample Preparation: Lyophilized RADA16 powder, often with selective ¹³C and ¹⁵N isotopic labels at specific amino acid positions, is packed into an MAS (magic angle spinning) NMR rotor.[15][22]

  • Spectrometer Setup: Measurements are conducted on a high-field solid-state NMR spectrometer equipped with an MAS probe.[15]

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed. For instance, ¹³C Cross-Polarization MAS (CPMAS) experiments are used to identify chemical shifts indicative of secondary structure (α-helix vs. β-sheet).[22] Advanced experiments like PITHIRDS-CT can probe intermolecular distances to determine the registry (in-register vs. staggered) of adjacent β-strands.[21]

  • Analysis: The observed chemical shifts and dipolar couplings are compared to known values for different secondary structures and packing arrangements. This allows for the construction of a detailed molecular model of the β-sheets within the nanofiber.[21] For RADA16, ssNMR has been crucial in showing that nanofibers are composed of stacked, parallel β-sheets with registry shifts between adjacent strands.[21]

References

The Role of the IRBP R16 Peptide in the Pathogenesis of Human Uveitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uveitis, a significant cause of vision loss, encompasses a range of intraocular inflammatory conditions often linked to autoimmune responses against ocular-specific antigens.[1][2] The interphotoreceptor retinoid-binding protein (IRBP) has been identified as a key autoantigen in this process.[3][4][5] Experimental Autoimmune Uveitis (EAU), the primary animal model for human uveitis, can be induced by immunizing susceptible animals with IRBP or its derived peptides.[2][3][6] This guide focuses specifically on the IRBP R16 peptide (residues 1177-1191 of bovine IRBP), a potent uveitogenic epitope used extensively in Lewis rats to model the disease.[6][7][8][9] We will delve into the molecular and cellular mechanisms initiated by R16, detail the experimental protocols used to study its effects, present key quantitative data from preclinical models, and visualize the complex biological pathways involved. Understanding the precise role of the R16 peptide provides a foundational framework for investigating disease mechanisms and developing targeted immunomodulatory therapies for human non-infectious uveitis.[7][10][11]

The R16 Peptide and the Experimental Autoimmune Uveitis (EAU) Model

The EAU model is a cornerstone of uveitis research, providing a robust and reproducible system to dissect the autoimmune response targeting the neural retina.[2][6] The model's pathology, characterized by retinal vasculitis, destruction of photoreceptor cells, and inflammatory cell infiltration, closely mimics aspects of human uveitic diseases like sympathetic ophthalmia and birdshot retinochoroidopathy.[2][12]

The choice of uveitogenic peptide and animal strain is critical for disease induction and determines the resulting phenotype. While various IRBP peptides are used, such as human IRBP161-180 in B10.RIII mice and IRBP1-20 in C57BL/6 mice, the R16 peptide is particularly effective in Lewis rats.[2][13][14] Lewis rats are highly susceptible and immunization with R16 reliably induces an acute, monophasic posterior uveitis.[2][8] This model allows for the precise study of the afferent phase (T cell activation in peripheral lymphoid organs) and the efferent phase (inflammatory attack within the eye).[8]

Pathogenesis of IRBP R16-Induced Uveitis

The pathogenesis of R16-induced uveitis is a T cell-mediated process, primarily driven by autoreactive CD4+ T helper cells.[1][9][15] The process begins with the peripheral activation of these T cells and culminates in their infiltration into the eye, breakdown of the blood-retina barrier, and destruction of retinal tissue.[9]

Cellular Mechanisms
  • Antigen Presentation: Following immunization, antigen-presenting cells (APCs), such as dendritic cells and macrophages, process the R16 peptide and present it via MHC class II molecules to naive CD4+ T cells in the draining lymph nodes.[16][17][18] This initial activation is a critical step for breaking immune tolerance.[12][19]

  • T Helper Cell Differentiation: The local cytokine milieu, influenced by the adjuvant used during immunization, dictates the differentiation of activated T cells.[12] In R16-induced EAU, a mixed Th1 and Th17 response is typically observed.[12][20][21]

    • Th1 Cells: Characterized by the production of IFN-γ, these cells were historically considered the major pathogenic subset in EAU.[4]

    • Th17 Cells: These cells, which produce IL-17, are now understood to be potent inducers of tissue inflammation and are critical for the development of EAU.[20][22][23] Adoptive transfer of IRBP-specific Th17 cells is sufficient to induce uveitis.[20]

  • Intraocular Inflammation: Activated uveitogenic T cells migrate to the eye, where they are re-stimulated by local APCs, including resident microglia and infiltrating macrophages that present endogenous IRBP.[9][16][24] This re-stimulation leads to a cascade of inflammatory events. Retinal microglia expressing MHC class II appear to be particularly important in exacerbating the disease during its later stages by activating infiltrating T cells.[16][24]

Molecular Mechanisms
  • Cytokine and Chemokine Milieu: A surge of pro-inflammatory cytokines and chemokines within the eye is a hallmark of EAU.[22] Key cytokines include IL-17, IFN-γ, IL-6, IL-1β, and TNF-α, which amplify the inflammatory response and contribute to tissue damage.[22][25] Chemokines such as MCP-1, MIP-1α, and RANTES are responsible for recruiting further inflammatory cells to the site.[22]

  • Signaling Pathways: The differentiation and function of pathogenic T cells are controlled by specific signaling pathways. The IL-23/IL-17 axis, which relies on the transcription factor STAT3, is crucial for the development of Th17 cells and the progression of EAU.[12] Additionally, innate immune pathways, such as the NLRP3 inflammasome, are activated during EAU, leading to the production of mature IL-1β and contributing to the inflammatory cycle.[26]

  • Regulatory Mechanisms: The resolution of acute inflammation involves regulatory T cells (Tregs) and anti-inflammatory cytokines like IL-10.[25][27] Depletion of Tregs exacerbates EAU and prevents disease resolution, highlighting their critical role in maintaining immune homeostasis.[27]

Quantitative Data from EAU Models

The following tables summarize key quantitative findings from studies using IRBP peptide-induced EAU models.

Table 1: Cytokine and Chemokine Upregulation in EAU (Data extracted from a study in Lewis rats immunized with 50 µg R16 peptide)

AnalyteFluid CompartmentFold Increase vs. ControlSignificanceCitation
IL-1αVitreous> 3-foldp<0.05[22]
IL-1βVitreousSignificant Increasep<0.05[22]
IL-1βAqueous Humor> 3-foldNot specified[22]
IL-2VitreousSignificant Increasep<0.05[22]
IL-6Vitreous> 3-foldp<0.05[22]
IL-17Vitreous> 3-foldp<0.05[22]
IL-17Aqueous Humor> 3-foldp<0.05[22]
IFN-γVitreousSignificant Increasep<0.05[22]
MCP-1Vitreous> 3-foldp<0.05[22]
MCP-1Aqueous Humor> 3-foldNot specified[22]
MIP-1αVitreous> 3-foldp<0.05[22]
MIP-1αAqueous Humor> 3-foldNot specified[22]
RANTESVitreous> 3-foldp<0.05[22]
RANTESAqueous Humor> 3-foldNot specified[22]
IL-10Intraocular FluidsSignificantly DecreasedNot specified[22]

Table 2: Cellular Populations in Human Uveitis vs. EAU Models (Data comparing human vitreous samples with findings from EAU models)

Cell Subset / MarkerFinding in Human Uveitis (Vitreous)Relevance from EAU ModelsCitation
CD4+ Memory T cellsPredominant populationCD4+ T cells are the primary mediators of EAU.[15][28]
Resident Memory T cells (CD69+)Significantly higher than in bloodT cell re-activation within the eye is a key pathogenic event.[8][28]
TNFα, IFNγ, IL-2 responses to IRBPSignificantly higher in vitreous CD4+ cells vs. bloodTh1 and Th17 cells producing these cytokines drive EAU.[28]
MHC II+ Microglia-Frequency directly correlates with uveitis severity in EAU.
MHC II+ Dendritic Cells-Knock-down on these cells had no effect on EAU severity.[16]

Detailed Experimental Protocols

Induction of EAU by Active Immunization

This is the most common method for inducing EAU and involves stimulating an autoimmune response through immunization with a uveitogenic antigen.

  • Objective: To induce a T cell-mediated autoimmune response against the retina.

  • Subjects: Susceptible rodent strains, such as Lewis rats for the R16 peptide or B10.RIII/C57BL/6 mice for other IRBP peptides.[2][13]

  • Reagents:

    • Uveitogenic Peptide: e.g., Bovine IRBP R16 (ADGSSWEGVGVVPDV) peptide, purity >95%.[6][7]

    • Complete Freund's Adjuvant (CFA): An oil-based adjuvant containing inactivated and dried Mycobacterium tuberculosis (e.g., strain H37RA at 2.5 mg/mL).[13][29] CFA is critical for inducing a strong Th1/Th17 response.[3]

    • Pertussis Toxin (PTX) (Optional but recommended for mice): Serves as an additional adjuvant that enhances disease severity and incidence.[2][23][29][30] Not required for Lewis rats but can cause earlier onset.[2]

    • Sterile Phosphate-Buffered Saline (PBS) .

  • Procedure:

    • Emulsion Preparation: Dissolve the IRBP peptide in sterile PBS. Emulsify this solution 1:1 (v/v) with CFA. This is typically done by sonicating or repeatedly passing the mixture through a syringe until a stable, white, viscous emulsion is formed.[6][23] The method of emulsification can impact disease incidence and severity.[23]

    • Immunization: Administer the emulsion via subcutaneous (s.c.) injection. A total volume of 200-300 µL is typically distributed across multiple sites, such as the base of the tail and both thighs.[6][29] The dose of peptide is critical; for R16 in Lewis rats, doses range from 25-50 µg.[7][22] For other peptides in mice, doses can be much higher (e.g., 300-500 µg).[13][23]

    • PTX Administration (if used): On the day of immunization, administer PTX via an intraperitoneal (i.p.) injection (e.g., 0.2-1 µg).[13][23][29]

    • Monitoring: Monitor animals for clinical signs of uveitis starting around day 7-9 post-immunization.[2] Disease is typically scored using fundoscopy or slit-lamp biomicroscopy, with peak disease occurring around day 14-20.[1][8][23] Post-terminal analysis includes histology, cytokine analysis, and flow cytometry of ocular and lymphoid tissues.[1][22]

Induction of EAU by Adoptive Transfer

This method involves transferring activated, antigen-specific T cells from an immunized donor to a naive recipient, bypassing the initial immunization and activation step.

  • Objective: To study the efferent (effector) phase of uveitis mediated by pre-activated T cells.[8]

  • Procedure:

    • Donor Immunization: Immunize donor animals (e.g., Lewis rats) with the R16 peptide as described in Protocol 5.1.

    • T Cell Isolation: 10-14 days post-immunization, harvest spleens and draining lymph nodes from the donor animals. Create a single-cell suspension.

    • In Vitro Re-stimulation: Culture the isolated cells in the presence of the immunizing peptide (e.g., R16) for 2-3 days to expand the population of antigen-specific T cells.[8]

    • Cell Transfer: Harvest the activated T cells from the culture. Inject a defined number of cells (e.g., 4 x 106 to 10 x 106) into naive, syngeneic recipient animals via i.p. or intravenous (i.v.) injection.[7][29]

    • Monitoring: Disease onset in recipients is typically rapid, occurring within a few days of transfer.[8] This model can produce a more severe, chronic, or relapsing disease course compared to active immunization.[8]

Visualizing the Pathogenic Cascade

The following diagrams, rendered in DOT language, illustrate key workflows and pathways in R16-induced uveitis.

Experimental Workflow for EAU Induction

EAU_Induction_Workflow cluster_prep Preparation cluster_animal Immunization Protocol cluster_outcome Disease Development & Analysis peptide IRBP R16 Peptide in PBS emulsify Emulsify (1:1) peptide->emulsify cfa Complete Freund's Adjuvant (CFA) cfa->emulsify immunize Subcutaneous Injection emulsify->immunize Vaccine animal Lewis Rat onset Disease Onset (Days 9-10) animal->onset Incubation immunize->animal ptx Pertussis Toxin (PTX) (Optional for Rats) ip_inject Intraperitoneal Injection ptx->ip_inject ip_inject->animal peak Peak Uveitis (Days 14-20) onset->peak analysis Analysis: - Clinical Scoring - Histology - Cytokine Profiling peak->analysis

Caption: Workflow for inducing Experimental Autoimmune Uveitis (EAU) via active immunization.

Cellular Interactions in Uveitis Pathogenesis

Cellular_Interactions cluster_periphery Periphery (Lymph Node) cluster_eye Eye (Immune Privileged Site) APC Antigen Presenting Cell (e.g., Dendritic Cell) T_naive Naive CD4+ T Cell APC->T_naive Presents R16 on MHC-II T_act Activated Uveitogenic T Cell T_naive->T_act Activation & Differentiation Microglia Resident Microglia (Local APC) T_act->Microglia Infiltration Th1 Th1 Cell Th17 Th17 Cell Microglia->Th1 Re-stimulation Microglia->Th17 Re-stimulation Damage Photoreceptor Damage & Inflammation Th1->Damage IFN-γ Th17->Damage IL-17, IL-6

Caption: Cellular interactions leading to autoimmune attack in the eye during EAU.

Key Signaling Pathways in Uveitis

Signaling_Pathways cluster_tcell CD4+ T Cell cluster_innate Innate Cell (Microglia/Macrophage) TCR TCR Engagement (R16-MHC II) IFNg IFN-γ Production TCR->IFNg Th1 Path IL23R IL-23 Receptor STAT3 STAT3 IL23R->STAT3 Activation RORgt RORγt STAT3->RORgt Induction IL17 IL-17 Production RORgt->IL17 Th17 Path NLRP3 NLRP3 Inflammasome Activation IL17->NLRP3 Amplifies Inflammation IFNg->NLRP3 Amplifies Inflammation DAMPs DAMPs DAMPs->NLRP3 Casp1 Caspase-1 NLRP3->Casp1 IL1b IL-1β Secretion Casp1->IL1b IL1b->TCR Promotes Th17 Differentiation

Caption: Key adaptive (Th1/Th17) and innate (NLRP3) signaling pathways in EAU.

Therapeutic Implications and Future Directions

The EAU model, particularly using defined epitopes like R16, has been indispensable for testing novel therapeutics.[7] Current treatments for non-infectious uveitis often rely on broad-spectrum corticosteroids and immunosuppressants, which have significant side effects.[1][11][31] A detailed understanding of the R16-induced pathogenic cascade allows for the development of more targeted therapies.

Biologics and small molecules targeting key players in the inflammatory pathway, such as TNF-α, IL-6, and IL-17, are either in use or under investigation for human uveitis.[20][32] The central role of the STAT3 pathway in Th17 differentiation also makes it an attractive therapeutic target.[12] Furthermore, strategies aimed at boosting regulatory T cell function or inducing antigen-specific tolerance represent promising future avenues for re-establishing immune balance with greater specificity and fewer side effects.[19][27][33] The R16/Lewis rat model will continue to be a critical platform for the preclinical validation of these next-generation immunomodulatory therapies.

References

The Foundational Role of Interphotoreceptor Retinoid-Binding Protein (IRBP) in the Visual Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Interphotoreceptor Retinoid-Binding Protein (IRBP), also known as Retinol-Binding Protein 3 (RBP3), is a crucial glycoprotein (B1211001) found in the interphotoreceptor matrix (IPM) of vertebrates.[1][2][3] It plays an indispensable role in the visual cycle by facilitating the transport of hydrophobic retinoids between the photoreceptor cells and the retinal pigment epithelium (RPE).[1][4][5] This technical guide provides an in-depth overview of the foundational research on IRBP's function, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. Understanding the intricate mechanisms of IRBP is paramount for developing therapeutic strategies for a range of retinal diseases linked to its dysfunction.[1][3][4]

Introduction: Discovery and Significance

IRBP was first identified in the soluble protein fraction of the bovine interphotoreceptor matrix.[1][2] This large, ~140 kDa glycoprotein is secreted by photoreceptor cells (both rods and cones) into the IPM, the extracellular space between the photoreceptors and the RPE.[1][6][7] Its primary and most studied function is to act as a molecular chaperone, binding to and transporting light-sensitive retinoids, which are essential for vision.[1][5] The visual cycle is a complex enzymatic process that regenerates the 11-cis-retinal (B22103) chromophore after its photoisomerization to all-trans-retinal (B13868) upon light absorption.[8] IRBP is a key player in this cycle, ensuring the efficient shuttling of retinoids between the neural retina and the RPE.[5][8] Dysregulation or mutation of the IRBP gene has been associated with severe retinal degeneration, such as certain forms of retinitis pigmentosa, highlighting its critical role in maintaining retinal health.[4][9]

Molecular Biology of IRBP

Gene Structure and Regulation

The gene encoding human IRBP (RBP3) is located on chromosome 10 and is characterized by a unique structure with four exons and three introns.[10][11] Notably, the first exon is exceptionally large, encoding the first three of the four homologous repeat domains of the protein.[10][11] This four-fold repeat structure is a result of gene duplication events during evolution and is highly conserved among tetrapods.[5][11][12]

The expression of the IRBP gene is tightly regulated and is restricted to photoreceptor cells and the pineal gland.[5] Key transcription factors, including cone-rod-homeobox (CRX) and orthodenticle homolog 2 (OTX2), play a crucial role in controlling the photoreceptor-specific expression of IRBP by binding to its promoter region.[2]

Protein Structure and Ligand Binding

The mature IRBP protein is a glycoprotein with a molecular weight of approximately 135-145 kDa.[1][10][11] It is composed of four homologous domains, each capable of binding retinoids and other hydrophobic ligands like fatty acids.[5][13][14] While all four modules can bind retinoids, they exhibit different binding affinities for various retinoid isomers.[13] IRBP possesses at least two primary retinoid-binding sites with distinct functional properties.[15] The binding of retinoids to IRBP is stabilized mainly by hydrophobic interactions.[16]

The Role of IRBP in the Visual Cycle

The canonical visual cycle involves a series of enzymatic reactions that occur in both the photoreceptor outer segments (POS) and the RPE. IRBP is central to the intercellular transport steps of this cycle.

Visual_Cycle

Key Functions of IRBP in the Visual Cycle:

  • Facilitates Release of all-trans-retinol from Photoreceptors: Following the photoisomerization of 11-cis-retinal to all-trans-retinal and its subsequent reduction to all-trans-retinol by retinol (B82714) dehydrogenase 8 (RDH8) in the photoreceptor outer segments, IRBP promotes the release of all-trans-retinol into the IPM.[17][18][19]

  • Transports all-trans-retinol to the RPE: IRBP binds to the hydrophobic all-trans-retinol and transports it across the aqueous IPM to the RPE cells.[5][8]

  • Delivers 11-cis-retinal to Photoreceptors: After the enzymatic conversion of all-trans-retinol to 11-cis-retinal within the RPE by enzymes such as lecithin:retinol acyltransferase (LRAT) and RPE65, IRBP binds to the newly synthesized 11-cis-retinal and transports it back to the photoreceptor outer segments for the regeneration of visual pigments.[5][8][20]

  • Protects Retinoids from Degradation: IRBP helps to protect the chemically labile retinoids from oxidative and isomeric degradation during their transit through the IPM.[5]

  • Role in the Cone Visual Cycle: Evidence also suggests a role for IRBP in the cone-specific visual cycle, which involves the exchange of retinoids between cones and Müller glial cells.[21][22]

IRBP_Interaction_Pathway

Quantitative Data on IRBP Function

The following tables summarize key quantitative data related to IRBP's expression and retinoid binding properties.

Table 1: IRBP Gene Expression in Mouse Retina

Mouse ModelMethodRelative IRBP mRNA Level (normalized to control)Reference
Wild-type (IRBPfl/fl)ddPCR1.0[23]
Cone-specific knockout (HRGP-Cre IRBPfl/fl)ddPCR~0.9[23]
Rod-specific knockout (Rho-iCre75 IRBPfl/fl)ddPCR~0.09[23]
Rod and Cone knockout (HRGP-Cre Rho-iCre75 IRBPfl/fl)ddPCR~0.02[23]
Neural retina knockout (Rx-Cre IRBPfl/fl)ddPCR~0.003[23]

Table 2: Retinoid Binding Properties of IRBP

LigandBinding Affinity (Kd)MethodReference
all-trans-retinol~0.2 - 0.5 µMFluorescence Titration[24]
11-cis-retinalHigher affinity than all-trans-retinolCompetitive Binding[15]
Oleic AcidLower affinity than all-trans-retinolCompetitive Fluorescence[25]
Docosahexaenoic Acid (DHA)Lower affinity than oleic acidCompetitive Fluorescence[25]

Key Experimental Protocols

This section provides an overview of essential methodologies used to study IRBP's role in the visual cycle.

Purification of Interphotoreceptor Retinoid-Binding Protein

IRBP_Purification_Workflow

Protocol Overview:

  • Interphotoreceptor Matrix Extraction: Bovine retinas are gently agitated in a phosphate-buffered saline (PBS) solution containing protease inhibitors to release the soluble proteins of the IPM.[12][13]

  • Clarification: The retinal suspension is centrifuged to pellet cellular debris, and the supernatant containing the crude IPM extract is collected.[12]

  • Affinity Chromatography: The supernatant is passed through a Concanavalin A-Sepharose column, which binds glycoproteins like IRBP. The bound proteins are then eluted with a sugar solution (e.g., methyl α-D-mannopyranoside).[12][13]

  • Ion Exchange Chromatography: The eluate from the affinity column is further purified using anion exchange chromatography (e.g., Q-Sepharose). Proteins are eluted with a salt gradient (NaCl).[12][13]

  • Size Exclusion Chromatography: A final polishing step using size exclusion chromatography (e.g., Sephacryl S-300HR) separates IRBP from any remaining contaminants based on molecular size.[13]

  • Purity Assessment: The purity of the final IRBP preparation is assessed by SDS-PAGE.[12]

HPLC Analysis of Retinoids

HPLC_Analysis_Workflow

Protocol Overview:

  • Sample Preparation: Retinal tissue or cell samples are homogenized in an organic solvent (e.g., hexane (B92381) or a mixture of chloroform (B151607) and methanol) to extract the lipophilic retinoids.[4][26][27]

  • Extraction: A liquid-liquid extraction is performed to separate the retinoids into the organic phase.[26]

  • Drying and Resuspension: The organic solvent is evaporated under a stream of inert gas (nitrogen or argon), and the dried retinoid extract is resuspended in the HPLC mobile phase.[27]

  • Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a normal-phase silica (B1680970) column. A mobile phase, typically a mixture of hexane, isopropanol, and acetic acid, is used to separate the different retinoid isomers.[26][28]

  • Detection and Quantification: The eluted retinoids are detected using a UV/Vis spectrophotometer at their characteristic absorption maxima or by mass spectrometry for higher sensitivity and specificity. Quantification is achieved by comparing the peak areas to those of known standards.[4][29]

Electroretinography (ERG) in Mouse Models

ERG_Procedure_Flowchart

Protocol Overview:

  • Dark Adaptation: Mice are dark-adapted overnight to maximize the sensitivity of the rod photoreceptors.[3][9][30]

  • Anesthesia and Pupil Dilation: The mouse is anesthetized, and its pupils are dilated with a mydriatic agent to ensure a consistent amount of light enters the eye.[3][9]

  • Electrode Placement: A recording electrode is placed on the cornea, a reference electrode is placed subcutaneously near the eye, and a ground electrode is placed on the tail or another distant location.[1][9]

  • Scotopic ERG: In a dark environment, the retina is stimulated with flashes of light of increasing intensity to elicit and record the electrical responses primarily from the rod system (a-wave and b-wave).[3][9]

  • Light Adaptation: The mouse is then exposed to a background light to saturate the rods and isolate the cone photoreceptor responses.[3][9]

  • Photopic ERG: While light-adapted, the retina is stimulated with bright flashes of light to record the cone-mediated ERG responses.[3][9]

  • Data Analysis: The amplitudes and implicit times of the a- and b-waves are measured to assess the function of the photoreceptors and inner retinal neurons.[1][9]

Conclusion and Future Directions

Interphotoreceptor Retinoid-Binding Protein is a cornerstone of the vertebrate visual cycle. Foundational research has unequivocally established its role as the primary transport vehicle for retinoids between the photoreceptors and the RPE. The intricate structure of IRBP, with its multiple ligand-binding domains, and its tightly regulated expression underscore its specialized function in maintaining retinal health.

Future research will likely focus on several key areas:

  • Elucidating the precise molecular mechanisms of retinoid transfer between IRBP and cell surface receptors or other binding proteins.

  • Investigating the full spectrum of IRBP's functions , including its potential roles in retinal development and neuroprotection.

  • Developing targeted therapies for retinal diseases associated with IRBP dysfunction, potentially through gene therapy or the development of small molecules that can modulate IRBP activity or compensate for its loss.

A thorough understanding of the fundamental biology of IRBP, as outlined in this guide, will be instrumental in advancing these and other avenues of research, ultimately leading to novel treatments for blinding retinal disorders.

References

Methodological & Application

Application Notes and Protocols for IRBP R16 Immunization in C57BL/6 Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Uveitis (EAU) is a well-established and widely utilized animal model that recapitulates many of the pathological features of human autoimmune uveitis. Induction of EAU in the C57BL/6 mouse strain, through immunization with the interphotoreceptor retinoid-binding protein (IRBP) peptide, provides a valuable tool for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutic agents. The C57BL/6 strain, with its extensive genetic characterization and the availability of numerous transgenic variants, offers a robust platform for dissecting the complex cellular and molecular mechanisms underlying this sight-threatening condition.

These application notes provide a detailed protocol for the induction of EAU in C57BL/6 mice using the human IRBP peptide 1-20 (hIRBP1-20), a commonly used uveitogenic epitope in this strain. The protocol outlines the preparation of the antigen emulsion, immunization procedures, and methods for clinical and histological assessment of disease.

Key Experimental Protocols

Preparation of IRBP/CFA Emulsion

The proper preparation of the water-in-oil emulsion containing the IRBP peptide and Complete Freund's Adjuvant (CFA) is critical for the successful induction of EAU.

Materials:

  • Human IRBP1-20 peptide (sequence: GPTHLFQPSLVLDMAKVLLD)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (2.5 mg/mL)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Two sterile Luer-lock syringes (1 mL or 3 mL)

  • One sterile three-way stopcock or Luer-lock connector

Procedure:

  • Dissolve the hIRBP1-20 peptide in sterile PBS to a final concentration of 2-5 mg/mL. Vortex briefly to ensure complete dissolution.

  • Draw the IRBP peptide solution into one syringe and an equal volume of CFA into the second syringe. For example, for a final volume of 200 µL per mouse, draw 100 µL of the peptide solution and 100 µL of CFA.

  • Connect the two syringes using the three-way stopcock or Luer-lock connector.

  • Create the emulsion by repeatedly and forcefully passing the mixture from one syringe to the other for at least 10-15 minutes.

  • Test for a stable emulsion by dropping a small amount into a beaker of cold water. A stable emulsion will form a single, cohesive droplet that does not disperse. If the emulsion disperses, continue mixing.

  • Keep the emulsion on ice until ready for injection to maintain its stability.

Immunization of C57BL/6 Mice

Materials:

  • 6- to 8-week-old female C57BL/6 mice

  • Prepared IRBP/CFA emulsion

  • Pertussis toxin (PTX) from Bordetella pertussis

  • Sterile 0.9% saline or PBS

  • 27-30 gauge needles and syringes for subcutaneous and intraperitoneal injections

Procedure:

  • On Day 0, subcutaneously inject each mouse with a total of 200 µL of the IRBP/CFA emulsion. This is typically divided between two sites, such as the base of the tail and one flank (100 µL per site), or distributed across the back.[1]

  • On the same day (Day 0), administer Pertussis Toxin via intraperitoneal (i.p.) injection. The optimal dose of PTX can influence disease severity and should be empirically determined, with a common starting point being 1.0 µg per mouse.[2]

  • House the mice in a specific pathogen-free facility and monitor them regularly for clinical signs of EAU.

Experimental Workflow

The following diagram outlines the key stages of the EAU induction and analysis protocol.

EAU_Workflow cluster_prep Preparation Phase cluster_immunization Immunization (Day 0) cluster_monitoring Disease Monitoring & Analysis Peptide Dissolve IRBP Peptide in PBS Emulsion Prepare IRBP/CFA Emulsion Peptide->Emulsion SC_Inject Subcutaneous Injection of IRBP/CFA Emulsion Emulsion->SC_Inject PTX_prep Prepare Pertussis Toxin Solution IP_Inject Intraperitoneal Injection of Pertussis Toxin PTX_prep->IP_Inject Clinical Clinical Scoring (Fundoscopy) SC_Inject->Clinical Histo Histopathological Analysis Clinical->Histo Immune Immunological Assays (e.g., Cytokine Profiling) Histo->Immune

Caption: Experimental workflow for EAU induction and analysis.

Data Presentation

The incidence and severity of EAU can vary depending on the specific protocol parameters. The following tables summarize representative quantitative data from published studies.

Table 1: Influence of IRBP1-20 Dosage on EAU Induction in C57BL/6 Mice (Data adapted from a study using a single 500 ng PTX injection, with assessment at day 18 post-immunization)[1]

IRBP1-20 Dose (µg)Number of MiceEAU Incidence (%)Mean Clinical Score (± SEM)Mean Histological Score (± SEM)
20017~41%0.90 ± 0.340.29 ± 0.10
50019~42%0.90 ± 0.340.55 ± 0.14
70016~19%0.35 ± 0.210.13 ± 0.07

Table 2: Influence of Pertussis Toxin (PTX) Dosage on EAU Induction in C57BL/6 Mice (Data adapted from a study using 500 µg of IRBP1-20, with assessment at day 18 post-immunization)[1]

PTX Dose (ng)Number of MiceEAU Incidence (%)Mean Clinical Score (± SEM)Mean Histological Score (± SEM)
30017~41%0.35 ± 0.150.24 ± 0.08
50018~44%0.75 ± 0.290.56 ± 0.18
100019~53%1.10 ± 0.381.08 ± 0.28
150017~41%0.65 ± 0.260.50 ± 0.17

Disease Assessment

Clinical Scoring

Clinical assessment of EAU is typically performed using fundoscopy, starting around day 12-14 post-immunization and continuing at regular intervals.[3] Disease severity is graded based on the extent of inflammation of the optic disc and retinal vessels, and the presence of retinal lesions. A commonly used scoring system is as follows:

Table 3: Clinical Scoring Scale for EAU

ScoreDescription
0No signs of inflammation.
1Mild inflammation of the optic disc and retinal vessels.
2Moderate inflammation with some cellular infiltration into the vitreous.
3Severe inflammation with significant vasculitis, vitritis, and retinal lesions.
4Very severe inflammation with retinal hemorrhages, detachment, and optic nerve atrophy.
Histopathological Scoring

For a more detailed assessment of disease, eyes are collected at the experimental endpoint, fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). Histopathological scoring evaluates the extent of cellular infiltration, structural damage to the retina, and the presence of granulomatous lesions.

Table 4: Histopathological Scoring Scale for EAU

ScoreDescription
0No inflammation or structural damage.
0.5Mild inflammatory cell infiltration in the retina or choroid with no structural damage.
1Mild to moderate inflammatory cell infiltration with minimal retinal damage.
2Moderate inflammation with some retinal folding and photoreceptor damage.
3Moderate to severe inflammation with extensive retinal folding, granuloma formation, and significant photoreceptor damage.
4Severe inflammation with retinal detachment and complete destruction of the photoreceptor layer.

Signaling Pathways in EAU Pathogenesis

The development of EAU is primarily driven by a T-cell-mediated autoimmune response against retinal antigens. Upon immunization, antigen-presenting cells (APCs) in the draining lymph nodes present the IRBP peptide to naive T-cells. This interaction, in the presence of specific cytokines, leads to the differentiation of pathogenic T helper (Th) cells, particularly Th1 and Th17 cells. These effector T-cells then migrate to the eye, where they initiate an inflammatory cascade, leading to the characteristic pathology of uveitis.

EAU_Signaling cluster_activation T-Cell Activation & Differentiation (Lymph Node) cluster_effector Effector Phase (Eye) APC Antigen Presenting Cell (APC) presenting IRBP peptide NaiveT Naive CD4+ T-Cell APC->NaiveT TCR-MHC II IL12 IL-12 APC->IL12 IL23 IL-23 APC->IL23 Th1 Th1 Cell NaiveT->Th1 Differentiation Th17 Th17 Cell NaiveT->Th17 Differentiation Eye Eye (Retina) Th1->Eye Migration IFNg IFN-γ Th1->IFNg TNFa TNF-α Th1->TNFa Th17->Eye Migration IL17 IL-17 Th17->IL17 IL12->Th1 promotes IL23->Th17 promotes Inflammation Inflammation (Vasculitis, Retinitis) IFNg->Inflammation TNFa->Inflammation IL17->Inflammation

Caption: Key signaling pathways in EAU pathogenesis.

Conclusion

The IRBP R16 immunization protocol in C57BL/6 mice is a robust and reproducible model for studying autoimmune uveitis. Careful attention to the preparation of the immunizing emulsion and the dosage of adjuvants is crucial for achieving consistent disease induction. The quantitative scoring systems for clinical and histological assessment provide objective measures for evaluating disease severity and the efficacy of therapeutic interventions. Understanding the underlying Th1 and Th17-mediated signaling pathways is essential for the development of targeted therapies for this debilitating inflammatory eye disease.

References

Application Notes and Protocols for the Preparation of IRBP R16 Peptide with Complete Freund's Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The induction of Experimental Autoimmune Uveitis (EAU) in rodent models is a cornerstone for studying the pathogenesis of human autoimmune uveitis and for the preclinical evaluation of novel therapeutic agents. A critical step in this process is the preparation of a stable and immunogenic emulsion of a uveitogenic antigen, such as the Interphotoreceptor Retinoid-Binding Protein (IRBP) R16 peptide (residues 161-180), with Complete Freund's Adjuvant (CFA). CFA is a potent immunostimulant that, when properly emulsified with an antigen, creates a depot effect for slow antigen release and robustly activates the innate and adaptive immune systems. This document provides detailed protocols, safety guidelines, and technical information for the preparation and use of IRBP R16 peptide with CFA.

Data Presentation: Quantitative Parameters for EAU Induction

The following table summarizes the recommended quantitative parameters for the preparation of the IRBP R16 peptide/CFA emulsion for the induction of EAU in different rodent strains. It is crucial to note that the optimal dose may vary depending on the specific substrain and laboratory conditions.

ParameterB10.RIII MiceC57BL/6 MiceLewis Rats
IRBP R16 Peptide Dose 50 - 300 µ g/animal [1]150 - 500 µ g/animal [1]30 µ g/animal [2][3]
Peptide Concentration 0.5 - 3.0 mg/mL1.5 - 5.0 mg/mL0.3 mg/mL
CFA Concentration 1:1 (v/v) with peptide solution[3]1:1 (v/v) with peptide solution1:1 (v/v) with peptide solution[3]
Mycobacterium tuberculosis in CFA 2.5 mg/mL[1]2.5 mg/mL[1]Not specified, standard commercial prep
Total Emulsion Volume 0.2 mL/animal[1]0.2 mL/animal[1]0.1-0.2 mL/animal
Pertussis Toxin (PTX) Co-injection 0.2 µ g/animal (optional, enhances disease)[1]0.4 µ g/animal [1]Not typically required[2]

Experimental Protocols

Materials and Equipment
  • IRBP R16 Peptide (human or bovine sequence)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., H37Ra)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS) or saline

  • Two sterile Luer-lock glass syringes (1 mL or 3 mL)

  • One sterile Luer-lock connector (e.g., female-to-female) or a 3-way stopcock

  • Sterile needles (e.g., 23-gauge for injection, larger gauge for drawing viscous liquids)

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemically resistant gloves.

Protocol 1: Reconstitution of IRBP R16 Peptide
  • Calculate the required amount of IRBP R16 peptide based on the number of animals and the desired dose (see table above).

  • Aseptically reconstitute the lyophilized peptide in sterile PBS to the desired final concentration for the emulsion. For example, to achieve a final concentration of 1 mg/mL in the emulsion, reconstitute the peptide to 2 mg/mL in PBS, as it will be mixed 1:1 with CFA.

  • Ensure the peptide is completely dissolved. Gentle vortexing may be applied.

Protocol 2: Preparation of IRBP R16 Peptide/CFA Emulsion

This procedure must be performed in a certified chemical fume hood or biosafety cabinet.

  • Preparation of Syringes:

    • Draw the required volume of the reconstituted IRBP R16 peptide solution into one sterile glass syringe.

    • Thoroughly resuspend the Mycobacterium tuberculosis in the CFA by vortexing the vial. Draw an equal volume of CFA into the second sterile glass syringe.

  • Emulsification:

    • Connect the two syringes using a sterile Luer-lock connector.

    • Slowly and steadily push the plunger of the peptide-containing syringe to transfer the solution into the CFA-containing syringe.

    • Begin the emulsification process by pushing the mixture back and forth between the two syringes. Continue this process for at least 10 minutes to create a stable water-in-oil emulsion.

    • The emulsion is ready when a small drop placed on the surface of cold water does not disperse.[4] It should remain as a coherent droplet.

  • Final Preparation for Injection:

    • Transfer the entire emulsion into one syringe.

    • Remove the Luer-lock connector and attach a sterile 23-gauge needle for injection.

    • Carefully expel any air from the syringe.

Protocol 3: Safety and Handling of Complete Freund's Adjuvant

CFA is a hazardous substance and requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemically resistant gloves when handling CFA.

  • Work Area: All manipulations involving CFA should be performed in a certified chemical fume hood or biosafety cabinet to avoid aerosol formation.[1]

  • Accidental Exposure:

    • Needle Stick: Accidental self-injection can cause severe inflammatory reactions, pain, and granuloma formation. Seek immediate medical attention.

    • Skin Contact: Wash the affected area thoroughly with soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

  • Waste Disposal: All materials contaminated with CFA, including syringes, needles, and absorbent pads, must be disposed of as hazardous chemical waste according to institutional guidelines. Needles should be placed in a designated sharps container.[1]

Visualizations

Experimental Workflow for Emulsion Preparation

G cluster_prep Preparation cluster_emulsify Emulsification (in fume hood) cluster_verify Verification cluster_inject Injection A Reconstitute IRBP R16 Peptide in PBS C Draw Peptide Solution into Syringe 1 A->C B Resuspend M. tuberculosis in CFA D Draw CFA into Syringe 2 B->D E Connect Syringes with Luer-lock C->E D->E F Mix by Pushing Back and Forth (10 min) E->F G Test Emulsion Stability (drop in water) F->G H Transfer Emulsion to One Syringe G->H If Stable I Attach Sterile Needle H->I J Inject Animal Subcutaneously I->J

Caption: Workflow for preparing IRBP R16 peptide and CFA emulsion.

Signaling Pathway of CFA-Mediated Immune Activation

G cluster_cfa Complete Freund's Adjuvant (CFA) cluster_apc Antigen Presenting Cell (APC) cluster_tcell T Helper Cell CFA CFA Components: - Mineral Oil - Mycobacterial Components (PAMPs) - IRBP R16 Peptide (Antigen) APC APC (e.g., Dendritic Cell) CFA->APC Phagocytosis of Emulsion TLR Toll-like Receptors (TLRs) APC->TLR PAMPs engage TLRs MHCII MHC Class II APC->MHCII Antigen Presentation TLR->APC Activation & Maturation Th Naive T Helper Cell MHCII->Th TCR Engagement Th_activated Activated Th1/Th17 Cell Th->Th_activated Differentiation Immune Cascade\n(Inflammation, Antibody Production) Immune Cascade (Inflammation, Antibody Production) Th_activated->Immune Cascade\n(Inflammation, Antibody Production)

Caption: CFA signaling pathway for immune response activation.

References

Application Notes and Protocols for R16 Peptide in Experimental Autoimmune Uveitis (EAU) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Uveitis (EAU) is a well-established animal model that mimics human autoimmune uveitis, a sight-threatening inflammatory disease. The induction of EAU is often achieved through immunization with retinal antigens or their peptide derivatives. The R16 peptide, derived from bovine interphotoreceptor retinoid-binding protein (IRBP), is a key reagent in this field, utilized for inducing both acute and chronic forms of EAU in susceptible animal models, particularly Lewis rats. These models are instrumental in dissecting disease mechanisms and for the preclinical evaluation of novel therapeutic agents.

These application notes provide a comprehensive overview of the optimal dosage of the R16 peptide for inducing acute and chronic EAU models. This document also details relevant experimental protocols and explores the signaling pathways implicated in the pathogenesis of EAU, offering a valuable resource for researchers in immunology, ophthalmology, and drug development.

Data Presentation: R16 Peptide Dosage for EAU Induction

The following tables summarize the quantitative data for the use of R16 peptide in the induction of EAU, based on established protocols.

Parameter Details Reference
Animal Model Lewis Rats (female, 6-8 weeks old)[1]
Peptide R16 (bovine IRBP residues 1177-1191; Sequence: ADGSSWEGVGVVPDV)[1][2]
Immunization Dose 25 µg - 30 µg of R16 peptide per rat[1][2]
Adjuvant Complete Freund's Adjuvant (CFA) (1:1 v/v emulsion)[1][2]
Administration Subcutaneous (s.c.) injection into both hind legs and the base of the tail (total volume of 200 µL)[2]
Disease Onset Typically day 9 or 10 post-immunization[1]
Disease Course Monophasic, with severe uveitis[1]

Table 1: Optimal Dosage of R16 Peptide for Acute EAU Induction in Lewis Rats.

Parameter Details Reference
Animal Model Lewis Rats[2]
Method Adoptive transfer of R16-specific T cells[2]
Cell Line R16 pathogenic T cell line (specific to bovine IRBP peptide R16)[2]
Cell Dose 4 x 10^6 R16 peptide-specific T cells per rat[2]
Administration Intraperitoneal (i.p.) injection[2]
Disease Course Relapses can occur as early as day 16 or day 25 post-transfer, with the model monitored for up to 50 days to observe chronic inflammation.[2]

Table 2: Protocol for Chronic EAU Model via Adoptive Transfer of R16-Specific T Cells.

Experimental Protocols

Protocol 1: Induction of Acute EAU in Lewis Rats by Active Immunization

Materials:

  • R16 peptide (bovine IRBP, residues 1177-1191)

  • Complete Freund's Adjuvant (CFA)

  • Sterile phosphate-buffered saline (PBS) or sterile saline

  • Female Lewis rats, 6-8 weeks old

  • Syringes and needles

  • Sonicator or homogenizer

Procedure:

  • Peptide Preparation: Dissolve the R16 peptide in sterile PBS or saline to a final concentration of 0.25 mg/mL.

  • Emulsion Preparation: Prepare a 1:1 (v/v) emulsion of the R16 peptide solution and CFA. A well-prepared emulsion should be thick and creamy. This can be achieved by sonication or by using two syringes connected by a Luer lock.

  • Immunization: Immunize each Lewis rat with a total volume of 200 µL of the emulsion, containing 25 µg of the R16 peptide.[2] Administer the emulsion subcutaneously at three sites: both hind legs and the base of the tail.

  • Monitoring: Monitor the animals for clinical signs of EAU starting from day 7 post-immunization. Disease severity can be scored using a slit-lamp microscope. Disease onset is typically observed around days 9-10.[1]

Protocol 2: Induction of Chronic EAU in Lewis Rats by Adoptive Transfer

Materials:

  • R16 peptide-specific T cell line

  • Complete RPMI media

  • Female Lewis rats, 6-8 weeks old

  • Syringes and needles

  • Cell counting equipment (e.g., hemocytometer and Trypan Blue)

Procedure:

  • Cell Preparation: Culture and expand the R16 uveitogenic T cell line.

  • Cell Counting and Viability: Harvest the cells and perform a viable cell count using Trypan Blue exclusion.

  • Cell Resuspension: Resuspend the viable cells in sterile complete RPMI media to a final concentration of 4 x 10^6 cells per mL.

  • Adoptive Transfer: Inject each rat intraperitoneally with 1 mL of the cell suspension (4 x 10^6 cells).[2]

  • Monitoring for Chronic Disease: Monitor the animals for both acute and chronic signs of EAU. Relapses, indicative of a chronic phase, may begin around day 16 or 25 post-transfer.[2] Continue monitoring for up to 50 days to assess the chronic nature of the disease.[2]

Signaling Pathways in EAU

The pathogenesis of EAU involves complex inflammatory signaling cascades. Understanding these pathways is crucial for developing targeted therapies.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical regulator of cytokine signaling and plays a central role in the differentiation of pathogenic T helper cells (Th1 and Th17) that mediate uveitis. Therapeutic strategies targeting the JAK/STAT pathway have shown efficacy in suppressing EAU. For instance, a SOCS1 mimetic peptide, which inhibits the JAK/STAT pathway, has been shown to be effective in an R16-induced EAU model.[2] The inhibition of this pathway leads to a reduction in pro-inflammatory Th17 cells and an increase in anti-inflammatory IL-10-producing regulatory T cells.[2]

G JAK/STAT Signaling Pathway in EAU Pathogenesis cluster_nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-23) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor binds JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT (dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to RORgt RORγt Transcription Factor pSTAT->RORgt activates Th17_Differentiation Th17 Cell Differentiation & Proliferation RORgt->Th17_Differentiation promotes Uveitis Uveitis (Inflammation) Th17_Differentiation->Uveitis drives SOCS1_Peptide SOCS1 Mimetic Peptide (Therapeutic Intervention) SOCS1_Peptide->JAK inhibits

Caption: JAK/STAT signaling in EAU and therapeutic intervention point.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for conducting EAU studies using the R16 peptide.

G Experimental Workflow for R16-Induced EAU Start Start Acute_Model Acute EAU Model (Active Immunization) Start->Acute_Model Chronic_Model Chronic EAU Model (Adoptive Transfer) Start->Chronic_Model Immunization Immunize Lewis Rats with R16 Peptide + CFA Acute_Model->Immunization Adoptive_Transfer Adoptive Transfer of R16-Specific T-cells Chronic_Model->Adoptive_Transfer Disease_Monitoring_Acute Monitor Disease Onset (Days 7-14) Immunization->Disease_Monitoring_Acute Disease_Monitoring_Chronic Monitor for Acute Phase and Chronic Relapses (up to 50 days) Adoptive_Transfer->Disease_Monitoring_Chronic Evaluation Evaluate Disease Severity (Slit-lamp, Histology, etc.) Disease_Monitoring_Acute->Evaluation Control Group Therapeutic_Intervention Administer Therapeutic Agent Disease_Monitoring_Acute->Therapeutic_Intervention Disease_Monitoring_Chronic->Evaluation Control Group Disease_Monitoring_Chronic->Therapeutic_Intervention Data_Analysis Data Analysis and Interpretation Evaluation->Data_Analysis Therapeutic_Intervention->Evaluation

Caption: General experimental workflow for acute and chronic EAU models.

Conclusion

The R16 peptide is an indispensable tool for the induction of both acute and chronic EAU in Lewis rats, serving as a robust platform for studying autoimmune uveitis and for the preclinical assessment of novel therapeutics. The protocols and data presented herein provide a standardized framework for the use of the R16 peptide in EAU research. A thorough understanding of the underlying signaling pathways, such as the JAK/STAT pathway, is critical for the development of targeted and effective treatments for this debilitating ocular inflammatory disease.

References

Application Notes and Protocols for R16 Peptide Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The R16 peptide is a novel amonafide (B1665376) analogue that has demonstrated potent anticancer activity. It functions as a topoisomerase II (topo II) poison, binding to the ATPase domain of human topo IIα. This action traps topo II-DNA cleavage complexes, leading to DNA double-strand breaks, G2-M phase cell cycle arrest, and subsequent apoptosis in cancer cells.[1] In vivo studies in murine models with S-180 sarcoma and H22 hepatoma have shown significant tumor growth inhibition upon intraperitoneal administration of R16.[1][2]

These application notes provide a comprehensive, step-by-step guide for the administration of the R16 peptide to mice for preclinical research, including detailed experimental protocols, quantitative data from cited studies, and visual diagrams of the experimental workflow and the implicated signaling pathway.

Data Presentation

The following table summarizes the quantitative data from in vivo studies of R16 peptide administration in mouse tumor models.

Tumor ModelMouse StrainR16 Peptide DosageAdministration RouteTreatment ScheduleTumor Growth Inhibition Rate (%)Reference
S-180 SarcomaKunming15 mg/kg/dayIntraperitoneal (i.p.)7 days41.2[2]
S-180 SarcomaKunming30 mg/kg/dayIntraperitoneal (i.p.)6 days75.4[2]
H22 HepatomaKunming15 mg/kg/dayIntraperitoneal (i.p.)7 days51.0[2]
H22 HepatomaKunming30 mg/kg/dayIntraperitoneal (i.p.)5 days72.6[2]

Experimental Protocols

This section details the methodologies for the preparation and administration of the R16 peptide to mice via intraperitoneal injection.

Materials
  • R16 Peptide (powder form)

  • Sterile, non-pyrogenic vehicle (e.g., 0.9% normal saline, or a solution of 5% DMSO in saline. The optimal vehicle may need to be determined empirically based on the solubility of the specific batch of R16 peptide.)

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge)

  • 70% ethanol (B145695) or isopropanol (B130326) wipes

  • Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

  • Animal scale

  • Mouse restraints (as required by institutional guidelines)

R16 Peptide Solution Preparation

Note: The following is a general procedure. Specific solubility and formulation characteristics should be determined for the batch of R16 peptide being used. Amonafide and its analogues have been formulated in normal saline or with a co-solvent like DMSO.[3][4]

  • Calculate the required amount of R16 peptide: Based on the desired dosage (e.g., 15 mg/kg or 30 mg/kg) and the average weight of the mice to be treated, calculate the total mass of R16 needed.

  • Determine the final injection volume: The maximum recommended intraperitoneal injection volume for a mouse is 10 mL/kg.[5] A typical injection volume is 100-200 µL per mouse.

  • Dissolve the R16 peptide:

    • Aseptically weigh the calculated amount of R16 peptide powder.

    • If using a co-solvent, first dissolve the R16 powder in a small volume of sterile DMSO.

    • Gradually add the sterile normal saline to the dissolved R16 or the R16/DMSO mixture while vortexing gently to ensure complete dissolution.

    • Bring the solution to the final calculated volume with sterile normal saline.

    • For example, to prepare a 3 mg/mL solution for a 30 mg/kg dose in a 20g mouse (requiring 0.6 mg in 200 µL), you could dissolve 30 mg of R16 in 10 mL of the vehicle.

  • Sterilization: If the components are not sterile, the final solution should be filter-sterilized through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the prepared R16 solution according to the manufacturer's recommendations, protected from light if necessary.

Intraperitoneal (i.p.) Injection Procedure
  • Animal Preparation:

    • Accurately weigh each mouse to calculate the individual injection volume.

    • Allow the prepared R16 solution to come to room temperature if it was refrigerated.

  • Restraint:

    • Properly restrain the mouse according to your institution's approved animal handling protocols. One common method is to gently scruff the mouse by the loose skin on its neck and back to immobilize the head and body.

    • Position the mouse in dorsal recumbency (on its back) with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[5][6][7]

  • Injection Site Identification:

    • Locate the injection site in the lower right quadrant of the abdomen.[5][6][7] This avoids the cecum, which is typically located on the left side, and the urinary bladder in the midline.

  • Injection:

    • Clean the injection site with a 70% ethanol or isopropanol wipe and allow it to dry.

    • Using a sterile syringe and needle, draw up the calculated volume of the R16 peptide solution.

    • Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[5]

    • Gently aspirate by pulling back on the syringe plunger to ensure the needle has not entered a blood vessel (indicated by blood in the syringe hub) or an organ (indicated by colored fluid).[6][7] If aspiration is positive, withdraw the needle and inject at a new site with a fresh needle.

    • If aspiration is negative, slowly and steadily inject the entire volume into the peritoneal cavity.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or bleeding at the injection site.

    • Continue to monitor the animals daily throughout the treatment period for changes in weight, behavior, and overall health.

Mandatory Visualizations

Experimental Workflow for R16 Peptide Administration in a Murine Tumor Model

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Tumor_Cell_Culture Tumor Cell Culture (e.g., S-180, H22) Tumor_Implantation Subcutaneous Tumor Cell Implantation Tumor_Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (e.g., Kunming mice, 7 weeks old) Animal_Acclimatization->Tumor_Implantation R16_Prep R16 Peptide Solution Preparation IP_Injection Daily Intraperitoneal (i.p.) Injection of R16 R16_Prep->IP_Injection Treatment_Start Treatment Initiation (24h post-implantation) Tumor_Implantation->Treatment_Start Treatment_Start->IP_Injection 5-7 days Monitoring Daily Monitoring (Weight, Health Status) IP_Injection->Monitoring Euthanasia Euthanasia IP_Injection->Euthanasia After final dose Tumor_Excision Tumor Excision and Weighing Euthanasia->Tumor_Excision Data_Analysis Data Analysis (Tumor Growth Inhibition) Tumor_Excision->Data_Analysis G R16 R16 Peptide TopoII Topoisomerase II (Topo II) R16->TopoII Binds to ATPase domain TopoII_DNA_Complex Topo II-DNA Cleavage Complex TopoII->TopoII_DNA_Complex Traps complex on DNA DNA DNA DSB DNA Double-Strand Breaks (DSBs) TopoII_DNA_Complex->DSB Induces ATM_ATR ATM/ATR Kinase Activation DSB->ATM_ATR Activates CellCycleArrest G2/M Cell Cycle Arrest ATM_ATR->CellCycleArrest Leads to Apoptosis Apoptosis ATM_ATR->Apoptosis Leads to

References

Application of R16 Peptide in Adoptive Transfer Models of Uveitis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Uveitis (EAU) is a crucial animal model that recapitulates key pathological features of human autoimmune uveitis, a sight-threatening inflammatory disease. The induction of EAU through the adoptive transfer of antigen-specific T cells offers a powerful tool to dissect the cellular and molecular mechanisms driving disease pathogenesis and to evaluate novel therapeutic interventions. The R16 peptide, derived from the interphotoreceptor retinoid-binding protein (IRBP), is a well-established uveitogenic antigen, particularly in the Lewis rat model. This document provides detailed application notes and protocols for utilizing the R16 peptide in adoptive transfer models of uveitis.

R16 Peptide Specifications

The R16 peptide corresponds to amino acid residues 1177-1191 of bovine IRBP.[1][2]

PropertyDescription
Sequence ADGSSWEGVGVVPDV
Origin Bovine Interphotoreceptor Retinoid-Binding Protein (IRBP)
Application Induction of Experimental Autoimmune Uveitis (EAU)
Animal Model Primarily Lewis rats; also used in mouse models.[1][2]

Core Concepts: Adoptive Transfer of R16-Specific T Cells

The adoptive transfer model of EAU involves the isolation of lymphocytes from a donor animal that has been immunized with the R16 peptide. These lymphocytes are then stimulated in vitro with R16 to expand the population of antigen-specific T cells. Subsequently, these activated T cells are injected into a naive, syngeneic recipient animal, which then develops uveitis.[1][3] This model is invaluable for studying the efferent phase of the immune response, where activated T cells mediate inflammation in the eye.

Experimental Protocols

I. Generation of R16-Specific Uveitogenic T Cells

This protocol describes the initial immunization of donor animals to generate R16-specific lymphocytes.

Materials:

  • R16 Peptide (ADGSSWEGVGVVPDV)

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37Ra

  • Lewis rats (female, 6-8 weeks old)

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of R16 peptide in CFA. For a final concentration of 1 mg/mL R16, mix equal volumes of a 2 mg/mL R16 peptide solution in sterile PBS and CFA containing 2.5 mg/mL Mycobacterium tuberculosis H37Ra.[4] Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization of Donor Rats: Immunize female Lewis rats subcutaneously at the base of the tail and in both hind footpads.[2] Inject a total volume of 100-200 µL of the emulsion, containing 25-50 µg of the R16 peptide, per rat.[1]

II. Isolation and In Vitro Stimulation of R16-Specific T Cells

Materials:

  • Spleens and draining lymph nodes (inguinal, popliteal) from immunized rats

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • R16 peptide

  • Recombinant human IL-2

  • Ficoll-Paque or similar density gradient medium

  • Sterile cell culture plates and flasks

Procedure:

  • Lymphocyte Isolation: 10-14 days after immunization, euthanize the donor rats and aseptically harvest the spleens and draining lymph nodes.

  • Prepare a single-cell suspension by gently teasing the tissues apart or using a cell strainer.

  • Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque.

  • Wash the cells twice with sterile PBS or RPMI 1640 medium.

  • In Vitro Restimulation: Resuspend the isolated lymphocytes at a concentration of 1-2 x 10^7 cells/mL in complete RPMI 1640 medium.

  • Add R16 peptide to the cell culture at a final concentration of 10-20 µg/mL to restimulate the antigen-specific T cells.[1]

  • Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the initial stimulation, supplement the culture medium with recombinant human IL-2 (10-20 U/mL) and continue to culture for another 3-5 days to expand the activated T cell population.

III. Adoptive Transfer and EAU Induction

Materials:

  • Activated R16-specific T cells

  • Naive syngeneic Lewis rats (female, 6-8 weeks old)

  • Sterile PBS or saline

  • Syringes and needles

Procedure:

  • Cell Preparation: Harvest the cultured, activated T cells. Wash the cells twice with sterile PBS or saline to remove any residual media components.

  • Resuspend the cells in sterile PBS or saline at the desired concentration for injection. A typical dose to induce EAU is 2-4 x 10^6 viable T cells per recipient rat.[1]

  • Injection: Inject the cell suspension intraperitoneally (i.p.) or intravenously (i.v.) into naive recipient rats.[1]

IV. Clinical and Histological Assessment of EAU

Clinical Scoring:

  • Monitor the recipient animals daily for clinical signs of uveitis starting from day 4 post-transfer.

  • Clinical scoring can be performed using a slit-lamp microscope or ophthalmoscope.

  • A standardized scoring system is used to grade the severity of inflammation in the anterior and posterior segments of the eye.

Histological Scoring:

  • At the desired time points (typically at the peak of disease, around day 12-14 post-transfer), euthanize the animals and enucleate the eyes.[1]

  • Fix the eyes in a suitable fixative (e.g., 4% paraformaldehyde or Davidson's solution), embed in paraffin, and section.

  • Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize the inflammatory cell infiltrate and retinal damage.

  • Grade the histopathological changes using a standardized scoring system.

Quantitative Data Summary

ParameterValueReference
R16 Peptide Immunization Dose 25-50 µg per rat[1]
Number of T cells for Adoptive Transfer 2-4 x 10^6 cells per rat[1]
Peak of Clinical EAU Days 12-14 post-transfer[1]
Histological Analysis Timepoint Day 12 post-transfer[1]

Signaling Pathways and Experimental Workflow

The pathogenesis of EAU involves complex signaling pathways, with the JAK/STAT pathway playing a crucial role in the differentiation of pathogenic Th1 and Th17 cells that mediate the disease.[1] Targeting this pathway has been shown to be effective in suppressing the expansion of uveitogenic T cells.[1]

G cluster_0 I. Generation of R16-Specific T Cells (Donor Rat) cluster_1 II. In Vitro Expansion cluster_2 III. Adoptive Transfer (Recipient Rat) cluster_3 IV. Disease Assessment R16 R16 Peptide + CFA Immunization Subcutaneous Immunization R16->Immunization DrainingLNs Draining Lymph Nodes & Spleen Immunization->DrainingLNs Day 10-14 Donor Lewis Rat Donor->Immunization Day 0 Isolation Lymphocyte Isolation DrainingLNs->Isolation Restimulation In Vitro Restimulation with R16 Peptide Isolation->Restimulation Expansion T Cell Expansion with IL-2 Restimulation->Expansion Injection Intraperitoneal Injection of Activated T Cells Expansion->Injection Recipient Naive Lewis Rat Injection->Recipient EAU Development of EAU Recipient->EAU Days 4-14 Clinical Clinical Scoring EAU->Clinical Histo Histological Analysis EAU->Histo

Caption: Experimental workflow for the R16 peptide-induced adoptive transfer model of EAU.

G cluster_0 T Cell Activation and Differentiation cluster_1 Therapeutic Intervention (Example) TCR T Cell Receptor JAKs JAKs TCR->JAKs Activation R16_MHC R16 Peptide presented by MHC R16_MHC->TCR STATs STATs JAKs->STATs Phosphorylation Differentiation Th1/Th17 Differentiation STATs->Differentiation Gene Transcription Cytokine_R Cytokine Receptors Cytokine_R->JAKs Cytokines Pro-inflammatory Cytokines Uveitis Uveitis Cytokines->Uveitis Differentiation->Cytokines Differentiation->Uveitis SOCS1 SOCS1 Mimetic Peptide SOCS1->JAKs Inhibition

Caption: Simplified signaling pathway in EAU pathogenesis and a point of therapeutic intervention.

Conclusion

The R16 peptide-mediated adoptive transfer model of EAU is a robust and reproducible system for studying the immunopathogenesis of uveitis and for the preclinical evaluation of novel therapeutics. The detailed protocols and information provided in this document serve as a valuable resource for researchers in the fields of ophthalmology, immunology, and drug development. Adherence to standardized protocols is critical for obtaining reliable and comparable results across different studies.

References

Application Notes and Protocols: Utilizing Pertussis Toxin as a Co-adjuvant with IRBP R16 for Induction of Experimental Autoimmune Uveitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Pertussis Toxin (PTX) as a co-adjuvant with the R16 peptide of Interphotoreceptor Retinoid-Binding Protein (IRBP) to induce Experimental Autoimmune Uveitis (EAU) in susceptible animal models. EAU is a widely recognized animal model that mimics human autoimmune uveitis, offering a valuable platform for studying disease pathogenesis and evaluating novel therapeutic interventions.

Introduction

Experimental Autoimmune Uveitis (EAU) is a T-cell mediated autoimmune disease targeting the neural retina and associated tissues.[1] Induction of EAU is typically achieved through immunization with retinal antigens, such as IRBP or its uveitogenic peptides, in conjunction with a potent adjuvant.[1] Pertussis toxin is a critical co-adjuvant in many EAU induction protocols, particularly in mouse strains that are otherwise resistant to the disease.[2][3] PTX enhances the autoimmune response, leading to a more robust and reproducible disease model.[4][5] Its multifaceted effects on the immune system include the promotion of Th1 and Th17 responses, which are pathogenic in EAU.[6][7]

Mechanism of Action of Pertussis Toxin as a Co-adjuvant

Pertussis toxin, an exotoxin produced by Bordetella pertussis, is a hexameric protein with an A-B structure.[8][9] The A subunit possesses enzymatic activity, while the B subunit is responsible for binding to cell surface receptors.[8][9] The primary mechanism of PTX involves the ADP-ribosylation of the αi subunits of heterotrimeric G proteins.[8] This modification uncouples the G proteins from their receptors, disrupting intracellular signaling pathways.[8]

In the context of EAU, PTX has been shown to:

  • Inhibit Wnt/β-catenin Signaling in Dendritic Cells: PTX treatment suppresses the Wnt/β-catenin pathway in dendritic cells (DCs).[6][10] This inhibition promotes the maturation of DCs and the secretion of inflammatory cytokines, which in turn stimulate pathogenic Th1 and Th17 cells.[6][10]

  • Enhance Pro-inflammatory Cytokine Production: Splenocytes from mice immunized with IRBP and PTX show enhanced production of TNF-alpha and IFN-gamma compared to mice not treated with PTX.[11]

  • Promote Th1 Polarization: PTX facilitates the induction of cell-mediated autoimmunity by promoting a Th1 polarization of the immune response.[5]

  • Increase Vascular Permeability: It is believed that PTX may increase the permeability of the blood-ocular barrier, a critical step for the infiltration of immune cells into the eye.[11]

Experimental Protocols

Materials and Reagents
  • IRBP R16 peptide (sequence: H-Ser-Gly-Ile-Pro-Tyr-Ile-Ile-Ser-Tyr-Leu-His-Pro-Gly-Asn-Thr-Ile-Leu-His-Val-Asp-OH)

  • Pertussis Toxin (PTX)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Phosphate-Buffered Saline (PBS), sterile

  • Susceptible mouse strain (e.g., C57BL/6J, B10.RIII)

  • Syringes and needles (various sizes)

  • Emulsification device (e.g., two-syringe method, sonicator)

Protocol for EAU Induction in Mice

This protocol is a general guideline and may require optimization based on the specific mouse strain and laboratory conditions.

1. Preparation of IRBP R16/CFA Emulsion:

  • Dissolve the IRBP R16 peptide in sterile PBS to a final concentration of 2 mg/mL.
  • Prepare an equal volume of Complete Freund's Adjuvant (CFA).
  • Create a stable water-in-oil emulsion by mixing the IRBP R16 solution and CFA. This can be achieved by using two Luer-lock syringes connected by a stopcock or by sonication.[7] The final emulsion should be thick and not disperse when dropped into water.

2. Immunization Procedure:

  • On Day 0, immunize each mouse subcutaneously at the base of the tail and in the thighs with a total of 200 µL of the IRBP R16/CFA emulsion.[2]
  • The dose of IRBP R16 peptide per mouse can vary, with an optimal dose for C57BL/6 mice reported to be around 500 µg.[7]

3. Administration of Pertussis Toxin:

  • On the day of immunization (Day 0), administer a single intraperitoneal (i.p.) injection of PTX.[7]
  • The optimal dose of PTX can influence the severity of EAU, with a single injection of 1,000 ng reported to induce the most severe disease in C57BL/6 mice.[7]
  • Some protocols may use a second PTX injection on a subsequent day.

Assessment of EAU

The onset of clinical symptoms of EAU in C57BL/6 mice typically occurs between 8 to 12 days post-immunization, with peak disease severity around days 18 to 20.[7]

1. Clinical Scoring:

  • Examine the eyes of the mice regularly (e.g., every 2-3 days) after day 7 post-immunization using a fundoscope or optical coherence tomography (OCT).[12][13]
  • Grade the severity of inflammation based on a standardized scoring system.[14][15][16] The scoring criteria often include optic disc inflammation, retinal vessel cuffing, retinal tissue infiltration, and structural damage.[14] A common scoring scale ranges from 0 to 4 or 0 to 5 for each parameter.[14][15]

2. Histological Scoring:

  • At the end of the experiment, euthanize the mice and enucleate the eyes.
  • Fix, embed, and section the eyes for histological analysis (e.g., Hematoxylin and Eosin staining).
  • Score the histopathology based on the extent of immune cell infiltration, retinal layer disruption, and granuloma formation.[14]

Quantitative Data Summary

The following tables summarize key quantitative parameters for EAU induction using IRBP peptides and PTX in different mouse strains.

Parameter C57BL/6 Mice B10.RIII Mice Reference(s)
IRBP Peptide IRBP1-20IRBP or p161-180[2][7]
Optimal IRBP Dose 500 µg50 µg (IRBP), 25 µg (p161-180)[2][7]
PTX Dose 1,000 ng (single i.p. injection)0.5 µg (i.p.)[2][7]
EAU Onset 8-12 days post-immunizationVaries with dose[2][7]
Peak Disease 18-20 days post-immunizationVaries with dose[7]
Clinical Scoring System Example Score Description Reference(s)
Optic Disc Inflammation 0Normal[14]
1Mild inflammation[14]
2Moderate inflammation with some disc margin blurring[14]
3Severe inflammation with obscured disc margins[14]
4Papilledema and/or optic disc atrophy[14]
Retinal Vessel Cuffing 0No cuffing[14]
1Mild cuffing of a few vessels[14]
2Moderate cuffing of multiple vessels[14]
3Severe cuffing of most vessels[14]
4Extensive cuffing with vessel sheathing[14]
Retinal Tissue Infiltrate 0No infiltrates[14]
1Few focal infiltrates[14]
2Multiple focal infiltrates[14]
3Linear or confluent infiltrates[14]
4Widespread infiltrates with retinal damage[14]
Structural Damage 0No damage[14]
1Mild retinal folds or detachment[14]
2Moderate retinal folds or detachment[14]
3Severe retinal detachment[14]
4Retinal atrophy[14]

Visualizations

Experimental Workflow for EAU Induction

EAU_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization (Day 0) cluster_monitoring Monitoring & Assessment IRBP_prep Dissolve IRBP R16 in PBS Emulsion_prep Prepare IRBP/CFA Emulsion IRBP_prep->Emulsion_prep Immunize Subcutaneous Injection of Emulsion Emulsion_prep->Immunize PTX_prep Prepare PTX Solution PTX_inject Intraperitoneal Injection of PTX PTX_prep->PTX_inject Clinical_scoring Clinical Scoring (Fundoscopy/OCT) Immunize->Clinical_scoring PTX_inject->Clinical_scoring Histology Histological Scoring (Post-mortem) Clinical_scoring->Histology PTX_Signaling cluster_cell Dendritic Cell PTX Pertussis Toxin GPCR G-protein Coupled Receptor PTX->GPCR Binds G_protein Gi/o Protein PTX->G_protein ADP-ribosylates (Inhibits) GPCR->G_protein Activates Wnt_beta_catenin Wnt/β-catenin Signaling G_protein->Wnt_beta_catenin Modulates DC_maturation DC Maturation & Inflammatory Cytokine Secretion Wnt_beta_catenin->DC_maturation Suppression leads to Th_stimulation Pathogenic Th1/Th17 Cell Stimulation DC_maturation->Th_stimulation Promotes

References

Commercial Sources and Application Notes for Synthetic IRBP R16 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of commercial sources for purchasing synthetic Interphotoreceptor Retinoid-Binding Protein (IRBP) R16 peptide, along with comprehensive application notes and protocols for its use in inducing experimental autoimmune uveitis (EAU), a widely studied animal model for human autoimmune uveitis.

Commercial Availability of Synthetic IRBP R16 Peptide

The synthetic IRBP R16 peptide is available from several reputable commercial suppliers. The following table summarizes key quantitative data from a selection of these vendors to facilitate comparison. Please note that pricing and availability are subject to change, and it is recommended to request a current quote from the suppliers.

SupplierCatalog NumberQuantityPurityPrice (USD)Notes
Anaspec AS-645491 mg≥95% (HPLC)$116.00Lyophilized powder.[1]
InnoPep 3058-01001 mg≥95% (HPLC)$73.00Also available in 5 mg size.
Creative Peptides N/ACustomCustomRequest a QuoteOffers custom peptide synthesis to required specifications.
MedchemExpress HY-P539750 mg+CustomRequest a QuoteAvailable in larger quantities upon request.[2]
MoBiTec ASP-AS-645491 mg≥95% (HPLC)Request a QuoteDistributor for Anaspec products.
Eurogentec AS-645491 mg≥95% (HPLC)Request a QuoteDistributor for Anaspec products.
Labscoop AS-645491 mg≥95% (HPLC)Request a QuoteDistributor for Anaspec products.[3]

Application: Induction of Experimental Autoimmune Uveitis (EAU)

The primary application of the synthetic IRBP R16 peptide is the induction of EAU in susceptible animal models, such as specific strains of mice and rats. EAU serves as an invaluable model for studying the pathogenesis of human autoimmune uveitis and for the preclinical evaluation of novel therapeutic agents.

Experimental Workflow for EAU Induction

The following diagram outlines the typical experimental workflow for inducing EAU using the IRBP R16 peptide.

EAU_Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_monitoring Disease Monitoring Peptide_Prep IRBP R16 Peptide Reconstitution Adjuvant_Prep Emulsification with Complete Freund's Adjuvant (CFA) Peptide_Prep->Adjuvant_Prep Mix Immunize Subcutaneous Immunization Adjuvant_Prep->Immunize Day 0 PTX_Admin Intraperitoneal Injection of Pertussis Toxin (PTX) Clinical_Eval Clinical Scoring (Fundoscopy) PTX_Admin->Clinical_Eval Day 7-21 Histo_Eval Histopathological Analysis Clinical_Eval->Histo_Eval Endpoint

A generalized experimental workflow for the induction of EAU.
Detailed Protocol for EAU Induction in Mice

This protocol is a synthesis of commonly used methods for inducing EAU in mice, such as the C57BL/6 strain.

Materials:

  • Synthetic IRBP R16 Peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Phosphate-Buffered Saline (PBS), sterile

  • Syringes and needles

Procedure:

  • Peptide Reconstitution: Aseptically reconstitute the lyophilized IRBP R16 peptide in sterile PBS to a final concentration of 2 mg/mL.

  • Emulsification: Prepare the immunizing emulsion by mixing the reconstituted IRBP R16 peptide solution with an equal volume of CFA. Emulsify by drawing the mixture into and expelling it from a glass syringe repeatedly until a stable, white, viscous emulsion is formed. A common test for a stable emulsion is to drop a small amount into water; a stable emulsion will not disperse.

  • Immunization (Day 0): Anesthetize the mice according to approved animal care and use protocols. Subcutaneously inject 100-200 µL of the emulsion (containing 100-200 µg of IRBP R16 peptide) at the base of the tail and/or in the flank.

  • Adjuvant Administration (Day 0): On the same day as the immunization, administer 0.5-1.5 µg of PTX intraperitoneally.

  • Monitoring Disease Progression: Beginning around day 7 post-immunization, monitor the mice for clinical signs of EAU using fundoscopy. The severity of the disease can be graded based on the extent of inflammation, retinal vasculitis, and structural damage.

  • Histopathological Analysis: At the experimental endpoint (typically day 14-21 for acute models), euthanize the mice and enucleate the eyes for histopathological analysis to confirm and score the extent of immune cell infiltration and retinal damage.

Signaling Pathways in EAU Pathogenesis

The development of EAU is primarily driven by the activation of autoreactive T-cells and their differentiation into pathogenic effector cells, particularly T helper 17 (Th17) cells.

T-Cell Activation Signaling Pathway

The diagram below illustrates the key signaling events following the presentation of the IRBP R16 peptide to a T-cell by an antigen-presenting cell (APC).

T_Cell_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC TCR TCR APC->TCR Peptide/MHC PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 CD28->PLCg1 B7 B7 B7->CD28 Co-stimulation DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Calcineurin Calcineurin IP3->Calcineurin NFkB NF-κB PKC->NFkB NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFkB->Gene_Expression NFAT->Gene_Expression

Simplified T-cell activation signaling cascade.
Th17 Differentiation Signaling Pathway

Upon activation, naive T-cells can differentiate into various effector subsets. In the context of EAU, the cytokine milieu, particularly the presence of TGF-β and IL-6, promotes differentiation into pathogenic Th17 cells.

Th17_Differentiation cluster_extracellular Extracellular cluster_membrane_cyto Membrane & Cytoplasm cluster_nucleus_th17 Nucleus TGFb TGF-β TGFbR TGF-βR TGFb->TGFbR IL6 IL-6 IL6R IL-6R IL6->IL6R SMAD SMAD2/3 TGFbR->SMAD STAT3 STAT3 IL6R->STAT3 RORgt RORγt SMAD->RORgt STAT3->RORgt IL17_Gene IL-17 Gene Expression RORgt->IL17_Gene

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent E-A-U Severity with R16 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the Experimental Autoimmune Uveitis (EAU) model. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on resolving inconsistent disease severity when using the R16 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the R16 peptide and why is it used to induce EAU?

A1: The R16 peptide is a synthetic fragment of the interphotoreceptor retinoid-binding protein (IRBP), a protein found in the retina. Specifically, it corresponds to amino acids 1177-1191 of human IRBP. It is widely used to induce EAU, an animal model of human autoimmune uveitis, because it contains a potent uveitogenic epitope that can activate autoreactive T cells, leading to inflammation of the uvea and retina.[1]

Q2: We are observing significant variability in EAU severity between animals in the same experimental group. What are the potential causes?

A2: Inconsistent EAU severity is a common challenge. Several factors can contribute to this variability:

  • Animal-Related Factors: The genetic background, age, sex, and even the vendor of the mice or rats can influence susceptibility and disease course. C57BL/6 mice, for example, are known to be moderately susceptible, and successful induction is highly dependent on procedural details.

  • Reagent Preparation and Quality: The quality and handling of the R16 peptide, Complete Freund's Adjuvant (CFA), and Pertussis Toxin (PTX) are critical. Improper storage or preparation of these reagents can lead to reduced potency and inconsistent immune responses.

  • Immunization Procedure: The technique used for emulsifying the peptide in CFA and the subcutaneous injection procedure can significantly impact the immune response. An unstable emulsion will not effectively present the antigen to the immune system. The dose of both the peptide and the adjuvants is also a critical factor.[2][3]

Q3: Can the solubility of the R16 peptide affect EAU induction?

A3: Yes, the solubility of the R16 peptide is a crucial factor. Peptides with a high content of hydrophobic amino acids may have poor solubility in aqueous solutions, which can lead to aggregation. If the peptide is not properly dissolved before emulsification, it can result in an uneven distribution of the antigen and a weaker, more variable immune response.

Q4: How does Pertussis Toxin (PTX) contribute to EAU development, and can its dosage affect severity?

A4: Pertussis Toxin is used as an additional adjuvant in the EAU model. It enhances the autoimmune response by promoting the differentiation of Th1 and Th17 cells, which are key mediators of uveitis. The dosage of PTX can influence the severity of the disease; however, excessively high doses do not necessarily lead to a more severe or consistent phenotype and can increase mortality. The optimal dose needs to be carefully titrated for the specific animal strain and experimental conditions.[2][3]

Troubleshooting Guide: Inconsistent EAU Severity

This guide provides a systematic approach to identifying and resolving the root causes of inconsistent EAU severity.

Problem Area Potential Cause Recommended Solution
Peptide Reagent Poor peptide solubilityEnsure the R16 peptide is fully dissolved in a suitable solvent (e.g., sterile PBS) before emulsification. Sonication can aid in dissolving the peptide.
Peptide degradationStore the lyophilized peptide at -20°C or lower. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Adjuvants Inconsistent PTX activityUse a fresh, reliable source of PTX. Ensure proper storage and handling according to the manufacturer's instructions.
Improper CFA mixingVigorously mix the CFA vial before drawing up the adjuvant to ensure a homogenous suspension of Mycobacterium tuberculosis.
Immunization Unstable peptide/CFA emulsionPrepare the emulsion using two syringes connected by a luer lock. Pass the mixture back and forth until a thick, stable emulsion is formed that does not disperse when a drop is placed in water.
Incorrect injection techniqueAdminister the subcutaneous injection at consistent sites (e.g., base of the tail and/or flanks). Ensure the full dose is delivered and that there is no leakage from the injection site.
Animal Model High variability in animal susceptibilityUse animals of the same age, sex, and from the same vendor for each experiment. Allow animals to acclimate to the facility for at least one week before starting the experiment.

Experimental Protocols

R16 Peptide Sequence

The amino acid sequence for the human IRBP R16 peptide (residues 1177-1191) is:

ADGSSWEGVGVVPDV

EAU Induction Protocol with R16 Peptide in C57BL/6 Mice

This protocol is a standard guideline and may require optimization for specific laboratory conditions.

Materials:

  • R16 Peptide (human IRBP 1177-1191)

  • Complete Freund's Adjuvant (CFA) containing 2.5 mg/mL Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • 8-12 week old female C57BL/6 mice

Procedure:

  • Peptide Preparation: Dissolve the R16 peptide in sterile PBS to a final concentration of 2 mg/mL.

  • Emulsification:

    • In a sterile environment, mix the R16 peptide solution with an equal volume of CFA (1:1 ratio).

    • Draw the mixture into a sterile glass syringe. Connect this to another sterile glass syringe with a luer lock.

    • Forcefully pass the mixture between the two syringes for at least 10 minutes until a thick, white, stable emulsion is formed.

    • To test for stability, place a small drop of the emulsion into a beaker of water. A stable emulsion will not disperse.

  • Immunization:

    • Immunize each mouse subcutaneously with a total of 200 µL of the emulsion, delivering a final dose of 200 µg of the R16 peptide. The injection can be distributed across multiple sites (e.g., 100 µL at the base of the tail and 50 µL in each hind flank).

    • On the same day as the peptide immunization, administer 1.5 µg of PTX intraperitoneally.

  • Monitoring:

    • Begin monitoring the mice for clinical signs of EAU around day 9 post-immunization.

    • Score the disease severity using a standardized clinical scoring system (e.g., fundoscopy) every 2-3 days until the experimental endpoint.

Quantitative Data on EAU Induction

The following table summarizes typical EAU scores observed in C57BL/6 mice with varying doses of uveitogenic peptides and PTX. Note that these are representative values and can vary between studies.

PeptidePeptide Dose (µg)PTX Dose (µg)Mean Peak Clinical Score (± SEM)Incidence (%)
hIRBP 1-202001.51.5 ± 0.380
hIRBP 1-205001.52.5 ± 0.495
hIRBP 651-6703000.53.0 ± 0.5100

Data compiled from multiple sources for illustrative purposes.

Visualizations

Signaling Pathway of T-Cell Activation by R16 Peptide

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC MHC Class II TCR TCR MHC->TCR Signal 1 R16 R16 Peptide B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP70 TCR->ZAP70 CD4 CD4 CD4->TCR CD28->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 NFAT NFAT PLCg1->NFAT NFkB NF-κB PLCg1->NFkB AP1 AP-1 PLCg1->AP1 Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) NFAT->Cytokines NFkB->Cytokines AP1->Cytokines

Caption: T-cell activation by the R16 peptide presented by an APC.

Experimental Workflow for EAU Induction

EAU_Workflow A 1. Prepare R16 Peptide Solution B 2. Prepare Peptide/CFA Emulsion A->B C 3. Immunize Mice (Subcutaneous) B->C D 4. Administer Pertussis Toxin (Intraperitoneal) C->D Same Day E 5. Monitor for Clinical Signs of EAU (e.g., Fundoscopy) D->E F 6. Score Disease Severity E->F F->E Repeated Measures G 7. Histopathological Analysis (Endpoint) F->G

Caption: A typical experimental workflow for inducing EAU in mice.

References

Technical Support Center: R16 Experimental Autoimmune Uveitis (EAU) Model

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers reduce experimental variability in the R16 Experimental Autoimmune Uveitis (EAU) model. By standardizing protocols and controlling for key variables, you can enhance the reproducibility and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variation in EAU disease onset and severity between animals in the same experimental group. What are the common causes?

A1: Variability in the R16 EAU model can stem from several factors. Key areas to investigate include:

  • Animal-Related Factors:

    • Genetics and Supplier: Even within an inbred strain like the Lewis rat, genetic drift can occur between different suppliers. It is recommended to source all animals for a single study from the same vendor.[1]

    • Age and Sex: For the most consistent EAU development, use female Lewis rats between 8 and 14 weeks of age.[1][2] All animals within an experiment should be age-matched.

    • Housing and Husbandry: Stress can significantly impact EAU susceptibility.[1] House animals in a quiet, stable environment and acclimate them for at least a week before the experiment.[1][3][4] Standardize cage density, bedding, and light/dark cycles.[3][4]

    • Microbiome: The gut microbiome can influence immune responses. While difficult to control, be aware that variations in gut flora can contribute to differing EAU outcomes.

  • Procedural Factors:

    • Immunization Technique: The skill and consistency of the person performing the injections are crucial. Inconsistent subcutaneous injection depth or leakage of the emulsion can lead to variable antigen delivery.[1][5] It is advisable to have the same person immunize all animals in a study.[1]

    • Antigen/Adjuvant Emulsion: The stability and quality of the R16 peptide-CFA emulsion are critical. Improperly prepared emulsions will lead to inconsistent immune responses.[6]

    • Adjuvant Quality: The source and lot of Complete Freund's Adjuvant (CFA) and Bordetella pertussis toxin (PTX), if used, can vary.[7]

Q2: Our lab is struggling to achieve a stable and high incidence of EAU. What aspects of the protocol should we optimize?

A2: To improve the incidence and consistency of EAU, focus on the following:

  • Antigen and PTX Dosage: The doses of the R16 peptide and PTX (if applicable for your model) are critical. For C57BL/6 mice, which are less susceptible than Lewis rats, optimizing the IRBP peptide dose is essential.[6] One study found 500 µg of IRBP peptide to be optimal for this strain.[6] While Lewis rats do not require PTX, its use can lead to an earlier and more uniform disease onset.[2]

  • Emulsion Preparation: The method of emulsification significantly impacts disease induction. Sonication of the antigen/CFA mixture has been shown to produce a higher incidence, higher histological scores, and earlier disease onset compared to manual extrusion methods.[6] A well-prepared emulsion should be thick and creamy, and a drop should not disperse when placed in water.

  • Injection Sites: Administer the emulsion subcutaneously at multiple sites (e.g., two thighs and the base of the tail) to ensure proper distribution and absorption.[5]

Q3: How can we standardize our clinical and histological scoring of EAU to reduce inter-observer variability?

A3: Implementing a clear, standardized scoring system is essential for objective assessment.

  • Clinical Scoring:

    • Develop a detailed scoring rubric with clear descriptions and photographic examples for each grade of inflammation.

    • Commonly, a 0-4 scale is used, assessing signs like loss of red reflex, iris inflammation, and pupillary abnormalities.[8]

    • Ensure all observers are trained on the scoring system and perform blinded assessments to minimize bias.

  • Histological Scoring:

    • Similar to clinical scoring, a semi-quantitative system (e.g., 0-4 scale) should be used to evaluate inflammatory cell infiltration, retinal structure damage, and photoreceptor layer destruction.[9][10][11]

    • Have a board-certified veterinary pathologist or an experienced researcher review and score the slides in a blinded fashion.

Experimental Protocols

Protocol 1: Induction of R16 EAU in Lewis Rats

This protocol is adapted for the induction of EAU in Lewis rats using the R16 peptide.

Materials:

  • Female Lewis rats, 8-12 weeks old[2]

  • R16 peptide (sequence: ADGSSWEGVGVVPDV)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Sterile Phosphate Buffered Saline (PBS)

  • Glass syringes and blunt-end needles for emulsification

  • 23-25 gauge needles for injection

Procedure:

  • Animal Acclimation: Upon arrival, allow rats to acclimate to the facility for at least 7 days in a low-stress environment.[1] Handle the animals several times prior to immunization to reduce stress.[1]

  • Antigen Emulsion Preparation:

    • Dissolve the R16 peptide in sterile PBS to a final concentration for the desired dose (e.g., 30 µg per rat).[2]

    • In a sterile glass syringe, draw up an equal volume of the R16 peptide solution and CFA (1:1 v/v).[2]

    • Connect this syringe to another glass syringe with a Luer lock and repeatedly pass the mixture back and forth until a thick, white, creamy emulsion is formed.

    • Alternatively, and for better consistency, use a sonicator to prepare the emulsion. [6]

    • Confirm emulsion stability by placing a small drop into a beaker of water; it should remain intact.

  • Immunization:

    • Gently restrain the rat. Anesthesia is generally not required and may add stress.[1]

    • Inject a total of 0.2 mL of the emulsion subcutaneously per rat, divided between two sites on the lower back (0.1 mL per site).[1][5]

    • After injection, leave the needle in the subcutaneous space for 10-15 seconds to prevent leakage of the emulsion.[1][5]

  • Post-Immunization Monitoring:

    • Begin daily clinical assessment for signs of EAU starting around day 7 post-immunization.[2]

    • Disease onset is typically expected between days 9 and 12.[2]

Data Presentation

Table 1: Factors Influencing EAU Variability and Mitigation Strategies
FactorSource of VariabilityRecommended Mitigation Strategy
Animal Strain, vendor, age, sex, stress levels, microbiomeUse a single, reputable supplier. Standardize strain (e.g., Lewis rat), sex (female), and age (8-14 weeks).[1][2] Acclimate animals and maintain a low-stress environment.[1][3]
Immunogen Peptide dose, quality, and storageUse high-purity R16 peptide. Optimize the dose for your specific animal strain and desired disease severity.[6] Store peptide according to manufacturer's instructions.
Adjuvant CFA and PTX lot-to-lot variation, preparationUse the same lot of CFA and PTX for all animals in a study. Ensure consistent sourcing.
Emulsion Inconsistent mixing, instabilityStandardize the emulsification procedure. Sonication is recommended over manual methods for improved consistency.[6] Verify emulsion stability before injection.
Procedure Injection technique (depth, volume, leakage), personnelA single, well-trained individual should perform all immunizations.[1] Use a consistent injection volume and technique, ensuring subcutaneous delivery and minimizing leakage.[1][5]
Scoring Subjectivity in clinical and histological assessmentUse a detailed, standardized scoring system with clear criteria and reference images.[8][10][11] Conduct blinded scoring to reduce bias.
Table 2: Example Clinical and Histological Scoring for EAU in Rats
ScoreClinical Signs[8]Histological Findings[11]
0 Normal, clear eye with red reflexNo inflammatory cells or structural damage
1 Dilated iris vessels, some protein flare in the anterior chamberMild inflammatory cell infiltration in the ciliary body, choroid, or retina
2 Moderately dilated and sluggish pupil, significant flareModerate infiltration, presence of retinal vasculitis and/or small granulomas
3 Irregular pupil, fibrin (B1330869) formation, hazy view of the fundusSevere inflammation, large granulomas, retinal folds, and some photoreceptor damage
4 Obscured pupil, severe inflammation, hypopyon, cataractExtensive inflammation with retinal detachment and/or widespread photoreceptor destruction

Visualizations

Signaling Pathway in EAU Induction

EAU_Signaling_Pathway EAU Induction Signaling Pathway cluster_antigen_presentation Antigen Presentation cluster_t_cell_differentiation T Cell Differentiation & Activation cluster_ocular_inflammation Ocular Inflammation APC Antigen Presenting Cell (APC) T_Naive Naive T Cell APC->T_Naive Presents Antigen R16 R16 Peptide R16->APC Uptake & Processing Th1 Th1 Cell T_Naive->Th1 Differentiation Th17 Th17 Cell T_Naive->Th17 Differentiation Eye Eye (Retina) Th1->Eye Infiltration Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) Th1->Cytokines Th17->Eye Infiltration Th17->Cytokines Inflammatory_Cells Inflammatory Cell Infiltration Cytokines->Inflammatory_Cells Recruitment Uveitis Uveitis & Retinal Damage Inflammatory_Cells->Uveitis Causes

Caption: Signaling pathway of EAU induction.

Experimental Workflow for R16 EAU Model

EAU_Workflow Standardized R16 EAU Experimental Workflow cluster_preparation Phase 1: Preparation cluster_induction Phase 2: Induction cluster_assessment Phase 3: Assessment Animal_Prep Animal Acclimation (Female Lewis Rats, 8-12 wks) Immunization Subcutaneous Immunization (Day 0) 0.2 mL total, 2 sites Animal_Prep->Immunization Emulsion_Prep Emulsion Preparation (R16 Peptide + CFA, 1:1) Sonication Recommended Emulsion_Prep->Immunization Clinical_Scoring Daily Clinical Scoring (Starts Day 7+) Immunization->Clinical_Scoring Peak_Disease Peak Disease (Approx. Day 12-14) Clinical_Scoring->Peak_Disease Histology Euthanasia & Histology (e.g., Day 21) Peak_Disease->Histology

Caption: Workflow for the R16 EAU model.

References

addressing poor solubility of IRBP R16 peptide for injection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Interphotoreceptor Retinoid-Binding Protein (IRBP) R16 peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures, with a particular focus on addressing the poor solubility of the IRBP R16 peptide for injection.

Quick Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peptide won't dissolve in aqueous buffer (e.g., PBS). The IRBP R16 peptide is acidic and hydrophobic.Due to its net negative charge, initial solubilization in a slightly basic buffer is recommended. If this fails, use of a small amount of organic solvent may be necessary.
Precipitation occurs when adding the solubilized peptide to an aqueous solution. The solubility limit of the peptide in the final solution has been exceeded.Dissolve the peptide in a minimal amount of the initial solvent and add it dropwise to the aqueous solution while vortexing.
The peptide/CFA emulsion is unstable and separates. Improper emulsification technique.Ensure a 1:1 ratio of peptide solution to CFA and use a vigorous and consistent mixing method, such as sonication or homogenization, until a stable, milky emulsion is formed.
Low incidence or severity of Experimental Autoimmune Uveitis (EAU). Suboptimal peptide dose or improper administration.The optimal dose can vary between mouse strains; however, doses around 300-500 µg per mouse are often effective. Ensure proper subcutaneous injection of the emulsion.[1][2]

Frequently Asked Questions (FAQs)

Peptide Solubilization and Handling

Q1: What is the best solvent to dissolve the IRBP R16 peptide?

A1: The IRBP R16 peptide has the sequence ADGSSWEGVGVVPDV and is acidic due to the presence of two aspartic acid (D) and one glutamic acid (E) residues, resulting in a net negative charge at neutral pH.[3][4] Therefore, it is recommended to first try dissolving the peptide in a small amount of a slightly basic aqueous solution, such as 0.1 M ammonium (B1175870) bicarbonate.[5][6] If solubility remains an issue, a minimal amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) can be used for initial solubilization, followed by a dropwise addition to your aqueous buffer with constant vortexing.[4][7]

Q2: I'm observing a gel-like substance or precipitation when trying to dissolve the peptide. What should I do?

A2: This indicates that the peptide may be aggregating. Sonication can help to break up aggregates and facilitate dissolution.[4] If the peptide has been dissolved in an organic solvent, ensure that you are adding it very slowly to the aqueous buffer while vigorously mixing to prevent localized high concentrations that can lead to precipitation.

Q3: How should I store the IRBP R16 peptide solution?

A3: Once dissolved, it is best to prepare single-use aliquots and store them at -20°C or lower to minimize freeze-thaw cycles, which can degrade the peptide.[8]

Experimental Protocols

Q4: Can you provide a detailed protocol for preparing the IRBP R16 peptide for injection to induce Experimental Autoimmune Uveitis (EAU)?

A4: Yes, a detailed protocol is provided in the "Experimental Protocols" section below. The general workflow involves dissolving the lyophilized peptide and then emulsifying it with Complete Freund's Adjuvant (CFA).

Q5: What is the recommended dose of IRBP R16 for inducing EAU in mice?

A5: The optimal dose can depend on the mouse strain. For C57BL/6 mice, a dosage of around 500 µg of the IRBP peptide has been shown to be effective in inducing EAU.[1][2][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

Protocol 1: Solubilization of IRBP R16 Peptide

This protocol outlines the steps for dissolving the acidic IRBP R16 peptide.

  • Initial Attempt with Basic Buffer: a. Bring the lyophilized IRBP R16 peptide to room temperature. b. Add a small volume of sterile 0.1 M ammonium bicarbonate to the vial to achieve a high peptide concentration.[5][6] c. Vortex thoroughly. Gentle warming (to no more than 40°C) or brief sonication can be used to aid dissolution.[4] d. Once dissolved, slowly add the peptide solution to your final aqueous buffer (e.g., sterile PBS) to achieve the desired final concentration.

  • Alternative Method with Organic Solvent (if necessary): a. If the peptide does not dissolve in the basic buffer, use a minimal amount of DMSO (e.g., 10-20 µl) to dissolve the peptide.[7] b. Vortex until the peptide is fully dissolved. c. Slowly add the DMSO-peptide solution dropwise into the vortexing aqueous buffer to reach the final desired concentration. Be mindful that the final concentration of DMSO should be kept low, ideally below 0.5%, to avoid toxic effects in subsequent in vivo experiments.

Protocol 2: Preparation of IRBP R16-CFA Emulsion for EAU Induction

This protocol describes how to prepare a stable water-in-oil emulsion for immunization.

  • Prepare the Peptide Solution: Dissolve the IRBP R16 peptide in sterile PBS to the desired concentration (e.g., 2 mg/mL) using the methods described in Protocol 1.

  • Prepare the Complete Freund's Adjuvant (CFA): Ensure the CFA, containing Mycobacterium tuberculosis, is well-suspended by vortexing the vial vigorously.[10]

  • Emulsification: a. In a sterile microcentrifuge tube, add an equal volume of the peptide solution and CFA (1:1 ratio).[11][12] b. Emulsify the mixture by sonicating on ice or by using a homogenizer until a stable, white, milky emulsion is formed.[2][13] c. To test the stability of the emulsion, add a small drop to a beaker of cold water. A stable emulsion will not disperse and will remain as a distinct drop.

  • Administration: For EAU induction in mice, a total volume of 0.1-0.2 mL of the emulsion is typically injected subcutaneously at the base of the tail and/or flanks.[1][11] This is often accompanied by an intraperitoneal injection of Pertussis toxin as an additional adjuvant.[1][12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the use of the IRBP R16 peptide.

G cluster_solubilization IRBP R16 Solubilization Workflow start Lyophilized IRBP R16 Peptide test_solubility Dissolve in 0.1M Ammonium Bicarbonate start->test_solubility dissolved Peptide Dissolved? test_solubility->dissolved use_dmso Use Minimal DMSO dissolved->use_dmso No final_solution Dilute in Aqueous Buffer dissolved->final_solution Yes use_dmso->final_solution

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

G cluster_eau_induction Experimental Autoimmune Uveitis (EAU) Induction Workflow peptide_solution IRBP R16 in PBS emulsify Emulsify (1:1 ratio) peptide_solution->emulsify cfa Complete Freund's Adjuvant (CFA) cfa->emulsify injection Subcutaneous Injection emulsify->injection eau_development EAU Development injection->eau_development ptx Pertussis Toxin (i.p.) ptx->eau_development

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

G cluster_tcell_activation T-Cell Activation by IRBP R16 Peptide apc Antigen Presenting Cell (APC) mhc MHC Class II apc->mhc Presents tcell Naive T-Cell apc->tcell Co-stimulates via B7 peptide IRBP R16 Peptide peptide->apc tcr T-Cell Receptor (TCR) mhc->tcr Binds tcr->tcell activation T-Cell Activation & Proliferation tcell->activation costimulation Co-stimulation (CD28/B7) cytokines Cytokine Release (e.g., IL-17) activation->cytokines

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

References

Technical Support Center: Alternative Adjuvants for IRBP R16 Immunization Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing alternative adjuvants in Interphotoreceptor Retinoid-Binding Protein (IRBP) R16 immunization protocols for the induction of Experimental Autoimmune Uveitis (EAU). This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your research.

Troubleshooting Guide

This guide addresses common issues encountered when using alternative adjuvants such as CpG oligodeoxynucleotides (ODN) and saponin-based formulations (e.g., Quil-A, QS-21) for EAU induction.

Problem Potential Causes Solutions
Low EAU Incidence or Severity 1. Suboptimal Adjuvant Dose: The dose of the alternative adjuvant may be insufficient to elicit a strong immune response.[1] 2. Improper Emulsion/Formulation: The physical properties of the antigen-adjuvant mixture are critical for efficacy. 3. Inadequate Antigen Dose: The dose of IRBP R16 peptide may be too low for the chosen adjuvant. 4. Mouse Strain Susceptibility: Different mouse strains have varying susceptibility to EAU.1. Perform a Dose-Titration Study: Test a range of adjuvant concentrations to determine the optimal dose for your specific mouse strain and protocol. 2. Optimize Emulsification: For oil-based adjuvants, ensure a stable water-in-oil emulsion. For aqueous adjuvants like CpG ODN, ensure proper mixing with the IRBP R16 peptide. Consider the use of a homogenizer for consistent emulsions. 3. Adjust Antigen Concentration: If EAU scores remain low with an optimized adjuvant dose, consider increasing the IRBP R16 peptide concentration. 4. Select an Appropriate Mouse Strain: B10.RIII and C57BL/6 mice are commonly used for EAU induction, but their susceptibility and disease course can differ.[2]
High Variability in EAU Scores Between Animals 1. Inconsistent Emulsion Preparation: Variability in the emulsion can lead to inconsistent antigen presentation. 2. Inconsistent Injection Technique: Variations in injection volume or location can affect the immune response. 3. Animal Health Status: Underlying health issues in individual animals can impact their immune response.1. Standardize Emulsion Protocol: Prepare the emulsion for all animals in a single batch to ensure consistency. 2. Standardize Injection Procedure: Ensure all personnel are trained on the proper injection technique, including volume and anatomical location. 3. Monitor Animal Health: Use healthy animals of a similar age and weight. House animals under specific pathogen-free (SPF) conditions.
Adverse Reactions at the Injection Site 1. High Adjuvant Concentration: While generally less reactogenic than CFA, high concentrations of some alternative adjuvants can still cause local inflammation. 2. Contamination of Reagents: Bacterial contamination of the antigen or adjuvant can exacerbate local reactions.1. Reduce Adjuvant Concentration: If severe local reactions are observed, try reducing the adjuvant concentration while monitoring for effects on EAU induction. 2. Use Sterile Reagents and Technique: Ensure all reagents are sterile and prepare the inoculum under aseptic conditions to prevent introducing contaminants.[3]
No Disease Induction 1. Incorrect Adjuvant for Desired Immune Response: The chosen adjuvant may not be inducing the required Th1/Th17 response for EAU development. 2. Pertussis Toxin (PTX) Inactivation or Incorrect Dosage: PTX is often a critical component for EAU induction in mice. 3. Quality of IRBP R16 Peptide: The purity and integrity of the peptide are crucial.1. Select an Adjuvant Known to Induce Th1/Th17 Responses: CpG ODNs are known to promote Th1 responses.[4] Saponin-based adjuvants can also stimulate both cellular and humoral immunity.[5] 2. Verify PTX Activity and Dose: Use a reliable source of PTX and perform a dose-response experiment if necessary. 3. Confirm Peptide Quality: Use a high-quality, purified IRBP R16 peptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common alternatives to Complete Freund's Adjuvant (CFA) for IRBP R16 immunization?

A1: The most commonly investigated alternatives to CFA for inducing T-cell mediated autoimmune diseases like EAU include:

  • CpG Oligodeoxynucleotides (ODN): Synthetic DNA sequences that mimic bacterial DNA and are potent agonists of Toll-like receptor 9 (TLR9), driving a strong Th1-biased immune response.[6]

  • Saponin-based Adjuvants (e.g., Quil-A, QS-21): These are natural glycosides derived from the bark of the Quillaja saponaria tree. They are known to induce both robust antibody and cell-mediated immune responses.[5][7]

  • Other Commercial Adjuvants: Formulations such as TiterMax and the Ribi Adjuvant System (RAS), which often contain monophosphoryl lipid A (a TLR4 agonist), are also used as alternatives to CFA.[8]

Q2: How do the immune responses differ between CFA and alternative adjuvants like CpG ODN and saponins (B1172615)?

A2: CFA, containing heat-killed Mycobacterium tuberculosis, induces a strong, sustained inflammatory response, leading to a potent Th1 and Th17 polarization, which is highly effective for EAU induction but also causes severe side effects.[3][9]

  • CpG ODN primarily stimulates a Th1 response through TLR9 activation, characterized by the production of IFN-γ and IL-12.[4] This can be advantageous for EAU induction while potentially causing less severe local reactions than CFA.

  • Saponin-based adjuvants like Quil-A and QS-21 are unique in their ability to stimulate both Th1 and Th2 immune responses, as well as cytotoxic T-lymphocyte (CTL) responses.[10] This broad activity makes them effective for a range of vaccine applications.

Q3: What are the key considerations when switching from CFA to an alternative adjuvant?

A3: When transitioning from a CFA-based protocol, it is crucial to re-optimize your experimental parameters. Key considerations include:

  • Dose Optimization: The optimal dose of an alternative adjuvant will likely differ from that of CFA. A dose-response study is highly recommended.

  • Emulsion/Formulation: The method of preparing the inoculum is critical. While CFA forms a thick water-in-oil emulsion, alternatives like CpG ODN are often in aqueous solutions, and saponins can be formulated as immune-stimulating complexes (ISCOMs).

  • Co-administration of Pertussis Toxin (PTX): Many EAU protocols in mice still require PTX as a co-adjuvant, regardless of the primary adjuvant used. The optimal dose of PTX may also need to be re-evaluated.

  • Kinetics of Disease Onset and Severity: The timing of EAU onset and the peak severity may differ with alternative adjuvants compared to CFA. It is advisable to monitor the animals for an extended period in initial experiments.[11]

Q4: Can I omit Pertussis Toxin (PTX) when using a potent alternative adjuvant?

A4: In most mouse strains, PTX is crucial for breaking immune tolerance and allowing pathogenic T-cells to cross the blood-retinal barrier, leading to EAU. While some potent alternative adjuvants might reduce the required dose of PTX, it is generally still necessary for reliable disease induction. Complete omission of PTX should be validated experimentally for your specific model.

Data Presentation

The following tables summarize hypothetical comparative data for EAU induction using different adjuvants. This data is illustrative and based on typical outcomes reported in the literature for EAU and related autoimmune models, as direct comparative studies with IRBP R16 are limited.

Table 1: Comparison of EAU Scores with Different Adjuvants

AdjuvantMean Clinical Score (± SEM)Mean Histological Score (± SEM)Disease Incidence (%)
CFA 2.8 ± 0.43.1 ± 0.590-100
CpG ODN 2.2 ± 0.62.5 ± 0.770-80
Quil-A 2.4 ± 0.52.7 ± 0.680-90
Antigen Only 0.2 ± 0.10.3 ± 0.2<10

Scores are on a 0-4 scale. Data is hypothetical and for illustrative purposes.

Table 2: Ocular Inflammatory Cell Infiltration

AdjuvantPredominant Infiltrating CellsRelative Infiltration Level
CFA Macrophages, CD4+ T-cells (Th1/Th17)++++
CpG ODN Macrophages, CD4+ T-cells (Th1)+++
Quil-A Macrophages, CD4+ T-cells, Neutrophils+++
Antigen Only Minimal to no infiltration-

Based on general findings in autoimmune models.[12]

Table 3: Intraocular Cytokine Profile at Peak Disease

AdjuvantIFN-γIL-17IL-4IL-10
CFA ↑↑↑↑↑↑
CpG ODN ↑↑↑
Quil-A ↑↑↑↑
Antigen Only

Arrow direction indicates increase (↑), decrease (↓), or no significant change (↔) relative to naïve controls. The number of arrows indicates the magnitude of the change. Cytokine profiles with alternative adjuvants in EAU are not well-documented and are extrapolated from other models.[13][14][15][16]

Experimental Protocols

Protocol 1: EAU Induction with CpG ODN Adjuvant

  • Materials:

    • IRBP R16 peptide (e.g., 200-300 µ g/mouse )

    • CpG ODN (e.g., 20-50 µ g/mouse )

    • Sterile PBS

    • Pertussis Toxin (PTX) (e.g., 0.5-1.0 µ g/mouse )

    • C57BL/6 or B10.RIII mice (6-8 weeks old)

  • Procedure:

    • Dissolve the IRBP R16 peptide and CpG ODN in sterile PBS to the desired final concentrations in a total volume of 100 µL per mouse.

    • Gently mix the solution by pipetting. No emulsification is required.

    • Anesthetize the mouse and inject 100 µL of the IRBP/CpG solution subcutaneously at the base of the tail and in the thighs (distribute the volume across 2-3 sites).

    • Immediately following the immunization, administer PTX intraperitoneally in a volume of 100-200 µL of sterile PBS.

    • Monitor the mice for clinical signs of EAU starting from day 7 post-immunization using fundoscopy.

    • For histological analysis, enucleate eyes at the desired time points (e.g., day 14, 21, or 28 post-immunization).

Protocol 2: EAU Induction with Saponin (B1150181) (Quil-A) Adjuvant

  • Materials:

    • IRBP R16 peptide (e.g., 200-300 µ g/mouse )

    • Quil-A (e.g., 10-25 µ g/mouse )

    • Sterile PBS

    • Pertussis Toxin (PTX) (e.g., 0.5-1.0 µ g/mouse )

    • C57BL/6 or B10.RIII mice (6-8 weeks old)

  • Procedure:

    • Prepare the Quil-A solution in sterile PBS.

    • Dissolve the IRBP R16 peptide in sterile PBS.

    • Mix the peptide solution with the Quil-A solution to a final volume of 100 µL per mouse.

    • Gently vortex the mixture. For some saponin formulations, such as ISCOMs, a specific formulation protocol involving lipids and cholesterol is required. Refer to the manufacturer's instructions.

    • Anesthetize the mouse and inject 100 µL of the IRBP/Quil-A mixture subcutaneously at the base of the tail and in the thighs.

    • Administer PTX intraperitoneally immediately after immunization.

    • Monitor for EAU development and perform histological analysis as described in Protocol 1.

Visualizations

EAU_Induction_Workflow cluster_preparation Inoculum Preparation cluster_immunization Immunization cluster_monitoring Disease Monitoring & Analysis P1 Dissolve IRBP R16 Peptide in PBS P2 Add Alternative Adjuvant (e.g., CpG ODN or Saponin) P1->P2 P3 Mix Gently P2->P3 I1 Subcutaneous Injection of IRBP/Adjuvant Mixture P3->I1 Administer to Mouse I2 Intraperitoneal Injection of Pertussis Toxin (PTX) M1 Clinical Scoring (Fundoscopy) I2->M1 Monitor Disease (Day 7 onwards) M2 Histological Analysis M3 Immunological Assays (Cytokine Profiling, etc.)

Caption: Experimental workflow for EAU induction using an alternative adjuvant.

CpG_Signaling_Pathway CpG CpG ODN TLR9 TLR9 (in endosome) CpG->TLR9 Binds MyD88 MyD88 TLR9->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-12) NFkB->Cytokines Induces Transcription

Caption: Simplified signaling pathway for CpG ODN via TLR9 activation.

Adjuvant_Decision_Tree start Need to Induce EAU with IRBP R16 q1 Is a strong Th1-biased response required? start->q1 a1 Use CpG ODN q1->a1 Yes q2 Is a mixed Th1/Th2 and CTL response acceptable/desired? q1->q2 No a2 Use Saponin-based Adjuvant (e.g., Quil-A, QS-21) q2->a2 Yes a3 Consider other commercial adjuvants (e.g., TiterMax) q2->a3 No

Caption: Decision tree for selecting an alternative adjuvant for EAU induction.

References

Technical Support Center: R16-Induced Autoimmune Uveitis Model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the R16-induced autoimmune uveitis model, a common murine model for studying posterior uveitis.

Frequently Asked Questions (FAQs)

1. What is the R16-induced autoimmune uveitis model?

The R16-induced autoimmune uveitis model, a subtype of Experimental Autoimmune Uveitis (EAU), is an animal model that mimics human autoimmune uveitis.[1][2][3] It is induced by immunizing susceptible strains of mice or rats with the R16 peptide, a fragment of the interphotoreceptor retinoid-binding protein (IRBP).[2][4][5] This immunization triggers a T-cell mediated autoimmune response against the retina, leading to inflammation of the uvea and surrounding tissues.[2][6]

2. Which animal strains are most susceptible to R16-induced uveitis?

Susceptibility to EAU is genetically controlled.[2] In mice, the B10.RIII strain is highly susceptible, while the C57BL/6 strain is also commonly used but may require protocol optimization for robust disease induction.[2][7][8] Lewis rats are a highly susceptible rat strain for this model.[2][3]

3. What is the typical time course of disease in the R16 model?

In C57BL/6 mice, uveitis typically appears 8-12 days post-immunization, with peak inflammation occurring around 18-20 days.[7] In Lewis rats, the onset is generally between days 10 and 12 when induced with the R16 peptide.[2] The disease can be monophasic, with a single peak of inflammation followed by resolution, or it can develop into a chronic, progressive condition.[9][10]

4. What are the key reagents required for inducing R16 uveitis?

The essential reagents for inducing R16 uveitis include:

  • R16 Peptide: A synthetic peptide corresponding to a specific amino acid sequence of IRBP (e.g., human IRBP peptide 161-180 or bovine IRBP peptide R16, residues 1177-1191).[2][4][5][11]

  • Complete Freund's Adjuvant (CFA): An oil-based adjuvant containing inactivated Mycobacterium tuberculosis that stimulates a strong immune response.[1][6][12]

  • Pertussis Toxin (PTX): An additional adjuvant that enhances the autoimmune response, particularly in less susceptible mouse strains.[2][6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no disease incidence Improper Emulsion Preparation: The antigen/CFA emulsion may be unstable, leading to poor immunization.Ensure a stable, thick, creamy emulsion is formed. Sonication can produce a more effective emulsion compared to extrusion.[7]
Suboptimal Antigen or PTX Dose: Incorrect dosing can lead to a weak immune response.The optimal dose of IRBP peptide in C57BL/6 mice has been reported to be around 500 µg.[7] PTX dose can affect severity, with 1,000 ng showing significant effect.[7] Doses may need to be optimized for different animal strains and laboratory conditions.
Animal Strain Resistance: The chosen animal strain may have low susceptibility to EAU.Use a highly susceptible strain like B10.RIII mice or Lewis rats.[2] If using a less susceptible strain like C57BL/6, ensure the protocol is optimized for that strain.[7]
High variability in disease scores Inconsistent Immunization Technique: Variations in injection volume or location can lead to inconsistent immune responses.Ensure consistent subcutaneous injection volumes and sites for all animals.
Subjective Clinical Scoring: Differences in scoring between observers can introduce variability.Use a standardized, detailed clinical and histological scoring system.[1][13][14] Blinded scoring by multiple trained observers is recommended.
Unexpected disease course (e.g., acute vs. chronic) Antigen Dose and Type: The dose and specific IRBP peptide used can influence whether the disease is acute and self-limiting or chronic.For a chronic model, modifications to the antigen dose and peptide fragments may be necessary.[11]
Genetic Drift in Animal Colonies: Over time, genetic changes in animal colonies can alter their immune response.Source animals from a reputable vendor and periodically verify their susceptibility.

Experimental Protocols

Induction of R16-Induced Uveitis in C57BL/6 Mice

This protocol is optimized for C57BL/6 mice, a commonly used strain.

Materials:

  • Human IRBP peptide 1-20

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • 6-8 week old female C57BL/6 mice

Procedure:

  • Emulsion Preparation:

    • Prepare a solution of IRBP peptide in PBS at a concentration of 5 mg/mL.

    • In a sterile glass tube, mix an equal volume of the IRBP peptide solution with CFA.

    • Emulsify the mixture by sonication until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization:

    • Inject 0.2 mL of the emulsion (containing 500 µg of IRBP peptide) subcutaneously into the back of each mouse.[7]

    • On the same day, administer an intraperitoneal injection of 1,000 ng of PTX dissolved in PBS.[7]

Clinical Scoring of EAU

Clinical assessment is performed using fundoscopy.

Procedure:

  • Anesthetize the mouse and dilate the pupils.

  • Examine the fundus of each eye using a fundoscope.

  • Grade the severity of inflammation based on the following parameters, each on a scale of 0-4 or 0-5:

    • Optic disc inflammation

    • Retinal vessel cuffing and inflammation

    • Retinal tissue infiltration and structural damage

  • The total clinical score is the sum of the scores for each parameter.[1][14]

Table 1: Example Clinical Scoring System for EAU

ScoreOptic DiscRetinal VesselsRetinal Tissue
0 NormalNormalNormal
1 Mild inflammationMild vasculitisFew focal lesions
2 Moderate inflammationModerate vasculitis with some cuffingMultiple linear lesions
3 Severe inflammation with blurring of marginsSevere vasculitis with extensive cuffingLarge areas of scarring
4 AtrophyNeovascularization and hemorrhageRetinal detachment and atrophy

This table is a simplified representation. For detailed scoring, refer to established grading systems.[13][15][14][16]

Histopathological Scoring of EAU

Histological analysis provides a quantitative measure of ocular inflammation and tissue damage.

Procedure:

  • Euthanize the mice at the desired time point and enucleate the eyes.

  • Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde).

  • Embed the eyes in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Examine the stained sections under a microscope and score for the presence and severity of:

    • Inflammatory cell infiltration in the vitreous, retina, and choroid.

    • Structural changes such as retinal folds, granuloma formation, and photoreceptor layer damage.

Table 2: Example Histopathological Scoring System for EAU

ScorePathological Finding
0 No inflammation
0.5 Mild inflammatory cell infiltration in the choroid and ciliary body
1 Moderate inflammatory cell infiltration in the choroid and ciliary body, and mild vitritis
2 Severe inflammatory cell infiltration in the choroid and ciliary body, moderate vitritis, and perivascular infiltrates
3 Severe panuveitis with retinal folds and/or granuloma formation
4 Extensive retinal damage with photoreceptor layer destruction and retinal detachment

This table is a simplified representation. For detailed scoring, refer to established grading systems.[1][17][18][19]

Visualizations

Experimental Workflow

EAU_Workflow cluster_preparation Preparation cluster_induction Induction cluster_monitoring Monitoring & Assessment emulsion Prepare IRBP/CFA Emulsion immunize Subcutaneous Immunization (IRBP/CFA) emulsion->immunize ptx Prepare PTX Solution inject_ptx Intraperitoneal Injection (PTX) ptx->inject_ptx clinical_scoring Clinical Scoring (Fundoscopy) immunize->clinical_scoring inject_ptx->clinical_scoring histology Histopathological Analysis clinical_scoring->histology data_analysis Data Analysis histology->data_analysis EAU_Pathway cluster_activation T-Cell Activation cluster_differentiation T-Cell Differentiation cluster_inflammation Ocular Inflammation apc Antigen Presenting Cell (APC) presents R16 peptide t_cell Naive T-Cell apc->t_cell Activation th1 Th1 Cell (IFN-γ) t_cell->th1 Differentiation th17 Th17 Cell (IL-17) t_cell->th17 Differentiation retina Retinal Inflammation & Tissue Damage th1->retina Pathogenesis th17->retina Pathogenesis

References

improving the stability and shelf-life of reconstituted R16 peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of the reconstituted R16 peptide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized R16 peptide?

For long-term storage, lyophilized R16 peptide should be stored at -20°C or -80°C in a desiccated environment.[1][2] For short-term storage of a few weeks, 4°C is acceptable.[3] It is crucial to protect the peptide from moisture and light.[1] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent moisture condensation.[2][4]

Q2: What is the general shelf-life of reconstituted R16 peptide?

Once reconstituted, the R16 peptide solution is significantly more prone to degradation.[1] When stored at 2-8°C, its shelf-life is typically a few days to a few weeks.[5][6] For longer-term storage, it is advisable to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C, which can extend stability for several months.[5][7] However, it is critical to avoid repeated freeze-thaw cycles as this can degrade the peptide.[3][4][5]

Q3: What are the primary causes of R16 peptide degradation?

The main pathways for peptide degradation are aggregation, hydrolysis, and oxidation.[1]

  • Aggregation: Peptide molecules self-associate to form larger, often insoluble and inactive, structures. This can be triggered by factors like pH, temperature, concentration, and agitation.[8][9][10]

  • Hydrolysis: The cleavage of peptide bonds, often catalyzed by acidic or basic conditions or the presence of specific amino acid sequences (e.g., Asp-Pro).[11]

  • Oxidation: Certain amino acid residues, particularly Methionine (Met), Cysteine (Cys), and Tryptophan (Trp), are susceptible to oxidation, which can be accelerated by exposure to air and light.[3][12]

Q4: Can I shake the vial to dissolve the R16 peptide?

No. Vigorous shaking or vortexing can induce peptide aggregation and degradation.[13] The recommended method is to gently swirl or roll the vial, or slowly invert it, to allow the lyophilized powder to dissolve completely.[13][14]

Troubleshooting Guide

Problem 1: The reconstituted R16 peptide solution appears cloudy or contains visible particulates.

  • Question: My R16 peptide solution is not clear after reconstitution. What is the cause and how can I fix it?

  • Answer: Cloudiness or visible particulates are primary indicators of peptide aggregation.[14] Aggregation can be caused by several factors:

    • Improper Reconstitution Technique: Shaking the vial or adding the solvent too quickly can cause aggregation.[13] Always add the solvent slowly down the side of the vial and dissolve with gentle swirling.[14]

    • Incorrect Solvent or pH: The solubility of a peptide is highly dependent on its amino acid sequence and the pH of the solvent. An inappropriate pH can lead to aggregation.

    • High Peptide Concentration: Higher concentrations can increase the likelihood of intermolecular interactions leading to aggregation.

    • Solution:

      • Verify the reconstitution protocol was followed correctly.

      • Check the recommended solvent and pH for the R16 peptide. A pH of 4-6 is often preferred to minimize aggregation.[1]

      • Consider sonicating the solution briefly, but be aware this can also sometimes promote aggregation.

      • If the problem persists, perform a solubility test with different solvents or buffer systems.

      • Use Dynamic Light Scattering (DLS) to confirm the presence and size of aggregates (see Experimental Protocol 2).

Problem 2: I am observing a loss of biological activity in my experiments over time.

  • Question: The biological activity of my reconstituted R16 peptide stock seems to decrease with each use. Why is this happening?

  • Answer: A gradual loss of activity suggests chemical degradation of the peptide. The most likely culprits are hydrolysis and oxidation.

    • Hydrolysis: Peptide bonds can be cleaved over time, especially at non-optimal pH or in the presence of certain enzymes if contaminated.[15] Sequences containing amino acids like Aspartic acid (Asp) are particularly susceptible.

    • Oxidation: If the R16 peptide contains residues like Met, Cys, or Trp, they can be oxidized by atmospheric oxygen, leading to loss of function.[12] This is accelerated by repeated opening of the vial.[3]

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can damage the peptide structure.[3][4]

    • Solution:

      • Aliquot: Upon reconstitution, immediately divide the stock solution into single-use aliquots and store them at -20°C or -80°C.[2][5] This minimizes both freeze-thaw cycles and exposure to air.

      • Use Sterile Buffers: Reconstitute and dilute the peptide in sterile, pH-controlled buffers (pH 5-6 is often recommended for stability).[4]

      • Minimize Air Exposure: Keep vials tightly sealed when not in use.

      • Assess Purity: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to check for the appearance of degradation products (see Experimental Protocol 1).

Problem 3: The purity of my R16 peptide, as measured by RP-HPLC, is decreasing.

  • Question: My initial RP-HPLC analysis showed high purity, but subsequent analyses of the same stock solution show new peaks and a reduced main peak. What do these new peaks represent?

  • Answer: The appearance of new peaks in an RP-HPLC chromatogram is a clear sign of peptide degradation.

    • Early Eluting Peaks: These often correspond to more polar species, which can be products of hydrolysis (cleaved peptide fragments) or deamidation.

    • Later Eluting Peaks: These may indicate oxidized forms of the peptide, as oxidation can sometimes increase hydrophobicity.

    • Broadened Main Peak or Shoulder Peaks: This can be an indication of various isoforms or aggregation.[16]

    • Solution:

      • Identify Degradants: If your HPLC is connected to a mass spectrometer (LC-MS), you can identify the mass of the species in the new peaks to determine the nature of the degradation (e.g., +16 Da for oxidation of Met or Trp).

      • Optimize Storage Conditions: This is the most critical step. Review your storage temperature, buffer composition, and handling procedures. Consider the addition of stabilizing excipients.

      • Formulation Development: Experiment with different formulations to improve stability. This may involve adjusting the pH or adding excipients like sugars (sucrose, mannitol), antioxidants (if oxidation is the issue), or non-ionic surfactants.[17][18][19]

Data Presentation: Formulation Stability Study

The following tables summarize hypothetical data from a 4-week stability study of reconstituted R16 peptide under different storage conditions.

Table 1: Effect of Formulation on R16 Peptide Purity (assessed by RP-HPLC)

FormulationInitial Purity (%)Purity after 4 Weeks at 4°C (%)Purity after 4 Weeks at -20°C (%)
Sterile Water98.585.297.9
PBS, pH 7.498.689.198.1
50 mM Acetate Buffer, pH 5.098.495.398.2
Acetate Buffer, pH 5.0 + 5% Mannitol98.597.198.3

Table 2: Effect of Formulation on R16 Peptide Aggregation (assessed by DLS)

FormulationInitial Avg. Hydrodynamic Radius (nm)Avg. Hydrodynamic Radius after 4 Weeks at 4°C (nm)Polydispersity Index (PdI) after 4 Weeks at 4°C
Sterile Water5.2150.60.85
PBS, pH 7.45.198.30.62
50 mM Acetate Buffer, pH 5.05.310.10.25
Acetate Buffer, pH 5.0 + 5% Mannitol5.26.50.18

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for assessing the purity of the R16 peptide and detecting degradation products.

  • System: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).[16][20]

  • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).[21]

  • Mobile Phase B: HPLC-grade acetonitrile (B52724) (ACN) with 0.1% Trifluoroacetic Acid (TFA).[21]

  • Sample Preparation: Dilute the reconstituted R16 peptide to a final concentration of approximately 1 mg/mL using Mobile Phase A. Filter through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm (for the peptide bond).[16]

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B

      • 45-50 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the peak areas of all peaks in the chromatogram. Calculate purity as:

    • Purity (%) = (Area of Main Peptide Peak / Total Area of All Peaks) x 100.[22]

Protocol 2: Aggregation Analysis by Dynamic Light Scattering (DLS)

DLS is a rapid method to detect the presence of aggregates by measuring the size distribution of particles in a solution.[8][23][24]

  • System: A DLS instrument (e.g., Zetasizer).

  • Sample Preparation:

    • Dilute the reconstituted R16 peptide to a suitable concentration (typically 0.1 - 1.0 mg/mL) using the same buffer it is formulated in.

    • The buffer must be filtered through a 0.2 µm filter to remove dust and other particulates that could interfere with the measurement.

    • Transfer the sample to a clean, dust-free cuvette.

  • Measurement:

    • Equilibrate the sample to the desired temperature (e.g., 25°C) within the instrument.

    • Perform the measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.

  • Data Analysis:

    • The primary outputs are the mean hydrodynamic radius (or diameter) and the Polydispersity Index (PdI).

    • A monodisperse sample of the monomeric peptide will show a single, narrow peak and a low PdI (< 0.2).

    • The presence of aggregates will result in a larger mean hydrodynamic radius and a higher PdI, often with multiple peaks in the size distribution report.[25][26]

Visualizations

Peptide_Degradation_Pathways Reconstituted_R16 Reconstituted R16 Peptide (Monomeric, Active) Aggregated Aggregated R16 (Oligomers, Fibrils) - Loss of Solubility - Loss of Activity Reconstituted_R16->Aggregated Hydrolyzed Hydrolyzed Fragments - Cleaved Peptide Bonds - Loss of Activity Reconstituted_R16->Hydrolyzed Oxidized Oxidized R16 - Modified Met, Cys, Trp - Potential Loss of Activity Reconstituted_R16->Oxidized Stress_Factors Stress Factors pH Non-optimal pH pH->Aggregated pH->Hydrolyzed Temp High Temp / Freeze-Thaw Temp->Aggregated Temp->Hydrolyzed Oxygen Oxygen / Light Oxygen->Oxidized Agitation Agitation / Shaking Agitation->Aggregated

Caption: Key degradation pathways for reconstituted R16 peptide.

Troubleshooting_Workflow Start Start: Reconstituted R16 Peptide Issue Problem Identify Primary Symptom Start->Problem Cloudy Solution is Cloudy or has Precipitate Problem->Cloudy Visual LossActivity Loss of Biological Activity Problem->LossActivity Functional PurityDrop Purity Decrease (New HPLC Peaks) Problem->PurityDrop Analytical CheckAggregation Hypothesis: Aggregation Cloudy->CheckAggregation CheckDegradation Hypothesis: Chemical Degradation LossActivity->CheckDegradation PurityDrop->CheckDegradation DLS Action: Run DLS Analysis (Protocol 2) CheckAggregation->DLS ReviewRecon Action: Review Reconstitution Technique & Formulation CheckAggregation->ReviewRecon OptimizeFormulation Solution: Optimize Formulation (pH, Excipients, Concentration) DLS->OptimizeFormulation ReviewRecon->OptimizeFormulation HPLC Action: Run RP-HPLC (Protocol 1) CheckDegradation->HPLC ReviewStorage Action: Review Storage & Handling (Aliquoting) CheckDegradation->ReviewStorage OptimizeStorage Solution: Aliquot & Store at -80°C. Use Sterile, pH 5-6 Buffer HPLC->OptimizeStorage ReviewStorage->OptimizeStorage

Caption: Troubleshooting workflow for R16 peptide stability issues.

References

Technical Support Center: Refining Peptide Dose to Control EAU Onset Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers refining peptide dosage to control the kinetics of Experimental Autoimmune Uveitis (EAU) onset.

Troubleshooting Guides

Issue: High variability in EAU onset and severity between animals in the same experimental group.

  • Question: We are observing significant variations in the timing of EAU onset and the clinical scores among mice that received the same peptide dose. What could be the cause?

    Answer: High variability can stem from several factors. Firstly, ensure precise and consistent administration of the peptide emulsion. The method of emulsification (e.g., sonication vs. syringe extrusion) can impact the stability and bioavailability of the peptide, leading to varied immune responses.[1] Secondly, subtle differences in the genetic background of the mice, even within the same strain, can contribute to variability. Finally, ensure that the peptide itself is of high purity and has been stored correctly to prevent degradation.

Issue: EAU onset is too rapid and severe, leading to early termination of experiments.

  • Question: Our current peptide dose induces a very acute and severe form of EAU, making it difficult to study the kinetics of disease progression. How can we achieve a more gradual onset?

    Answer: To achieve a less aggressive EAU onset, consider reducing the immunizing peptide dose. For instance, in B10.RIII mice, reducing the dose of human interphotoreceptor retinoid-binding protein (IRBP) peptide (residues 161-180) from 300 µg to 50 µg can shift the disease model from an acute to a chronic phenotype with a slower progression.[2][3] This allows for a wider window to observe the kinetics of onset and test therapeutic interventions.

Issue: Failure to induce EAU or very low incidence of disease.

  • Question: We are struggling to induce EAU in our C57BL/6 mice despite using a standard protocol. What are the common pitfalls?

    Answer: C57BL/6 mice are known to be less susceptible to EAU induction than other strains like B10.RIII.[2] Increasing the peptide dose may be necessary. Studies have shown that for C57BL/6 mice, an optimal dose of IRBP peptide (residues 1-20) can be as high as 500 µg to achieve a high and stable induction rate.[1] Additionally, the dose of pertussis toxin (PTX) used as an adjuvant is critical. While it may not significantly influence the incidence, a higher dose of PTX (e.g., 1,000 ng) can increase the severity of EAU.[1] Also, verify the quality and preparation of your Complete Freund's Adjuvant (CFA) emulsion.

Frequently Asked Questions (FAQs)

  • Question: What is the relationship between the immunizing peptide dose and the therapeutic peptide dose for tolerance induction?

    Answer: There is a correlation between the dose of the uveitogenic peptide used for immunization (challenge dose) and the dose required for intravenous (IV) tolerance induction.[4][5] For a highly uveitogenic peptide like R16, a higher challenge dose requires a higher treatment dose to achieve inhibition of EAU.[4][5] Interestingly, very low, non-suppressive doses of the therapeutic peptide can sometimes exacerbate the disease.[4]

  • Question: How does the choice of peptide epitope affect EAU kinetics?

    Answer: The immunodominance of the peptide epitope significantly influences EAU induction and kinetics. Immunodominant peptides, such as R16 derived from bovine IRBP, are highly uveitogenic and can induce EAU at much lower doses compared to non-dominant or "cryptic" peptides like R4.[4][5] The use of a less potent epitope may result in a delayed onset and lower severity of the disease.[4]

  • Question: Can peptide therapy be used to suppress an already established EAU?

    Answer: Yes, peptide-based therapies can be effective in the efferent phase of the disease, after the initial immunization. For example, an α4-integrin-blocking peptide has been shown to suppress uveitis when administered after the disease has been established. The frequency of administration is crucial for maintaining the protective effect.

  • Question: How can we accurately and consistently score the kinetics of EAU onset?

    Answer: A standardized and objective grading system is essential for tracking EAU kinetics. This can be achieved through a combination of techniques including digital fundus imaging and optical coherence tomography (OCT).[3][6][7][8] Clinical signs to score include optic disc inflammation, vasculitis, retinal tissue inflammation, and structural damage.[3][6][7][8] Using an image-based grading system can improve reproducibility between different researchers and laboratories.[6]

Data Presentation

Table 1: Peptide Doses for EAU Induction in Different Mouse Strains

Mouse StrainPeptidePeptide Dose for Acute EAUPeptide Dose for Chronic EAUReference
B10.RIIIHuman IRBP (161-180)100-300 µg50 µg[2][3]
C57BL/6Human IRBP (1-20)500 µg - 5 mg150 µg (161-180) + 300 µg (1-20)[1][2][3]
Lewis RatBovine IRBP (1177-1191)30-100 µgNot specified[2]

Table 2: Dose-Response Relationship for Intravenous Tolerance Induction in Lewis Rats with IRBP Peptides

Challenge Peptide (Dose)Treatment PeptideTreatment DoseOutcomeReference
R16 (0.2 nmol)R16133-400 nmolComplete inhibition[4][5]
R16 (0.2 nmol)R165 nmolPartial inhibition[4][5]
R16 (40 nmol)R16400 nmolPartial inhibition[4][5]
R4 (40 nmol)R444-800 nmolComplete inhibition[4]

Experimental Protocols

Protocol 1: Induction of Acute EAU in B10.RIII Mice

  • Antigen Preparation: Emulsify 300 µg of human IRBP peptide (residues 161-180) in 0.2 mL of Complete Freund's Adjuvant (CFA) containing 2.5 mg/mL Mycobacterium tuberculosis strain H37RA.[2][3]

  • Immunization: Inject the 0.2 mL emulsion subcutaneously at the base of the tail and in the inguinal region.[9]

  • Adjuvant Administration: On the day of immunization, administer 0.2 µg of Bordetella pertussis toxin (PTX) intraperitoneally.[2]

  • Monitoring: Begin monitoring for clinical signs of EAU from day 7 post-immunization using fundoscopy and/or OCT. Disease onset is typically expected between days 10 and 14.

Protocol 2: Induction of Chronic EAU in C57BL/6 Mice

  • Antigen Preparation: Emulsify a mixture of 150 µg of human IRBP peptide (residues 161-180) and 300 µg of human IRBP peptide (residues 1-20) in 0.2 mL of CFA.[2][3]

  • Immunization: Administer the emulsion subcutaneously as described in Protocol 1.

  • Adjuvant Administration: On the day of immunization, inject 0.4 µg of PTX intraperitoneally.[2]

  • Monitoring: Monitor for a slowly progressive uveitis on a weekly basis. This protocol is designed to induce a less vigorous initial immune response, leading to a chronic inflammatory state.[2]

Mandatory Visualization

EAU_Induction_Workflow Experimental Workflow for EAU Induction and Monitoring cluster_preparation Preparation cluster_induction Induction (Day 0) cluster_monitoring Monitoring & Evaluation Peptide Select Peptide (e.g., IRBP 161-180) Emulsion Create Peptide-Adjuvant Emulsion Peptide->Emulsion Adjuvant Prepare Adjuvant (CFA + M. tuberculosis) Adjuvant->Emulsion Immunization Subcutaneous Immunization (e.g., B10.RIII mice) Emulsion->Immunization Fundoscopy Fundoscopy/ OCT Imaging Immunization->Fundoscopy PTX Intraperitoneal Injection of Pertussis Toxin (PTX) PTX->Immunization Scoring Clinical Scoring of EAU Severity Fundoscopy->Scoring Kinetics Analysis of Onset and Progression Kinetics Scoring->Kinetics

Caption: Workflow for EAU induction and monitoring.

JAK_STAT_Pathway JAK-STAT Signaling Pathway in Uveitis Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK Janus Kinase (JAK) Receptor->JAK Activation STAT Signal Transducer and Activator of Transcription (STAT) JAK->STAT Phosphorylation pSTAT Phosphorylated STAT (pSTAT) Dimer pSTAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription (e.g., RORγt for Th17 differentiation) Nucleus->Gene Induces Inflammation Ocular Inflammation Gene->Inflammation Th17_Differentiation Th17 Cell Differentiation Pathway in EAU cluster_cytokines Cytokine Milieu cluster_transcription Transcription Factors Naive_T Naive CD4+ T Cell STAT3 STAT3 Naive_T->STAT3 Activation by TGF-β, IL-6 TGFb TGF-β IL6 IL-6 IL23 IL-23 Th17 Th17 Cell IL23->Th17 Stabilization RORgt RORγt STAT3->RORgt Induces RORgt->Th17 Master Regulator IL17 IL-17 Secretion Th17->IL17 EAU EAU Pathogenesis IL17->EAU

References

Technical Support Center: Minimizing Non-Responder Rates in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-responder rates in mouse xenograft experiments.

Troubleshooting Guides

This section addresses specific issues that can lead to high non-responder rates.

Issue 1: High Variability in Tumor Growth Among Mice in the Same Group

High inter-animal variability in tumor growth is a frequent challenge in xenograft studies.[1] This variability can mask true treatment effects and lead to inconclusive results.

Potential CauseRecommended Solution
Inherent Tumor Heterogeneity Characterize the molecular profile of your xenograft model. Consider using multiple models to assess a range of responses.[2]
Inconsistent Cell Handling Use cells from a consistent, low passage number (e.g., passage 5-10).[2] Harvest cells at 70-80% confluency.[2] Standardize cell counting and viability assessment (e.g., trypan blue exclusion).[2]
Variable Animal Health Use a homogenous cohort of animals, standardizing age, weight, and overall health.[2][3] Allow for an acclimatization period before starting the experiment.[3]
Inconsistent Injection Technique Ensure consistent injection depth, volume, and location.[1][2] Consider using a matrix like Matrigel to improve engraftment consistency.[2][4]
Suboptimal Housing Conditions Maintain a consistent and appropriate housing temperature, as subthermoneutral temperatures can affect baseline tumor growth and immune responses.[5]

Issue 2: Low or No Tumor Engraftment (Take Rate)

Failure of tumors to establish and grow is a primary contributor to the non-responder classification.

Potential CauseRecommended Solution
Poor Cell Health Ensure high cell viability (>95%) before implantation.[3] Regularly test for mycoplasma contamination.[3][4] Passage cells at least twice after thawing from liquid nitrogen.
Suboptimal Cell Number Empirically determine the optimal number of cells for your specific cell line and mouse strain. A common starting point is 1-5 million cells per injection.[3]
Inappropriate Mouse Strain Select an immunodeficient mouse strain that is appropriate for your specific cell line.[6][7] Inbred and congenic strains are likely to support more consistent tumor growth compared to outbred strains.[6]
Incorrect Injection Technique Ensure subcutaneous injection by lifting the skin and inserting the needle parallel to the body.[3] Inject the cell suspension slowly and wait a few seconds before withdrawing the needle.[3][8]
Lack of Supportive Matrix Co-inject tumor cells with an extracellular matrix like Matrigel to provide a supportive microenvironment.[3][4]

Issue 3: Inconsistent or Lack of Response to Treatment

Observed resistance to therapy in a subset of animals can significantly impact study outcomes.

Potential CauseRecommended Solution
Inaccurate Dosing or Unstable Formulation Prepare fresh drug formulations daily and verify the concentration.[2] Ensure consistent administration (e.g., time of day, route).[2][9]
Tumor Heterogeneity Analyze tumor tissue post-treatment to investigate potential resistance mechanisms.[2] The tumor microenvironment (TME) can influence therapeutic response.[10][11][12]
Development of Drug Resistance Monitor for tumor regrowth after an initial response.[1] Analyze regrown tumors to identify mechanisms of acquired resistance.[1]
Host-Tumor Interactions The interaction between the mouse's microenvironment and the implanted human tumor can differ between animals, affecting drug response.[2] The genetic background of the mouse strain can influence the TME and immune response.[13]
Off-Target Effects or Toxicity Perform a dose-escalation study to determine the maximum tolerated dose (MTD).[2] Monitor for known side effects of the therapeutic pathway being targeted.[2]

Frequently Asked Questions (FAQs)

Q1: How does the choice of mouse strain affect non-responder rates?

A1: The genetic background of the mouse strain is a critical factor. Inbred strains, such as C57BL/6 and BALB/c, and congenic strains offer genetic uniformity, leading to more consistent tumor growth and reduced variability in response.[6][7][14] Outbred strains may exhibit more variable tumor growth due to their genetic heterogeneity.[6] Furthermore, the host strain can influence the tumor microenvironment and the host's immune response, which can impact therapeutic efficacy.[13][15]

Q2: What is the role of the tumor microenvironment (TME) in treatment response?

A2: The TME is a complex ecosystem of immune cells, stromal cells, blood vessels, and extracellular matrix that significantly influences cancer progression and therapy response.[10][11][12] An immunosuppressive TME can inhibit the efficacy of immunotherapies.[16][17] The interaction between the tumor and its microenvironment is bidirectional and can lead to drug resistance.[12]

Q3: What are the best practices for cell preparation and implantation to ensure consistent tumor growth?

A3: To ensure consistency, it is crucial to use cells from a consistent, low passage number and harvest them during their logarithmic growth phase with high viability.[1][2] A standardized number of cells should be injected, often mixed with an extracellular matrix like Matrigel to improve engraftment.[3][4] The injection technique, including the site and depth, should be consistent across all animals.[1][2]

Q4: How can I refine my drug administration protocol to improve response rates?

A4: Consistency in drug formulation, dosing, and administration is key.[2][9] Prepare fresh drug formulations daily and ensure a homogenous suspension.[1][2] Standardize the administration route and time of day.[2] Refined methods for oral gavage, for example, can reduce animal stress and improve well-being, potentially impacting experimental outcomes.[9]

Q5: How should I handle "non-responder" data in my analysis?

A5: It is important to pre-define criteria for what constitutes a non-responder before the study begins. Analyzing the characteristics of non-responders can provide valuable insights into mechanisms of resistance.[18] Statistical methods can be employed to identify and account for non-response bias.[18] In some cases, machine learning techniques can be used to identify subgroups of responders and non-responders based on multiple endpoints.[19][20]

Experimental Protocols

Protocol 1: Subcutaneous Tumor Cell Implantation

This protocol provides a general guideline for subcutaneous tumor implantation. Optimization for specific cell lines and experimental goals is recommended.[1][2][8]

  • Cell Culture: Culture cancer cells in the recommended medium. Use cells from a consistent, low passage number (e.g., 5-10).[2]

  • Cell Harvesting: Harvest cells at 70-80% confluency using trypsin.[2]

  • Cell Preparation: Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[2][4] Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the mouse (e.g., with 2% isoflurane).[8] Clean the injection site (e.g., the flank) with 70% ethanol.[8]

  • Injection: Subcutaneously inject the cell suspension (e.g., 100 µL) into the flank of the mouse.[2][8]

  • Post-Injection: Wait a few seconds for the Matrigel to polymerize before slowly withdrawing the needle.[8] Monitor the animal until it has fully recovered from anesthesia.

Visualizations

Experimental_Workflow General Xenograft Experimental Workflow cluster_pre_implantation Pre-Implantation cluster_implantation Implantation cluster_post_implantation Post-Implantation Cell_Line_Selection Cell Line Selection & Authentication Cell_Culture Cell Culture & Expansion Cell_Line_Selection->Cell_Culture Cell_Harvesting Cell Harvesting & Viability Check Cell_Culture->Cell_Harvesting Cell_Preparation Cell Suspension Preparation (with Matrigel) Cell_Harvesting->Cell_Preparation Tumor_Implantation Subcutaneous Implantation Cell_Preparation->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment_Administration Treatment Administration Randomization->Treatment_Administration Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment_Administration->Data_Collection Endpoint Endpoint Analysis Data_Collection->Endpoint

Caption: A generalized workflow for a subcutaneous xenograft study.

Troubleshooting_Logic Troubleshooting Non-Responders cluster_causes Potential Causes cluster_solutions Refinement Strategies High_Non_Responder_Rate High Non-Responder Rate Observed Low_Engraftment Low Tumor Engraftment High_Non_Responder_Rate->Low_Engraftment High_Variability High Tumor Growth Variability High_Non_Responder_Rate->High_Variability Lack_of_Response Lack of Treatment Response High_Non_Responder_Rate->Lack_of_Response Optimize_Cells Optimize Cell Health & Preparation Low_Engraftment->Optimize_Cells Refine_Technique Refine Implantation Technique Low_Engraftment->Refine_Technique High_Variability->Optimize_Cells Standardize_Animals Standardize Animal Cohort High_Variability->Standardize_Animals High_Variability->Refine_Technique Lack_of_Response->Standardize_Animals Review_Treatment_Protocol Review Treatment Protocol Lack_of_Response->Review_Treatment_Protocol

Caption: A logical diagram for troubleshooting high non-responder rates.

TME_Influence Influence of TME on Treatment Response cluster_TME Tumor Microenvironment (TME) Tumor_Cells Tumor Cells Immune_Cells Immune Cells (e.g., T-cells, Macrophages) Tumor_Cells->Immune_Cells Stromal_Cells Stromal Cells (e.g., Fibroblasts) Tumor_Cells->Stromal_Cells ECM Extracellular Matrix (ECM) Tumor_Cells->ECM Vasculature Blood Vessels Tumor_Cells->Vasculature Response Treatment Response (Responder vs. Non-Responder) Tumor_Cells->Response Immune_Cells->Response Stromal_Cells->Response Vasculature->Response Treatment Cancer Therapy (e.g., Chemotherapy, Immunotherapy) Treatment->Tumor_Cells Treatment->Immune_Cells

References

Validation & Comparative

A Comparative Guide to the Efficacy of IRBP R16 and IRBP 1-20 Peptides in Experimental Autoimmune Uveitis (EAU)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two commonly used peptides, IRBP R16 and IRBP 1-20, for the induction of Experimental Autoimmune Uveitis (EAU), a crucial animal model for studying human autoimmune uveitis. This document synthesizes experimental data to objectively evaluate their performance and provides insights into the appropriate selection of a peptide for your research needs.

Overview of IRBP Peptides in EAU

Interphotoreceptor retinoid-binding protein (IRBP) is a key autoantigen in the retina, and immunization with this protein or its pathogenic epitopes can induce EAU in susceptible animal models. The choice of peptide is critical as it can significantly influence the incidence, severity, and characteristics of the resulting disease. This guide focuses on a comparative analysis of the highly uveitogenic R16 peptide and the widely used 1-20 peptide of IRBP.

A notable difference is the animal model in which these peptides are most effectively used. IRBP R16 is predominantly used to induce a monophasic EAU in Lewis rats, while IRBP 1-20 is commonly used in C57BL/6 mice, where it can result in a more inconsistent disease induction.[1]

Quantitative Comparison of Efficacy

Table 1: Efficacy of IRBP R16 in Lewis Rats

ParameterValueReference
Animal Model Lewis Rat[2]
Typical Incidence High (data not explicitly quantified in percentages in the provided search results)
Disease Course Monophasic[2]
Clinical Score (Peak) Data not explicitly quantified in the provided search results
Histological Score (Peak) Data not explicitly quantified in the provided search results

Table 2: Efficacy of IRBP 1-20 in C57BL/6 Mice

ParameterValueReference
Animal Model C57BL/6 Mouse[3][4]
Typical Incidence 30-40% (can be optimized to 75-80%)[5]
Disease Course Variable, can be chronic[6]
Optimal Peptide Dose 500 µg[4]
Clinical Score (Peak) ~1.5 (at 500 µg dose)[3][4]
Histological Score (Peak) ~0.5-2.0 (depending on optimization)[3][4]

Note: Disease scores are often based on a 0-4 or 0-5 scale, but can vary between laboratories. Direct comparison of scores should be made with caution.

Studies have shown that the induction of EAU with IRBP 1-20 in C57BL/6 mice can be inconsistent, with low disease scores and incidence.[1] However, optimization of the protocol, including the peptide dose and emulsification method, can significantly improve the induction rate and severity of inflammation.[4][7] For instance, a dose of 500 µg of IRBP 1-20 was found to be optimal for inducing EAU in C57BL/6 mice.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are typical protocols for inducing EAU with IRBP R16 and IRBP 1-20.

Induction of EAU with IRBP R16 in Lewis Rats

This protocol is adapted from studies using Lewis rats, which are highly susceptible to EAU.

1. Animals:

  • Female Lewis rats, 8-12 weeks old.

2. Reagents:

  • IRBP R16 peptide (sequence: ADGSSWEGVGVVPDV).

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.

  • Sterile Phosphate-Buffered Saline (PBS).

3. Immunization Procedure:

  • Dissolve IRBP R16 peptide in sterile PBS.

  • Emulsify the peptide solution with an equal volume of CFA.

  • Inject 0.1 mL of the emulsion subcutaneously at the base of the tail and in the inguinal region. The total dose of the peptide can vary, but is a critical parameter.

4. Disease Assessment:

  • Monitor rats for clinical signs of uveitis starting from day 7 post-immunization using fundoscopy.

  • Clinical scoring is typically based on the degree of inflammation, vasculitis, and retinal damage.

  • For histological assessment, eyes are enucleated at the peak of the disease (around day 14-16), fixed, sectioned, and stained with Hematoxylin and Eosin (H&E).

  • Histological scoring evaluates the extent of cellular infiltration and structural damage to the retina.

Induction of EAU with IRBP 1-20 in C57BL/6 Mice

This protocol is a standard method for inducing EAU in the C57BL/6 mouse strain.

1. Animals:

  • Female C57BL/6 mice, 6-8 weeks old.

2. Reagents:

  • Human IRBP 1-20 peptide (sequence: GPTHLFQPSLVLDMAKVLLD).

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.

  • Pertussis Toxin (PTX).

  • Sterile Phosphate-Buffered Saline (PBS) or DMSO for peptide dissolution.[3]

3. Immunization Procedure:

  • Dissolve the IRBP 1-20 peptide in a suitable solvent (e.g., a small amount of DMSO followed by dilution in PBS).[3]

  • Emulsify the peptide solution with an equal volume of CFA.

  • Inject 0.2 mL of the emulsion subcutaneously, typically distributed over several sites (e.g., base of the tail and flanks).

  • On the day of immunization (day 0), and sometimes again on day 2, administer an intraperitoneal injection of PTX. The dose of PTX is a critical factor influencing disease severity.[7]

4. Disease Assessment:

  • Monitor mice for clinical signs of EAU from day 12-14 onwards using fundoscopy or optical coherence tomography (OCT).

  • Clinical scoring is based on inflammation of the optic nerve head, retinal vessels, and retinal tissue.

  • Histological analysis is performed on H&E stained eye sections at the peak of the disease (around day 20-22) to assess cellular infiltration and retinal damage.[3]

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for EAU induction and assessment.

EAU_Induction_Workflow cluster_peptide_prep Peptide Preparation cluster_emulsion Emulsification cluster_immunization Immunization Peptide IRBP Peptide (R16 or 1-20) Solvent Dissolve in Solvent (e.g., PBS) Peptide->Solvent Emulsify Emulsify CFA Complete Freund's Adjuvant (CFA) CFA->Emulsify SC_Injection Subcutaneous Injection Animal Animal Model (Rat or Mouse) SC_Injection->Animal PTX_Injection Intraperitoneal PTX Injection (for mice) PTX_Injection->Animal

EAU Induction Workflow

EAU_Assessment_Workflow cluster_monitoring Disease Monitoring cluster_analysis Endpoint Analysis cluster_immune Immunological Analysis Immunized_Animal Immunized Animal Fundoscopy Fundoscopy / OCT Immunized_Animal->Fundoscopy Clinical_Scoring Clinical Scoring Fundoscopy->Clinical_Scoring Euthanasia Euthanasia at Peak Disease Enucleation Eye Enucleation Euthanasia->Enucleation Lymphoid_Organs Harvest Lymphoid Organs Euthanasia->Lymphoid_Organs Histology Histological Processing (Fixation, Sectioning, H&E Staining) Enucleation->Histology Histological_Scoring Histological Scoring Histology->Histological_Scoring Cell_Culture T-cell Proliferation Assay Lymphoid_Organs->Cell_Culture Cytokine_Analysis Cytokine Profiling (ELISA) Lymphoid_Organs->Cytokine_Analysis

EAU Assessment Workflow

Signaling Pathways in EAU Pathogenesis

The induction of EAU by IRBP peptides involves the activation of autoreactive T cells and the subsequent inflammatory cascade. While the specific signaling pathways activated by R16 versus 1-20 may have subtle differences, the general mechanism involves the presentation of the peptide by antigen-presenting cells (APCs) to naive T cells, leading to their differentiation into pathogenic T helper (Th) cells, primarily Th1 and Th17 cells. These cells then migrate to the eye and initiate an inflammatory response.

The immune response to IRBP 1-20 has been characterized as being Th1-dominant.[4] This involves the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ).

EAU_Signaling_Pathway cluster_activation T-Cell Activation in Lymphoid Organs cluster_eye Inflammation in the Eye IRBP_Peptide IRBP Peptide (R16 or 1-20) APC Antigen Presenting Cell (APC) IRBP_Peptide->APC Uptake & Processing Naive_T_Cell Naive CD4+ T-Cell APC->Naive_T_Cell Antigen Presentation (MHC-II) Th1_Cell Pathogenic Th1 Cell Naive_T_Cell->Th1_Cell Differentiation Th17_Cell Pathogenic Th17 Cell Naive_T_Cell->Th17_Cell Differentiation Blood_Retina_Barrier Blood-Retina Barrier Th1_Cell->Blood_Retina_Barrier Migration Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ, IL-17) Th1_Cell->Cytokines Th17_Cell->Blood_Retina_Barrier Migration Th17_Cell->Cytokines Retina Retina Blood_Retina_Barrier->Retina Breaching Inflammatory_Cells Infiltration of Inflammatory Cells Retina->Inflammatory_Cells Recruitment Tissue_Damage Retinal Tissue Damage (Uveitis) Inflammatory_Cells->Tissue_Damage Cytokines->Inflammatory_Cells

References

A Comparative Guide to the R16-Induced EAU Model for Preclinical Drug Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the R16-induced Experimental Autoimmune Uveitis (EAU) model with other common preclinical models of uveitis. Supported by experimental data, this document details the performance, protocols, and underlying signaling pathways of the R16-induced EAU model to validate its use in preclinical drug testing.

Comparison of Uveitis Models

The selection of an appropriate animal model is critical for the preclinical evaluation of novel therapeutics for uveitis. The R16-induced EAU model, which utilizes a specific peptide from the interphotoreceptor retinoid-binding protein (IRBP), is a widely used T-cell mediated autoimmune model that recapitulates many features of human uveitis.[1] The following tables provide a quantitative comparison of the R16-induced EAU model with other commonly employed models.

Table 1: Comparison of Key Parameters in Different EAU Models

FeatureR16-Induced EAU (Rat/Mouse)S-Antigen-Induced EAU (Rat)Spontaneous EAU (R161H Mouse)Spontaneous EAU (AIRE-/- Mouse)Endotoxin-Induced Uveitis (EIU) (Rat)
Inducing Agent R16 peptide of IRBPS-Antigen (Arrestin)Transgenic T-cell receptor for IRBPAIRE gene knockoutLipopolysaccharide (LPS)
Disease Onset 9-13 days post-immunization[1][2]12-14 days post-immunization[2]4-5 weeks of age[1]~6 weeks of age[1]6 hours post-injection[3]
Peak of Disease Day 14 post-immunization[1]Varies, generally later than IRBP-induced EAU8 weeks of age[1]Varies, progressive24 hours post-injection[3]
Disease Course Acute, can be monophasic or chronic[1]Acute, generally more severe than IRBP-induced EAU at high doses[4]Chronic, progressiveChronic, progressive with multi-focal infiltrates[5]Acute, transient
Key Pathology Retinal and choroidal inflammation, photoreceptor destruction[5]Severe retinal inflammationPersistent cellular infiltrates, lymphoid aggregation[5]Multi-focal retinal and choroidal inflammation[5]Anterior segment inflammation, inflammatory cell infiltration
Immune Response Th1 and Th17 mediatedTh1 and Th17 mediatedT-cell mediatedT-cell mediatedInnate immune response

Table 2: Response of Uveitis Models to Standard-of-Care Treatments

TreatmentR16-Induced EAU ModelOther EAU ModelsKey Findings
Corticosteroids (Dexamethasone) Effective in suppressing inflammation.[6]Effective in EIU and other EAU models.Dexamethasone significantly reduces inflammation scores in both EIU and EAU models, validating their use for screening anti-inflammatory drugs.[6]
Calcineurin Inhibitors (Cyclosporine A) Effective in preventing and treating EAU.Effective in S-Antigen-induced EAU and clinical settings.[7][8]Cyclosporine A can completely prevent the development of EAU when administered systemically and significantly reduces inflammatory cell counts and protein exudation when applied topically.[7] It has been shown to suppress the induction of EAU in rats immunized with S-antigen.[8]
Biologics (Anti-TNF-α, e.g., Infliximab) Effective in reducing ocular inflammation.Effective in EIU and in clinical treatment of non-infectious uveitis.Anti-TNF-α therapy can suppress ocular inflammation and vasculitis. Infliximab has shown efficacy in treating refractory non-infectious uveitis in humans.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical studies. The following are protocols for the induction and evaluation of the R16-induced EAU model.

R16-Induced EAU Protocol in Lewis Rats
  • Antigen Emulsion Preparation :

    • Dissolve bovine IRBP peptide R16 (Sequence: ADGSSWEGVGVVPDV) in sterile phosphate-buffered saline (PBS) at a concentration of 1 mg/ml.

    • Emulsify the R16 peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra at a concentration of 2.5 mg/ml. The emulsion should be stable and not separate upon standing.

  • Immunization :

    • Inject 0.1 ml of the emulsion subcutaneously into one hind footpad of 6-8 week old female Lewis rats. The total dose of R16 peptide is typically 30-50 µg per rat.[2]

  • Disease Evaluation :

    • Monitor the animals daily for clinical signs of uveitis starting from day 7 post-immunization.

    • Clinical scoring is performed using a slit lamp or fundus microscope. A common scoring system ranges from 0 to 4, where 0 is no disease and 4 is severe inflammation with retinal damage.

    • Disease onset is typically observed between days 9 and 10, with peak severity around day 14.[1][2]

    • For histological analysis, eyes are enucleated at the end of the experiment, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory cell infiltration and retinal damage.

R16-Induced EAU Protocol in B10.RIII Mice
  • Antigen Emulsion Preparation :

    • Prepare the R16 peptide emulsion as described for the rat model.

  • Immunization :

    • Inject 0.2 ml of the emulsion subcutaneously, distributed between the base of the tail and both thighs of 6-8 week old B10.RIII mice. The total dose of R16 peptide is typically 30-50 µg per mouse.

    • Concurrently, administer an intraperitoneal injection of 1 µg of Pertussis Toxin (PTX) in PBS. PTX acts as an additional adjuvant to enhance the autoimmune response.

  • Disease Evaluation :

    • Monitor for clinical signs of EAU from day 10 post-immunization.

    • Clinical scoring is performed as described for the rat model.

    • Disease onset in B10.RIII mice is typically between days 11 and 13, with a peak at day 14.[1]

    • Histological analysis is performed similarly to the rat model.

Signaling Pathways and Visualizations

The pathogenesis of R16-induced EAU involves complex signaling cascades. Understanding these pathways is essential for identifying novel therapeutic targets.

Key Signaling Pathways in R16-Induced EAU

The induction of EAU by the R16 peptide initiates a T-cell mediated autoimmune response primarily driven by Th1 and Th17 cells. Upon immunization, antigen-presenting cells (APCs) process and present the R16 peptide to naive T-cells. This leads to the differentiation of autoreactive Th1 and Th17 cells, which then migrate to the eye.

Within the eye, these effector T-cells recognize the R16 peptide on retinal cells, triggering an inflammatory cascade. This involves the release of pro-inflammatory cytokines such as IFN-γ (from Th1 cells) and IL-17 (from Th17 cells). Recent studies have also highlighted the role of the NOD-like receptor (NLR) and inflammasome pathways in the pathology of EAU. The activation of the NLRP3 inflammasome leads to the production of IL-1β and IL-18, further amplifying the inflammatory response and contributing to tissue damage.

EAU_Signaling_Pathway cluster_AntigenPresentation Antigen Presentation cluster_TCellDifferentiation T-Cell Differentiation cluster_OcularInflammation Ocular Inflammation APC Antigen Presenting Cell (APC) Naive_T_Cell Naive T-Cell APC->Naive_T_Cell Presents R16 R16 R16 Peptide R16->APC Uptake Th1 Th1 Cell Naive_T_Cell->Th1 Th17 Th17 Cell Naive_T_Cell->Th17 Eye Eye Th1->Eye Tissue_Damage Tissue Damage & Photoreceptor Loss Th1->Tissue_Damage IFN-γ Th17->Eye Th17->Tissue_Damage IL-17 Retinal_Cells Retinal Cells Eye->Retinal_Cells T-Cells recognize R16 Inflammasome NLRP3 Inflammasome Activation Retinal_Cells->Inflammasome Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Inflammasome->Cytokines Cytokines->Tissue_Damage

Caption: Signaling pathway in R16-induced EAU.

Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical drug study using the R16-induced EAU model.

EAU_Workflow Start Start Immunization Immunize Animals (R16 Peptide + Adjuvant) Start->Immunization Treatment_Groups Randomize into Treatment Groups (Vehicle, Test Compound, Positive Control) Immunization->Treatment_Groups Treatment_Admin Administer Treatment Treatment_Groups->Treatment_Admin Monitoring Clinical Monitoring (Slit Lamp/Fundoscopy) Treatment_Admin->Monitoring Data_Collection Data Collection (Clinical Scores) Monitoring->Data_Collection Endpoint Endpoint Analysis (Histology, Cytokine Profiling) Monitoring->Endpoint Data_Collection->Monitoring Daily/Weekly Analysis Data Analysis & Interpretation Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for preclinical drug testing in the R16-induced EAU model.

References

A Head-to-Head Comparison: IRBP R16/R14 vs. S-Antigen Peptide for Inducing Experimental Autoimmune Uveitis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of antigen is critical in establishing a robust and relevant animal model of experimental autoimmune uveitis (EAU). This guide provides an objective comparison of two widely used uveitogenic peptides: Interphotoreceptor Retinoid-Binding Protein (IRBP) peptide R16 (or the closely related R14) and S-Antigen peptide. This comparison is supported by experimental data to aid in the selection of the most appropriate model for specific research needs.

Quantitative Performance Comparison

The following tables summarize the key quantitative differences in the uveitogenic potential of IRBP and S-Antigen peptides based on studies in Lewis rats, a commonly used model for EAU.

Table 1: Comparison of Disease Course and Severity in Lewis Rats

FeatureIRBP Peptide (R14/R16)S-Antigen Peptide (PDSAg)
Disease Course Relapsing-remitting[1]Monophasic, self-resolving[1]
Disease Onset Approximately 10-14 days post-immunizationApproximately 14-18 days post-immunization
Disease Severity Generally less severe in the initial phase compared to whole IRBP protein[2]Can induce severe inflammation with complete photoreceptor destruction at higher doses
Dominant Immune Response Pro-inflammatory Th1 and Th17 responsesInduces a strong initial inflammatory response but is dominated by a subsequent regulatory response that prevents relapses[1]

Table 2: Immunological Profile in EAU Induced in Lewis Rats

Immunological ParameterIRBP Peptide (R14/R16)S-Antigen Peptide (PDSAg)
Key Cytokines IFN-γ, IL-17[1]IFN-γ, IL-17, followed by an increase in IL-10 at resolution[1]
Regulatory T cells (Tregs) Lower induction of Tregs compared to PDSAg[1]Increased numbers of IL-10 producing and Foxp3+ Tregs, which are associated with disease resolution and prevention of relapses[1]
Antigen Presentation Pathway Primarily processed through the conventional endolysosomal pathwayMay utilize an alternative antigen-presentation pathway

Experimental Protocols

Detailed methodologies are crucial for the reproducible induction of EAU. Below are representative protocols for using IRBP R16/R14 and S-Antigen peptide in Lewis rats.

Protocol 1: EAU Induction with IRBP R16/R14 in Lewis Rats

Materials:

  • Bovine IRBP peptide R16 (ADGSSWEGVGVVPDV) or R14 (PTARSVGAADGSSWEGVGVVPDV)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (2.5 mg/mL)

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Lewis rats (female, 6-8 weeks old)

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve IRBP R16/R14 peptide in sterile PBS at a concentration of 1 mg/mL.

    • Prepare a 1:1 emulsion of the peptide solution with CFA. To do this, draw equal volumes of the peptide solution and CFA into two separate syringes connected by a Luer lock.

    • Force the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization:

    • Inject 100 µL of the emulsion subcutaneously into one of the hind footpads of the Lewis rat. The final dose of the peptide is typically 50 µg per rat.

    • On the same day, administer 1 µg of PTX intraperitoneally in 100 µL of sterile PBS.

  • Disease Monitoring and Scoring:

    • Begin clinical assessment of EAU around day 8 post-immunization.

    • Score disease severity on a scale of 0-4 based on clinical signs such as iris vessel dilation, pupillary abnormalities, and anterior chamber inflammation.

    • For histological analysis, enucleate eyes at desired time points, fix in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score histopathology based on the degree of inflammatory cell infiltration and retinal damage.

Protocol 2: EAU Induction with S-Antigen Peptide (PDSAg) in Lewis Rats

Materials:

  • S-Antigen peptide (e.g., PDSAg)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (2.5 mg/mL)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Lewis rats (female, 6-8 weeks old)

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve the S-Antigen peptide in sterile PBS to the desired concentration.

    • Prepare a 1:1 emulsion of the peptide solution with CFA as described in Protocol 1.

  • Immunization:

    • Inject 100 µL of the emulsion subcutaneously into one of the hind footpads. The dose of the peptide can range from 5 µg to 50 µg per rat.

  • Disease Monitoring and Scoring:

    • Monitor for clinical signs of EAU starting from day 12 post-immunization.

    • Perform clinical and histological scoring as described in Protocol 1.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams have been generated using Graphviz.

EAU_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_analysis Analysis Peptide IRBP R16 or S-Antigen Peptide Emulsion Antigen-CFA Emulsion Peptide->Emulsion PBS Phosphate-Buffered Saline PBS->Emulsion CFA Complete Freund's Adjuvant CFA->Emulsion Footpad Subcutaneous Injection (Footpad) Emulsion->Footpad Rat Lewis Rat Monitoring Clinical Scoring Rat->Monitoring Histology Histopathological Analysis Rat->Histology Immuno Immunological Assays (Cytokines, T-cells) Rat->Immuno Footpad->Rat IP Intraperitoneal Injection (PTX for IRBP) IP->Rat

Caption: Experimental workflow for inducing EAU.

EAU_Signaling_Pathway cluster_activation T-Cell Activation cluster_differentiation Differentiation & Effector Function cluster_inflammation Ocular Inflammation APC Antigen Presenting Cell TCR T-Cell Receptor APC->TCR Presentation (MHC II) Peptide IRBP or S-Antigen Peptide Peptide->APC Processed NaiveT Naive T-Cell TCR->NaiveT Activation Th1 Th1 Cell NaiveT->Th1 Th17 Th17 Cell NaiveT->Th17 Treg Treg Cell (esp. S-Antigen) NaiveT->Treg IFNg IFN-γ Th1->IFNg IL17 IL-17 Th17->IL17 IL10 IL-10 Treg->IL10 Eye Eye IFNg->Eye IL17->Eye IL10->Eye Suppression Inflammation Inflammatory Cell Infiltration Retinal Damage Vasculitis Eye->Inflammation

Caption: Simplified signaling pathway in EAU.

Concluding Remarks

The choice between IRBP R16/R14 and an S-Antigen peptide for EAU induction depends on the specific research question. IRBP peptides are well-suited for studying relapsing-remitting autoimmune conditions, offering a model of chronic inflammation. In contrast, S-Antigen peptides, particularly PDSAg, provide a model of acute, monophasic uveitis followed by a strong regulatory response, making it ideal for investigations into mechanisms of immune regulation and resolution of inflammation. Careful consideration of the desired disease course and immunological endpoints will guide the selection of the most appropriate tool for advancing our understanding of autoimmune uveitis.

References

A Comparative Guide to T-Cell Cross-Reactivity with IRBP R16 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of T-cell responses to the immunodominant Interphotoreceptor Retinoid-Binding Protein (IRBP) peptide R16 (residues 161-180) and its altered peptide ligands (APLs). Understanding the cross-reactivity of T-cells primed with this key uveitogenic peptide is crucial for elucidating the mechanisms of autoimmune uveitis and for the development of targeted immunotherapies. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways.

Data Presentation: T-Cell Cross-Reactivity to IRBP Peptide Analogs

The following tables present a summary of quantitative data from a representative study investigating T-cell responses to a murine IRBP peptide and its APLs. While the specific peptide is mRBP-3 residues 1-16, the experimental approach and the nature of the findings are highly relevant for understanding the principles of T-cell cross-reactivity with IRBP peptides like R16. The data illustrates how single amino acid substitutions in the peptide sequence can significantly alter T-cell activation, proliferation, and cytokine production.

Table 1: T-Cell Proliferation in Response to Altered Peptide Ligands

Peptide LigandAmino Acid SequenceSubstitutionProliferation (Stimulation Index)
Native Peptide(Sequence of native peptide)-15.2
APL 1(Substituted sequence)L5A1.8
APL 2(Substituted sequence)Y8A12.5
APL 3(Substituted sequence)M14A0.9
Control(Irrelevant peptide sequence)-1.0

Data is illustrative and based on the principles demonstrated in studies of IRBP APLs. The Stimulation Index is calculated as the mean proliferation (e.g., 3H-thymidine uptake) in the presence of the peptide divided by the mean proliferation of unstimulated cells.

Table 2: Cytokine Production by T-Cell Clones Stimulated with Altered Peptide Ligands

Peptide LigandSubstitutionIFN-γ Production (pg/mL)IL-17 Production (pg/mL)
Native Peptide-1250850
APL 1L5A15050
APL 2Y8A1100780
APL 3M14A8025
Control-< 20< 10

This table demonstrates how different APLs can elicit distinct cytokine profiles from T-cell clones, indicating partial or altered activation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are foundational for researchers aiming to conduct similar cross-reactivity studies.

T-Cell Proliferation Assay (3H-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigenic stimulation.

  • Cell Preparation: Isolate spleen and lymph node cells from mice immunized with the native IRBP peptide (e.g., R16). Create a single-cell suspension.

  • Cell Culture: Plate the cells in a 96-well plate at a concentration of 2 x 105 cells per well.

  • Antigen Stimulation: Add the native peptide, altered peptide ligands, or a control peptide to the wells at a final concentration of 10 µg/mL.

  • Incubation: Culture the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Radiolabeling: Add 1 µCi of 3H-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as a Stimulation Index (SI), calculated as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures.

Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine Secretion

The ELISPOT assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.[1]

  • Plate Coating: Coat a 96-well PVDF plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ or anti-IL-17) and incubate overnight at 4°C.[2]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for at least 2 hours at 37°C.[2]

  • Cell Plating: Prepare a single-cell suspension of T-cells and add them to the wells (typically 2-3 x 105 cells/well).[2]

  • Stimulation: Add the native IRBP peptide, APLs, or control peptide to the appropriate wells.

  • Incubation: Incubate the plate for 16-20 hours for IFN-γ or a duration optimized for other cytokines at 37°C with 5% CO2.[2]

  • Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for the cytokine and incubate.

  • Enzyme Conjugation: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-alkaline phosphatase).

  • Spot Development: Add a substrate that forms a colored precipitate. Stop the reaction when distinct spots emerge.

  • Analysis: Air-dry the plate and count the spots using an automated ELISPOT reader. Each spot represents a single cytokine-secreting cell.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the T-cell receptor signaling pathway and a typical experimental workflow for studying T-cell cross-reactivity.

T_Cell_Receptor_Signaling_Pathway cluster_APC APC Membrane cluster_TCell T-Cell Membrane cluster_Cytoplasm T-Cell Cytoplasm cluster_Nucleus Nucleus APC Antigen Presenting Cell (APC) TCell T-Cell MHC pMHC TCR TCR MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Calcineurin Calcineurin IP3->Calcineurin NFkB NF-κB PKC->NFkB NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (Cytokines, etc.) NFkB->Gene NFAT->Gene

Caption: T-Cell Receptor Signaling Pathway.

Experimental_Workflow Immunization 1. Immunization of Mice with IRBP R16 Peptide TCell_Isolation 2. Isolation of Splenocytes and Lymph Node Cells Immunization->TCell_Isolation Stimulation 3. In Vitro Stimulation with Peptides (Native R16, APLs, Control) TCell_Isolation->Stimulation Proliferation_Assay 4a. T-Cell Proliferation Assay (e.g., 3H-Thymidine) Stimulation->Proliferation_Assay ELISPOT_Assay 4b. Cytokine ELISPOT Assay (IFN-γ, IL-17) Stimulation->ELISPOT_Assay Data_Analysis 5. Data Analysis and Comparison Proliferation_Assay->Data_Analysis ELISPOT_Assay->Data_Analysis

Caption: Experimental Workflow for T-Cell Cross-Reactivity Studies.

References

how does the R16-induced EAU model compare to spontaneous uveitis models?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of induced and spontaneous models of autoimmune uveitis, supported by experimental data and detailed protocols.

Autoimmune uveitis, a significant cause of vision loss, is a complex inflammatory disease requiring robust and relevant animal models for the development of effective therapeutics. The choice of model is critical, as it directly impacts the translatability of research findings. This guide provides a comprehensive comparison of the widely used R16-induced Experimental Autoimmune Uveitis (EAU) model and several prominent spontaneous uveitis models. We will delve into their distinct characteristics, experimental protocols, and underlying mechanisms to assist researchers in selecting the most appropriate model for their specific research questions.

At a Glance: Key Differences Between Induced and Spontaneous Uveitis Models

The primary distinction between these models lies in the initiation of the disease. The R16-induced EAU model relies on active immunization with a specific retinal antigen peptide in the presence of powerful adjuvants to break immune tolerance. In contrast, spontaneous models harbor genetic modifications that lead to an inherent breakdown of self-tolerance, resulting in uveitis without any external immunization. This fundamental difference leads to variations in disease onset, progression, and immunopathology, as detailed in the table below.

FeatureR16-Induced EAU ModelSpontaneous Uveitis Models (e.g., R161H, AIRE-/-)
Induction Method Active immunization with R16 peptide (from IRBP) and adjuvants (CFA, often with PTX).Genetic predisposition leading to a breakdown of central or peripheral tolerance. No external immunization required.
Disease Onset Acute and predictable, typically 9-14 days post-immunization.[1]Gradual and variable, often appearing at a young age (e.g., 5-6 weeks in R161H and AIRE-/- mice).[1][2]
Disease Course Often monophasic and severe, particularly in Lewis rats.[1] Can be modulated to a more chronic form in certain mouse strains.[3]Chronic, progressive, and can be relapsing-remitting, often leading to retinal degeneration.[1][2]
Immunopathology T-cell mediated (primarily CD4+) response to a defined antigen.[1] Infiltration of inflammatory cells, vasculitis, granuloma formation.[2]Auto-reactive T-cells targeting retinal antigens (often IRBP).[1][3] Characterized by persistent cellular infiltrates and in some models, the formation of lymphoid aggregates.[4][5][6]
Model Organisms Commonly used in Lewis rats and various mouse strains (e.g., B10.RIII, C57BL/6J).[1][7][8]Primarily genetically engineered mice (e.g., R161H TCR transgenic, AIRE-/-).[1][2] Equine Recurrent Uveitis (ERU) is a spontaneous large animal model.[9][10][11]
Advantages High incidence, predictable onset, and synchronized disease course, facilitating therapeutic testing.More closely mimics the natural development and chronic nature of human autoimmune uveitis. Adjuvant-free system avoids non-physiological immune stimulation.
Disadvantages The use of strong adjuvants may not fully represent the natural etiology of human uveitis. The acute course in some strains may not be ideal for studying chronic disease processes.Variable disease onset and penetrance can complicate experimental design and require larger animal cohorts.

Experimental Workflows: A Visual Comparison

To further illustrate the procedural differences, the following diagrams, generated using Graphviz, outline the experimental workflows for the R16-induced EAU model and a typical spontaneous uveitis model.

R16_EAU_Workflow cluster_preparation Antigen Preparation cluster_immunization Immunization cluster_monitoring Disease Monitoring Peptide R16 Peptide Emulsion Emulsification Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Injection Subcutaneous Injection Emulsion->Injection Animal Susceptible Animal (e.g., Lewis Rat, B10.RIII Mouse) Animal->Injection IP_Injection Intraperitoneal Injection Animal->IP_Injection Clinical_Scoring Clinical Scoring (Fundoscopy, OCT) Injection->Clinical_Scoring PTX Pertussis Toxin (PTX) (Optional Adjuvant) PTX->IP_Injection IP_Injection->Clinical_Scoring Histopathology Histopathological Analysis Clinical_Scoring->Histopathology Spontaneous_Uveitis_Workflow cluster_breeding Animal Model cluster_monitoring Disease Monitoring Breeding Breeding of Genetically Predisposed Strain (e.g., R161H, AIRE-/-) Aging Aging to Disease Onset Age Breeding->Aging Clinical_Scoring Regular Clinical Scoring (Fundoscopy, OCT) Aging->Clinical_Scoring Histopathology Histopathological Analysis Clinical_Scoring->Histopathology Uveitis_Pathogenesis cluster_trigger Initiating Trigger cluster_activation Immune Activation cluster_infiltration Ocular Infiltration & Inflammation Induced Induced (R16 + Adjuvants) APC Antigen Presenting Cell (APC) Induced->APC Spontaneous Spontaneous (Genetic Predisposition) Spontaneous->APC T_Cell_Activation Activation of Autoreactive T-cells (CD4+) APC->T_Cell_Activation Antigen Presentation BRB_Breakdown Blood-Retinal Barrier Breakdown T_Cell_Activation->BRB_Breakdown Cell_Infiltration Infiltration of Inflammatory Cells into the Eye BRB_Breakdown->Cell_Infiltration Inflammation Retinal Inflammation, Vasculitis, Tissue Damage Cell_Infiltration->Inflammation

References

Confirming the Pathogenicity of a New Batch of Synthetic R16 Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of a new batch of synthetic R16 peptide to confirm its pathogenicity, including experimental data and protocols, is provided below.

This guide provides a framework for researchers, scientists, and drug development professionals to confirm the pathogenicity of a newly synthesized batch of the R16 peptide. The R16 peptide, a novel analogue of amonafide (B1665376), has demonstrated significant cytotoxicity in various human tumor cell lines, functioning as a topoisomerase II poison.[1] Its pathogenic effects are primarily mediated through the induction of DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[1]

To ensure the biological activity and pathogenic potential of a new batch of synthetic R16, a series of validation experiments are essential. This guide outlines the necessary experimental protocols, presents a clear format for data comparison, and includes visualizations of the key signaling pathway and experimental workflow.

Experimental Protocols

Detailed methodologies for the key experiments required to validate the pathogenicity of the new R16 peptide batch are provided below.

Peptide Synthesis and Quality Control
  • Synthesis: The R16 peptide (2-(2-dimethylamino)-6-thia-2-aza-benzo-[def]-chrysene-1,3-dione) should be synthesized using standard solid-phase peptide synthesis protocols.

  • Purification: The synthesized peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Characterization: The identity of the purified peptide should be confirmed by mass spectrometry (MS) to verify its molecular weight. The concentration of the peptide stock solution should be accurately determined using a quantitative amino acid analysis.

Cell Culture and Treatment
  • Cell Lines: A panel of human tumor cell lines, such as S-180 sarcoma and H22 hepatoma, should be used.[1] A non-cancerous cell line should be included as a control.

  • Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

  • Treatment: Cells should be treated with varying concentrations of the new R16 peptide batch, a previously validated R16 peptide batch (positive control), and a vehicle control (negative control) for specified time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)
  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing the different peptide concentrations and controls.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
  • Seed cells in 6-well plates and treat with the peptides as described above.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Caspase-3/7 Activity Assay
  • Seed cells in a 96-well plate and treat as described previously.

  • After treatment, add a luminogenic substrate for caspase-3 and caspase-7 to each well.

  • Incubate at room temperature for 1 hour.

  • Measure the luminescence using a plate reader. The amount of luminescence is proportional to the amount of caspase-3/7 activity.

Data Presentation

The quantitative data from the experiments should be summarized in the following tables for a clear comparison between the new R16 peptide batch, the positive control, and the negative control.

Table 1: Comparison of IC50 Values (µM) for Cell Viability

Cell LineNew R16 BatchPositive Control R16Negative Control
S-180
H22
Normal Fibroblasts

Table 2: Percentage of Apoptotic Cells (Annexin V Positive)

Treatment (Concentration)New R16 BatchPositive Control R16Negative Control
Control
Low Conc.
High Conc.

Table 3: Relative Caspase-3/7 Activity (Fold Change)

Treatment (Concentration)New R16 BatchPositive Control R16Negative Control
Control
Low Conc.
High Conc.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the R16 peptide and the experimental workflow for confirming its pathogenicity.

R16_Signaling_Pathway R16 R16 Peptide TopoII Topoisomerase II R16->TopoII DNA DNA TopoII->DNA DSB DNA Double-Strand Breaks DNA->DSB ATM_ATR ATM/ATR Kinases DSB->ATM_ATR CellCycleArrest G2/M Cell Cycle Arrest ATM_ATR->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Experimental_Workflow Synthesis R16 Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification QC MS & AA Analysis Purification->QC CellCulture Cell Culture QC->CellCulture Treatment Peptide Treatment CellCulture->Treatment Viability MTT Assay Treatment->Viability Apoptosis Annexin V/PI Staining Treatment->Apoptosis Caspase Caspase-3/7 Assay Treatment->Caspase DataCollection Data Collection Viability->DataCollection Apoptosis->DataCollection Caspase->DataCollection Comparison Comparison to Controls DataCollection->Comparison PathoConfirm Pathogenicity Confirmation Comparison->PathoConfirm

References

Validating Urinary Biomarkers in the R16-Induced EAU Rat Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of urinary biomarkers in the R16-induced Experimental Autoimmune Uveitis (EAU) rat model, a critical tool in the study of non-infectious uveitis. We offer a detailed comparison of urinary biomarkers with other monitoring modalities, supported by experimental data, to aid researchers in selecting the most appropriate methods for their preclinical studies.

Unveiling Novel Insights: The R16-Induced EAU Rat Model

Experimental Autoimmune Uveitis (EAU) is a well-established animal model that mimics human autoimmune uveitis. The induction of EAU using the R16 peptide, derived from the bovine interphotoreceptor retinoid-binding protein (IRBP), offers a robust and reproducible model of posterior uveitis. This model is instrumental in understanding disease pathogenesis and for the preclinical evaluation of novel therapeutics.

The Promise of Urinary Biomarkers: A Non-Invasive Approach

The identification and validation of biomarkers are paramount for monitoring disease activity, progression, and therapeutic response. While traditional methods often rely on invasive procedures, urinary proteomics has emerged as a promising non-invasive alternative for biomarker discovery in various inflammatory and autoimmune diseases. Recent studies have demonstrated that the urinary proteome can reflect the dynamic pathophysiological changes occurring in EAU.

A pivotal study utilizing a bovine IRBP-induced uveitis rat model, which includes the R16 peptide sequence, identified 76 significantly altered urinary proteins. Of these, 17 proteins with human orthologs were validated as potential biomarkers for uveitis.[1][2] This discovery opens new avenues for early diagnosis and prognostic evaluation of uveitis.

Comparative Analysis of Urinary Biomarkers

This section provides a detailed comparison of the validated urinary biomarkers against alternative and conventional methods for monitoring EAU.

Table 1: Performance of Validated Urinary Biomarkers in the R16-Induced EAU Rat Model

The following table summarizes the urinary proteins validated as potential biomarkers in the bovine IRBP-induced EAU rat model. The data is based on proteomic analysis and targeted quantitative validation.

BiomarkerGene SymbolFold Change Trend (EAU vs. Control)Time Point of Significant ChangePotential Clinical Utility
Alpha-1-antitrypsin 1Serpina1aUpregulatedDay 5, 8, 12Early diagnosis, Prognosis
Alpha-1-acid glycoproteinOrm1UpregulatedDay 5, 8, 12Early diagnosis, Prognosis
HaptoglobinHpUpregulatedDay 5, 8, 12Early diagnosis, Prognosis
CeruloplasminCpUpregulatedDay 5, 8, 12Early diagnosis, Prognosis
Neutrophil gelatinase-associated lipocalin (NGAL)Lcn2UpregulatedDay 5, 8, 12Early diagnosis, Prognosis
Collagen alpha-1(I) chainCol1a1UpregulatedDay 5, 8, 12Prognosis
FibronectinFn1UpregulatedDay 5, 8, 12Prognosis
Laminin subunit alpha-5Lama5UpregulatedDay 12Prognosis
Matrix metalloproteinase-8Mmp8UpregulatedDay 5, 8, 12Early diagnosis, Prognosis
Kallikrein-9Klk9UpregulatedDay 5, 8, 12Early diagnosis, Prognosis
Beta-2-microglobulinB2mUpregulatedDay 12Prognosis
Cystatin CCst3UpregulatedDay 12Prognosis
UromodulinUmodDownregulatedDay 5, 8, 12Early diagnosis, Prognosis
Kidney androgen-regulated proteinKapDownregulatedDay 5, 8, 12Early diagnosis, Prognosis
Major urinary protein 1Mup1DownregulatedDay 5, 8, 12Early diagnosis, Prognosis
Epididymal secretory protein E1Npc2DownregulatedDay 5, 8, 12Early diagnosis, Prognosis
Prostaglandin-H2 D-isomeraseHpgdsDownregulatedDay 5, 8, 12Early diagnosis, Prognosis

Data is synthesized from a study on a bovine IRBP-induced uveitis rat model, which is highly relevant to the R16-induced model.[1][2]

Table 2: Comparison with Alternative Biomarker Modalities
Biomarker ModalityExamplesAdvantagesDisadvantagesSupporting Data
Urinary Proteomics NGAL, Alpha-1-antitrypsin, etc.Non-invasive sample collection, reflects systemic inflammatory changes, potential for early diagnosis.Requires specialized equipment (mass spectrometry), potential for high variability, requires further clinical validation.A study identified 17 validated urinary protein biomarkers in a rat EAU model.[1][2]
Serum Biomarkers S100A8/A9, S100A12Minimally invasive, reflects systemic inflammation, established assays available.May lack specificity to ocular inflammation, levels can be influenced by other systemic conditions.Serum levels of S100A8/A9 and S100A12 are elevated in patients with active uveitis.[3]
Aqueous/Vitreous Humor Analysis Cytokines (IL-6, TNF-α), proteomic signaturesDirectly samples the site of inflammation, high specificity.Highly invasive procedure with associated risks, not suitable for frequent monitoring.Proteomic analysis of vitreous biopsies can differentiate between infectious and non-infectious uveitis.[4]
Ocular Imaging (OCT) Central macular thickness, ellipsoid zone integrityNon-invasive, provides anatomical information on retinal inflammation, quantitative.May not detect early molecular changes, requires specialized imaging equipment and trained personnel.OCT biomarkers like central subfield thickness and ellipsoid zone integrity can predict therapeutic response in uveitis.[5]

Experimental Protocols

R16-Induced EAU Rat Model

A detailed protocol for inducing EAU in Lewis rats using the R16 peptide is provided below, based on established methodologies.

  • Animals: Female Lewis rats, 6-8 weeks old.

  • Antigen: R16 peptide (sequence: ADGSSWEGVGVVPDV) of bovine IRBP.

  • Immunization:

    • Prepare an emulsion of the R16 peptide (30 µg per rat) in Complete Freund's Adjuvant (CFA) at a 1:1 (v/v) ratio.

    • Inject 0.1 mL of the emulsion subcutaneously at the base of the tail and in one hind footpad.

  • Disease Monitoring:

    • Clinical signs of EAU typically appear around day 9-10 post-immunization.

    • Monitor the eyes daily using a slit lamp or ophthalmoscope for signs of inflammation, such as iris hyperemia, pupil constriction, and cellular infiltration in the anterior chamber and vitreous.

    • Clinical scoring can be performed on a scale of 0 to 4.

Urine Collection and Proteomic Analysis
  • Urine Collection:

    • House rats in individual metabolic cages for urine collection.

    • Collect urine samples at specific time points (e.g., day 5, 8, and 12 post-immunization) to monitor disease progression.

    • Centrifuge the collected urine to remove debris and store at -80°C until analysis.

  • Proteomic Analysis:

    • Sample Preparation: Precipitate urinary proteins using methods such as acetone (B3395972) precipitation.

    • Protein Digestion: Digest the proteins into peptides using trypsin.

    • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Identify and quantify proteins using specialized software and databases.

    • Validation: Validate candidate biomarkers using targeted proteomics techniques like Parallel Reaction Monitoring (PRM).[1]

Visualizing the Molecular Landscape of EAU

To understand the underlying mechanisms of EAU and the relevance of the identified biomarkers, it is crucial to visualize the key signaling pathways involved in the disease pathogenesis.

Signaling Pathways in EAU

Experimental autoimmune uveitis is primarily a T-cell-mediated autoimmune disease. Key signaling pathways implicated in its pathogenesis include the IL-23/IL-17 pathway and the NLRP3 inflammasome pathway.

EAU_Signaling_Pathways APC Antigen Presenting Cell (APC) NaiveTCell Naive T Cell APC->NaiveTCell Presents R16 peptide Th17 Th17 Cell NaiveTCell->Th17 Differentiation IL23 IL-23 IL23->Th17 RetinalDamage Retinal Damage & Uveitis Th17->RetinalDamage Secretes IL-17 NLRP3 NLRP3 Inflammasome Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1b IL-1β Caspase1->IL1b Cleaves pro-IL-1β to IL1b->RetinalDamage Pro-inflammatory cytokine

Caption: Key signaling pathways in R16-induced EAU.

Experimental Workflow for Urinary Biomarker Validation

The following diagram illustrates the typical workflow for the discovery and validation of urinary biomarkers in the R16-induced EAU rat model.

experimental_workflow cluster_Model EAU Model Induction cluster_SampleCollection Sample Collection cluster_Discovery Discovery Proteomics cluster_Validation Targeted Validation Induction Immunize Lewis rats with R16 peptide in CFA UrineCollection Collect urine at Day 5, 8, 12 Induction->UrineCollection LCMS LC-MS/MS Analysis UrineCollection->LCMS DataAnalysis Protein Identification & Quantification LCMS->DataAnalysis CandidateSelection Select Candidate Biomarkers DataAnalysis->CandidateSelection PRM Parallel Reaction Monitoring (PRM) CandidateSelection->PRM ValidationResult Validated Urinary Biomarkers PRM->ValidationResult

Caption: Workflow for urinary biomarker validation in EAU.

Conclusion

The validation of urinary biomarkers in the R16-induced EAU rat model represents a significant advancement in preclinical uveitis research. This non-invasive approach offers the potential for early and accurate monitoring of disease activity and therapeutic efficacy. While further validation in clinical settings is necessary, the identified urinary protein signatures provide a strong foundation for the development of novel diagnostic and prognostic tools for human uveitis. This guide provides researchers with the necessary information to incorporate this valuable methodology into their drug development pipelines.

References

A Comparative Analysis of Immune Cell Infiltrates in R16-Induced Uveitis and Other Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of immunophenotyping data from preclinical models of uveitis reveals distinct cellular signatures in the R16-induced Experimental Autoimmune Uveitis (EAU) model compared to endotoxin-induced uveitis (EIU), offering valuable insights for researchers and drug development professionals in ophthalmology. This guide synthesizes available data to facilitate the selection of appropriate models for studying specific aspects of ocular inflammation.

Uveitis, a group of inflammatory diseases affecting the middle layer of the eye, is a significant cause of vision loss. Animal models are crucial for understanding its pathogenesis and for the preclinical evaluation of novel therapeutics. The R16-induced EAU model in Lewis rats, a T-cell-mediated autoimmune model, and the EIU model, an acute, innate immunity-driven model, represent two distinct ends of the uveitis spectrum.

Key Immunophenotypic Differences

A detailed comparison of the immune cell infiltrates in the ocular environment of these models highlights their fundamental immunological differences. The R16-induced EAU model is characterized by a predominant infiltration of mononuclear cells, particularly T lymphocytes and macrophages. In contrast, the EIU model displays an early and robust influx of polymorphonuclear leukocytes, primarily neutrophils, followed by a smaller wave of mononuclear cells.

Immune Cell PopulationR16-Induced EAU (Lewis Rat)Endotoxin-Induced Uveitis (EIU) (Lewis Rat)
T Lymphocytes (CD3+) Major infiltrating populationPresent, biphasic response peaking at 4-6 hours and 24 hours[1]
CD4+ T CellsPredominant T cell subset[2]Present, but less prominent than in EAU
CD8+ T CellsPresent, smaller population than CD4+ T cells[2]Present
B Lymphocytes Significant presence (median 18% of mononuclear cells in aqueous humor)[2]Minor population
Macrophages/Monocytes Significant infiltration (ED1+ cells)[3]Early infiltration of ED1+ mononuclear cells[1]
Neutrophils Minor populationMajor infiltrating population, especially in the early phase (Ox42+ cells)[1]

Note: The data for R16-Induced EAU is primarily based on studies of EAU in Lewis rats, with lymphocyte percentages from aqueous humor analysis in a comparative study.[2] The data for EIU is based on semi-quantitative and kinetic studies of cellular infiltrates in the iris and ciliary body.[1]

Signaling Pathways and Experimental Workflows

The distinct cellular profiles in these models are driven by different inflammatory signaling pathways. R16-induced EAU is initiated by the activation of autoreactive T cells against a retinal antigen, leading to a delayed-type hypersensitivity response. In contrast, EIU is triggered by the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS), resulting in a rapid innate immune response.

G cluster_R16_EAU R16-Induced EAU Signaling cluster_EIU Endotoxin-Induced Uveitis (EIU) Signaling R16 R16 Peptide (IRBP) APC Antigen Presenting Cell R16->APC Uptake & Presentation T_cell Autoreactive CD4+ T Cell APC->T_cell Activation Cytokines_EAU Pro-inflammatory Cytokines (IFN-γ, IL-17) T_cell->Cytokines_EAU Secretion Leukocyte_Recruitment_EAU Mononuclear Cell Infiltration (T cells, Macrophages) Cytokines_EAU->Leukocyte_Recruitment_EAU Induction Uveitis_EAU Uveitis Leukocyte_Recruitment_EAU->Uveitis_EAU LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) on resident immune cells LPS->TLR4 Binding NFkB NF-κB Activation TLR4->NFkB Cytokines_EIU Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6) NFkB->Cytokines_EIU Transcription Leukocyte_Recruitment_EIU Neutrophil & Monocyte Infiltration Cytokines_EIU->Leukocyte_Recruitment_EIU Induction Uveitis_EIU Uveitis Leukocyte_Recruitment_EIU->Uveitis_EIU

Initiating signaling pathways in R16-EAU and EIU models.

The experimental workflow for comparative immunophenotyping of these models involves several key steps, from model induction to data analysis.

G cluster_workflow Comparative Immunophenotyping Workflow Induction Model Induction R16_Induction R16 Peptide + CFA in Lewis Rat EIU_Induction LPS Injection in Lewis Rat Monitoring Clinical Scoring of Uveitis R16_Induction->Monitoring EIU_Induction->Monitoring Sample_Collection Ocular Tissue/Fluid Collection (Aqueous Humor, Vitreous) Monitoring->Sample_Collection Cell_Isolation Single-Cell Suspension Preparation Sample_Collection->Cell_Isolation Staining Antibody Staining for Flow Cytometry Cell_Isolation->Staining Acquisition Flow Cytometry Data Acquisition Staining->Acquisition Analysis Data Analysis & Cell Population Quantification Acquisition->Analysis

General experimental workflow for comparative immunophenotyping.

Experimental Protocols

Induction of Uveitis Models in Lewis Rats:

  • R16-Induced EAU: Lewis rats are immunized with a subcutaneous injection of 30 µg of the R16 peptide of bovine interphotoreceptor retinoid-binding protein (IRBP) emulsified in Complete Freund's Adjuvant (CFA).[4] Disease onset is typically observed around day 9-10 post-immunization, with peak inflammation occurring around day 14.[4][5]

  • Endotoxin-Induced Uveitis (EIU): Lewis rats receive a single footpad injection of 100 µg of lipopolysaccharide (LPS) from Salmonella typhimurium.[1] Inflammation develops rapidly, with cellular infiltration detectable within hours and peaking at approximately 24-48 hours.[1][5][6]

Ocular Sample Collection and Processing:

  • At the peak of inflammation, animals are euthanized.

  • Aqueous and vitreous humor are collected using a microsyringe.

  • For whole-eye analysis, enucleated eyes are dissected, and the retina and uvea are isolated.

  • Tissues are enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.

Flow Cytometry for Immunophenotyping:

  • Cell Staining: Single-cell suspensions are incubated with a cocktail of fluorescently-labeled antibodies specific for various immune cell surface markers. A typical antibody panel for rat splenocytes that can be adapted for ocular infiltrates includes markers for:

    • T Cells: CD3, CD4, CD8

    • B Cells: CD45RA

    • Natural Killer (NK) Cells: CD161a

    • Macrophages/Monocytes: CD11b/c, CD68 (ED1)

    • Neutrophils: Identified by their characteristic forward and side scatter properties and expression of markers like RP-1.

  • Data Acquisition: Stained cells are analyzed on a flow cytometer.

  • Data Analysis: The resulting data is analyzed using specialized software to identify and quantify different immune cell populations based on their marker expression.

Conclusion

The R16-induced EAU and EIU models in Lewis rats offer distinct and complementary platforms for studying ocular inflammation. The choice of model should be guided by the specific research question. R16 EAU is ideal for investigating T-cell-mediated autoimmune processes and for testing therapies targeting adaptive immunity. In contrast, EIU is a powerful tool for studying the initial events of acute inflammation, innate immune responses, and the efficacy of broad-spectrum anti-inflammatory agents. A thorough understanding of their respective immunophenotypes is paramount for the accurate interpretation of preclinical data and the successful translation of novel therapies for human uveitis.

References

R16 Peptide as a Gold Standard: A Comparative Guide for Novel Uveitis Antigen Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Establishing a Reliable Positive Control for Experimental Autoimmune Uveitis

For researchers navigating the complexities of non-infectious uveitis, the robust and reproducible induction of experimental autoimmune uveitis (EAU) is paramount. The choice of a positive control antigen is a critical determinant of experimental success, providing a benchmark against which novel antigens can be objectively evaluated. This guide provides a comprehensive comparison of the widely used R16 peptide with other uveitogenic antigens, supported by experimental data and detailed protocols to aid in the design and execution of preclinical uveitis studies.

The R16 peptide, derived from bovine interphotoreceptor retinoid-binding protein (IRBP), has long been established as a potent inducer of EAU in susceptible rodent strains. Its consistent performance in eliciting a strong inflammatory response makes it an ideal positive control for screening and characterizing new potential autoantigens in uveitis research.

Comparative Analysis of Uveitogenic Peptides

The selection of an appropriate uveitogenic peptide is crucial for modeling specific aspects of human uveitis. The following table summarizes the key characteristics and performance of R16 compared to other commonly used and novel antigens in the induction of EAU. This data is compiled from various studies to provide a comparative overview for researchers.

AntigenOriginSequenceTypical Onset (days post-immunization)Peak Disease (days post-immunization)Typical Maximum Clinical Score (Scale 0-4 or 0-5)Key Features & Considerations
R16 Bovine IRBP (residues 1177-1191)ADGSSWEGVGVVPDV9-1214-213.0 - 4.0Highly uveitogenic in Lewis rats and B10.RIII mice, inducing a monophasic disease course. Considered a gold standard positive control.[1]
IRBP₁₋₂₀ Human IRBP (residues 1-20)GPTHLFQPSLVLDMAKVLLD12-1420-221.0 - 2.5Induces milder EAU in C57BL/6 mice compared to R16 in more susceptible strains.[2]
hIRBP₆₅₁₋₆₇₀ Human IRBP (residues 651-670)LAQGAYRTAVDLESLASQLT10-1418-212.5 - 3.5A more recently identified epitope that induces more consistent and severe EAU in C57BL/6 mice than IRBP₁₋₂₀.[1]
S-Antigen (Peptide M) Bovine S-Antigen (Arrestin)DTNLASSTIIKEGIDKTV12-1418-282.0 - 3.5A well-characterized uveitogenic peptide, particularly in Lewis rats. Can induce a more chronic or relapsing disease course in some models.[3][4]
Whole IRBP Protein Bovine or Human IRBPFull-length protein10-1414-21Variable (can be severe)Induces a broader immune response targeting multiple epitopes. Disease severity can be less consistent than with single peptides.[4]

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible EAU studies. Below are standardized methods for the induction and assessment of EAU using R16 peptide as the positive control.

Induction of Experimental Autoimmune Uveitis (EAU) in C57BL/6 Mice

This protocol is optimized for inducing EAU in the commonly used C57BL/6 mouse strain.

Materials:

  • R16 Peptide (or other test antigen)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (2.5 mg/mL)

  • Pertussis Toxin (PTX)

  • Phosphate-Buffered Saline (PBS), sterile

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve the R16 peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare an emulsion by mixing the peptide solution with an equal volume of CFA.

    • Emulsify by drawing the mixture into and expelling it from a glass syringe repeatedly until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization:

    • Administer a total of 200 µL of the emulsion subcutaneously, distributed across two sites on the flank of each mouse. This delivers a dose of 200 µg of R16 peptide per mouse.

    • On the same day as immunization (Day 0), administer 1.5 µg of Pertussis Toxin intraperitoneally.

  • Disease Monitoring:

    • Begin clinical assessment of uveitis around day 7 post-immunization and continue every 2-3 days.

    • Use a fundoscope or other retinal imaging system to score the severity of inflammation.

Clinical Scoring of EAU

A standardized scoring system is critical for the quantitative assessment of disease severity.[5][6][7][8] The following is a commonly used clinical scoring system based on fundoscopic examination:

ScoreDescription of Pathological Changes
0No signs of inflammation. Normal optic disc and retinal vessels.
1Mild inflammation: minimal optic disc swelling, slight engorgement of retinal vessels.
2Moderate inflammation: significant optic disc swelling and inflammation, moderate vasculitis with perivascular infiltrates.
3Severe inflammation: severe optic disc inflammation, extensive vasculitis and cellular infiltration in the vitreous and retina.
4Maximum inflammation: severe inflammatory changes with retinal hemorrhages, retinal detachment, and/or optic nerve atrophy.

Note: For more detailed analysis, histological scoring of retinal sections can be performed at the end of the experiment to assess cellular infiltration and structural damage.

Signaling Pathway in R16-Induced EAU

The pathogenesis of EAU is primarily a T-cell mediated autoimmune response. The following diagram illustrates the key signaling events initiated by the recognition of the R16 peptide by the immune system.

EAU_Signaling_Pathway cluster_AntigenPresentation Antigen Presentation cluster_TCellActivation T-Cell Activation & Differentiation cluster_OcularInflammation Ocular Inflammation APC Antigen Presenting Cell (APC) MHCII MHC Class II APC->MHCII Presents TCR T-Cell Receptor (TCR) MHCII->TCR Binds R16 R16 Peptide R16->APC Uptake NaiveT Naive CD4+ T-Cell NaiveT->TCR Th1 Th1 Cell NaiveT->Th1 Differentiates into Th17 Th17 Cell NaiveT->Th17 Differentiates into TCR->NaiveT Activates Retina Retina Th1->Retina Infiltrates Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) Th1->Cytokines Secretes Th17->Retina Infiltrates Th17->Cytokines Secretes Inflammation Uveitis: - Vasculitis - Cellular Infiltration - Tissue Damage Cytokines->Inflammation Induces

Caption: T-cell mediated signaling cascade in R16-induced EAU.

Experimental Workflow for Comparative Antigenicity Studies

To effectively compare a novel antigen to R16, a structured experimental workflow is recommended.

EAU_Workflow cluster_Setup Experimental Setup cluster_Procedure Procedure cluster_Analysis Data Analysis Start Start Group1 Group 1: Novel Antigen Start->Group1 Group2 Group 2: R16 Peptide (Positive Control) Start->Group2 Group3 Group 3: Vehicle Control (CFA only) Start->Group3 Immunization Immunization (Day 0) Group1->Immunization Group2->Immunization Group3->Immunization Monitoring Clinical Monitoring (Fundoscopy, starting Day 7) Immunization->Monitoring Scoring Disease Scoring Monitoring->Scoring Termination Experiment Termination (e.g., Day 21-28) Monitoring->Termination Scoring->Monitoring Repeatedly Comparison Comparative Data Analysis Scoring->Comparison Histology Histopathology Termination->Histology Immuno Immunological Analysis (e.g., Cytokine Profiling, T-cell Assays) Termination->Immuno Histology->Comparison Immuno->Comparison

Caption: Workflow for comparing novel uveitis antigens against R16.

By utilizing the R16 peptide as a positive control and following standardized protocols, researchers can generate reliable and comparable data, accelerating the identification and validation of novel antigens and therapeutic targets for autoimmune uveitis.

References

Safety Operating Guide

Proper Disposal Procedures for IRBP Derived Peptide, R16

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers

The IRBP-derived peptide, R16, is a crucial tool for researchers studying experimental autoimmune uveitis (EAU).[1][2][3][4] As a biologically active substance capable of inducing an immune response, its proper handling and disposal are paramount to ensure laboratory safety and environmental protection.[2][3] This guide provides detailed, step-by-step procedures for the safe disposal of R16, catering to the needs of researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Before handling or disposing of IRBP R16, it is imperative to consult the manufacturer's Safety Data Sheet (SDS). The SDS for R16 (e.g., Anaspec, Cat. No. AS-64549) is the primary source of safety information.[3][5] Always adhere to the following fundamental safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is standard), safety goggles or glasses, and a lab coat.[5]

  • Designated Work Area: Handle lyophilized powder and concentrated solutions in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of aerosolized particles.[5]

  • Spill Management: In case of a spill, contain the material with an inert absorbent, decontaminate the area, and dispose of the cleanup materials as hazardous waste.

Waste Segregation and Collection

Proper segregation of waste is the first step in compliant disposal. All materials that have come into contact with IRBP R16 must be treated as chemical waste.

Waste StreamContainer TypeLabeling Requirements
Unused/Expired R16 (Solid) Designated Chemical Waste Container"Hazardous Waste," "Chemical Waste," Contents ("IRBP derived peptide, R16"), Accumulation Start Date
R16 Solutions (Aqueous/Solvent) Designated, leak-proof Chemical Waste Container"Hazardous Waste," "Chemical Waste," Contents ("IRBP R16" and solvent), Concentration, Accumulation Start Date
Contaminated Labware Designated Chemical or Biohazardous Waste Container"Chemical Waste" or "Biohazardous Waste," Contents ("Contaminated with IRBP R16"), Accumulation Start Date
Animal-Related Waste Biohazardous Waste Container"Biohazardous Waste," Contents ("Animal carcasses/tissues/bedding contaminated with IRBP R16"), Accumulation Start Date

Disposal Procedures

Disposal methods for IRBP R16 depend on the form of the waste (solid, liquid, or animal-related) and institutional guidelines. Never dispose of R16 down the drain or in the regular trash without inactivation.

Step 1: Chemical Inactivation of Liquid Waste (Recommended)

For liquid waste containing IRBP R16, chemical inactivation is the preferred method to denature the peptide and render it biologically inactive.

Experimental Protocol for Chemical Inactivation:

  • Select an Inactivation Reagent: Choose one of the following common and effective reagents:

    • 10% Bleach Solution (final concentration of 0.5-1.0% sodium hypochlorite)

    • 1 M Sodium Hydroxide (NaOH)

    • 1 M Hydrochloric Acid (HCl)[6]

  • Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.

  • Inactivate the Peptide Waste: Carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.[6]

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[6]

  • Neutralization (if applicable): If using a strong acid or base, neutralize the solution to a pH between 6.0 and 8.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for basic solutions).[7]

  • Final Disposal: After inactivation and neutralization, the solution should be collected in a designated hazardous waste container and disposed of through your institution's Environmental Health and Safety (EH&S) department.[5]

Inactivation MethodReagent ConcentrationMinimum Contact TimeKey Considerations
Sodium Hypochlorite 0.5-1.0% final concentration30-60 minutesEffective for many peptides; may be corrosive to some surfaces.
Strong Acid/Base 1 M HCl or 1 M NaOHMinimum 30 minutesHighly effective but requires a neutralization step before final disposal.[6]
Step 2: Disposal of Solid Waste

Solid waste contaminated with IRBP R16, such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous chemical waste.

  • Collection: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[6]

Step 3: Disposal of Animal-Related Waste

Since IRBP R16 is used to induce EAU in animal models, all animal carcasses, tissues, and bedding from these studies must be treated as biohazardous waste.[1][8]

  • Segregation: Collect all animal-related waste in designated, leak-proof biohazardous waste containers.

  • Labeling: Clearly label the containers as "Biohazardous Waste" and specify the contents.

  • Institutional Protocols: Follow your institution's specific protocols for the disposal of biohazardous and animal waste, which typically involves incineration.[9]

Experimental Workflow and Signaling Pathway

Experimental Workflow for EAU Induction and Waste Disposal

The following diagram illustrates a typical workflow for using IRBP R16 in EAU experiments and the subsequent waste disposal process.

G cluster_experiment Experimental Phase cluster_disposal Disposal Phase cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_bio Biohazardous Waste Peptide_Prep R16 Peptide Preparation (Reconstitution) Animal_Immunization Animal Immunization (Induction of EAU) Peptide_Prep->Animal_Immunization Liquid_Waste Unused R16 Solutions & Contaminated Buffers Peptide_Prep->Liquid_Waste Disease_Monitoring EAU Monitoring and Data Collection Animal_Immunization->Disease_Monitoring Solid_Waste Contaminated PPE, Vials, Pipette Tips Animal_Immunization->Solid_Waste Bio_Waste Animal Carcasses, Tissues, Bedding Disease_Monitoring->Bio_Waste Inactivation Chemical Inactivation (e.g., Bleach, NaOH) Liquid_Waste->Inactivation Neutralization Neutralization (if needed) Inactivation->Neutralization Final_Disposal Final Disposal via Institutional EH&S Neutralization->Final_Disposal Solid_Waste->Final_Disposal Bio_Waste->Final_Disposal G cluster_PR Photoreceptor Outer Segment cluster_IPM Interphotoreceptor Matrix (IPM) cluster_RPE Retinal Pigment Epithelium (RPE) Light Light Rhodopsin Rhodopsin Light->Rhodopsin Bleaching atRAL all-trans-retinal (atRAL) Rhodopsin->atRAL atROL all-trans-retinol (atROL) atRAL->atROL IRBP_atROL IRBP-atROL Complex atROL->IRBP_atROL Binds to IRBP atROL_RPE all-trans-retinol IRBP_atROL->atROL_RPE Transport IRBP_11cRAL IRBP-11cRAL Complex IRBP_11cRAL->Rhodopsin Transport & Regeneration c11RAL 11-cis-retinal (11cRAL) atROL_RPE->c11RAL Isomerization c11RAL->IRBP_11cRAL Binds to IRBP

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。